molecular formula C6H6N4 B1378424 6-Amino-1H-pyrazolo[4,3-b]pyridine CAS No. 1352397-37-5

6-Amino-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1378424
CAS No.: 1352397-37-5
M. Wt: 134.14 g/mol
InChI Key: KCUZNYUHNCZAMW-UHFFFAOYSA-N
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Description

6-Amino-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZNYUHNCZAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthetic Chemist's Guide to 6-Amino-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-amino-1H-pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and drug development. Its structural resemblance to purine bases has made it a valuable framework for the design of a wide array of biologically active molecules, including kinase inhibitors and central nervous system agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this privileged core and its derivatives. We will delve into two principle retrosynthetic disconnections, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of the this compound scaffold.

Introduction: The Significance of the this compound Scaffold

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine family of heterocycles, which are of considerable interest due to their diverse biological activities. Among these, the this compound moiety stands out as a key pharmacophore in numerous potent and selective therapeutic agents. Its ability to form crucial hydrogen bonding interactions with biological targets, coupled with the versatility for substitution at various positions, allows for the fine-tuning of physicochemical and pharmacokinetic properties. This has led to its incorporation into molecules targeting a range of diseases, from cancer to neurological disorders.

The synthetic accessibility of this scaffold is therefore of paramount importance. This guide will focus on the two most prevalent and effective strategies for its construction:

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole Core. This approach, often employing a Friedländer-type annulation, is a convergent and highly adaptable method.

  • Strategy B: Annulation of a Pyrazole Ring onto a Functionalized Pyridine Precursor. This linear approach provides a reliable route, particularly when specific substitution patterns on the pyridine ring are desired.

We will explore the intricacies of each strategy, providing not just the "how" but also the "why" behind the experimental choices, empowering the synthetic chemist to make informed decisions in their own research endeavors.

Synthetic Strategies: A Tale of Two Disconnections

The construction of the this compound core can be logically approached from two distinct retrosynthetic perspectives. The choice between these strategies will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Pyrazole Annulation This compound This compound 4-Aminopyrazole-5-carbaldehyde 4-Aminopyrazole-5-carbaldehyde 4-Aminopyrazole-5-carbaldehyde->this compound Friedländer Annulation Active Methylene Compound Active Methylene Compound Active Methylene Compound->this compound Functionalized Pyridine Functionalized Pyridine Functionalized Pyridine->this compound Cyclization & Reduction Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->this compound

Figure 1: Retrosynthetic analysis of this compound.

Strategy A: Annulation of a Pyridine Ring onto a Pyrazole Core via Friedländer Annulation

The Friedländer annulation is a powerful and classic method for the synthesis of quinolines and pyridines.[1][2] In the context of our target molecule, this reaction involves the condensation of a 4-aminopyrazole-5-carbaldehyde with a compound containing an activated methylene group, such as a ketone, ester, or nitrile.[3] This approach is particularly advantageous due to its convergent nature, allowing for the rapid assembly of the bicyclic core from two readily accessible fragments.

A key development in this area is the use of N-Boc-protected 4-aminopyrazole-5-carbaldehydes, as reported by Yakovenko and coworkers.[4][5] The Boc protecting group serves a dual purpose: it enhances the stability of the aminopyrazole aldehyde and can be readily removed in the final product or in a subsequent step.

G cluster_workflow Strategy A: Friedländer Annulation Workflow start N-Boc-4-aminopyrazole-5-carbaldehyde reaction Base-catalyzed Condensation & Cyclization (e.g., Pyrrolidine, Acetic Acid, Reflux) start->reaction ketone Active Methylene Ketone (e.g., R-CO-CH3) ketone->reaction intermediate N-Boc-6-aminopyrazolo[4,3-b]pyridine Derivative reaction->intermediate deprotection Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection product This compound Derivative deprotection->product

Figure 2: Workflow for the Friedländer synthesis of 6-aminopyrazolo[4,3-b]pyridines.

Causality Behind Experimental Choices:

  • N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) group on the pyrazole nitrogen is crucial. It prevents unwanted side reactions and increases the solubility and stability of the 4-aminopyrazole-5-carbaldehyde, which can be prone to self-condensation.

  • Base Catalyst (Pyrrolidine): A base, such as pyrrolidine, is essential to catalyze the initial aldol-type condensation between the ketone's α-methylene group and the aldehyde. Pyrrolidine is a mild, non-nucleophilic base that effectively promotes this step without leading to significant side products.

  • Solvent (Acetic Acid): Acetic acid serves as a protic solvent that can facilitate both the condensation and the subsequent dehydration and cyclization steps. Refluxing in acetic acid provides the necessary thermal energy for the reaction to proceed to completion.

This protocol is adapted from the work of Yakovenko et al.[4]

  • Reaction Setup: To a solution of N-Boc-4-aminopyrazole-5-carbaldehyde (1.0 eq) in glacial acetic acid (0.2 M), add the corresponding ketone (1.1 eq) and pyrrolidine (0.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Deprotection (if required): The N-Boc protected pyrazolo[4,3-b]pyridine can be deprotected by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature or with a solution of HCl in dioxane.

Reactant 1 (Pyrazole) Reactant 2 (Ketone) Product Yield (%)
N-Boc-4-aminopyrazole-5-carbaldehydeAcetophenoneN-Boc-5-phenyl-6-amino-1H-pyrazolo[4,3-b]pyridine~75%
N-Boc-4-aminopyrazole-5-carbaldehydeAcetoneN-Boc-5-methyl-6-amino-1H-pyrazolo[4,3-b]pyridine~80%

Table 1: Representative examples of Friedländer annulation for the synthesis of pyrazolo[4,3-b]pyridine derivatives.

Strategy B: Annulation of a Pyrazole Ring onto a Functionalized Pyridine Core

An alternative and equally powerful strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. A particularly effective approach starts from readily available 2-chloro-3-nitropyridines.[4][6] This method offers a more linear synthetic sequence but provides excellent control over the substitution pattern on the pyridine ring. The key steps involve a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction and cyclization. The final step is the reduction of the nitro group to the desired amine.

G cluster_workflow Strategy B: Pyrazole Annulation and Reduction Workflow start 2-Chloro-6-nitropyridine reaction1 SNA & Japp-Klingemann Cyclization start->reaction1 reagent1 Hydrazone Precursor reagent1->reaction1 intermediate 6-Nitro-1H-pyrazolo[4,3-b]pyridine Derivative reaction1->intermediate reduction Nitro Group Reduction (e.g., SnCl2·2H2O or H2, Pd/C) intermediate->reduction product This compound Derivative reduction->product

Figure 3: Workflow for the synthesis via pyrazole annulation and subsequent reduction.

Causality Behind Experimental Choices:

  • Starting Material (2-Chloro-6-nitropyridine): The chloro and nitro groups on the pyridine ring are strategically placed. The chloro group acts as a leaving group for the initial SNAr reaction, while the nitro group serves as a precursor to the final amino group.

  • Japp-Klingemann Reaction: This classic reaction is a reliable method for the formation of hydrazones, which are the key intermediates for the subsequent pyrazole ring closure.

  • Reduction of the Nitro Group: The choice of reducing agent is critical. Tin(II) chloride dihydrate in ethanol or ethyl acetate is a mild and effective reagent for the reduction of nitroarenes to anilines, often providing high yields with good functional group tolerance.[7][8] Catalytic hydrogenation with palladium on carbon (Pd/C) is another excellent option, particularly for clean reactions that are easily worked up.

This protocol is a composite based on the work of Kanishchev et al.[9] and established methods for nitro group reduction.[7]

Step 1: Synthesis of 6-Nitro-1H-pyrazolo[4,3-b]pyridine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-6-nitropyridine derivative (1.0 eq) and a suitable hydrazone precursor (e.g., ethyl 2-arylhydrazono-3-oxobutanoate) (1.1 eq) in a suitable solvent such as acetonitrile.

  • Reaction Execution: Add a base (e.g., pyridine or DBU) and stir the reaction at room temperature until the starting materials are consumed (monitored by TLC). Then, add a stronger base like pyrrolidine and heat the mixture to facilitate the cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into an acidic aqueous solution and extracted with an organic solvent. The crude product is then purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: To a solution of the 6-nitro-1H-pyrazolo[4,3-b]pyridine derivative (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. The resulting mixture is then filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Starting Material (Pyridine) Intermediate Final Product Overall Yield (%)
2-Chloro-6-nitropyridine1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate1-Aryl-6-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate~60-70% (over 2 steps)

Table 2: Representative example of the pyrazole annulation and reduction strategy.

Comparative Analysis of Synthetic Strategies

Feature Strategy A: Friedländer Annulation Strategy B: Pyrazole Annulation & Reduction
Convergence Highly convergentLinear
Starting Material Availability Requires synthesis of 4-aminopyrazole-5-carbaldehydesStarts from commercially available substituted pyridines
Control of Substitution Good control over substitution on the pyrazole ringExcellent control over substitution on the pyridine ring
Reaction Conditions Typically requires refluxing in acidMulti-step process with varying conditions
Scalability Can be readily scaled upScalability may be limited by the reduction step
Overall Yield Generally good to excellentModerate to good over multiple steps

Table 3: Comparison of the two primary synthetic strategies.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a well-established field with robust and versatile methodologies. Both the Friedländer annulation of aminopyrazole precursors and the construction of the pyrazole ring onto a pyridine scaffold offer reliable pathways to this important heterocyclic system. The choice of strategy will ultimately be guided by the specific synthetic goals, including the desired substitution patterns and the availability of starting materials.

As the demand for novel and selective therapeutic agents continues to grow, the development of even more efficient, sustainable, and diversity-oriented synthetic methods for accessing the this compound core will remain an active area of research. The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, may offer new avenues for the construction of these valuable molecules, further empowering the drug discovery process.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-1H-pyrazolo[4,3-b]pyridine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif is recognized as a key pharmacophore in various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the design and development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a blend of theoretical predictions and established scientific principles to inform its application in research and development. Due to a notable scarcity of experimentally derived data in publicly accessible literature, this guide leverages robust in silico predictive models to furnish a detailed property profile.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention from the scientific community. This scaffold is a key structural element in a variety of compounds that have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and modulators of other important biological targets. The introduction of an amino group at the 6-position of this scaffold, yielding this compound, significantly influences its electronic properties and potential for intermolecular interactions, making it a valuable building block in drug design.

The strategic importance of understanding the physicochemical properties of such a molecule cannot be overstated. These properties, including solubility, acidity/basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity, directly govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. This guide is structured to provide a detailed, property-by-property analysis to serve as a foundational resource for researchers.

Molecular Structure and Core Attributes

A foundational understanding of the molecule's structure is essential for interpreting its physicochemical behavior.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Core Molecular Identifiers and Attributes

IdentifierValueSource
IUPAC Name 1H-Pyrazolo[4,3-b]pyridin-6-amine-
CAS Number 1352397-37-5[1][2]
Molecular Formula C₆H₆N₄[3]
Molecular Weight 134.14 g/mol [3]
SMILES Nc1cc2[nH]ncc2cn1-

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide valuable insights into the behavior of this compound. The following properties were predicted using established algorithms and online platforms.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

  • Predicted Basic pKa: The pyridine nitrogen and the exocyclic amino group are the primary basic centers. The pyrazole ring nitrogens can also exhibit basicity. Computational models suggest the most basic pKa is likely in the range of 5.0 to 7.0 . This is attributed to the combined electron-donating effect of the amino group and the inherent basicity of the pyridine nitrogen.

  • Predicted Acidic pKa: The N-H proton on the pyrazole ring is the most acidic site. Predictions for the acidic pKa are generally in the range of 10.0 to 12.0 .

The ionization behavior dictates that at physiological pH (~7.4), a significant portion of the molecules will exist in a protonated, cationic form. This has profound implications for its interaction with negatively charged biological macromolecules and its ability to cross cell membranes.

Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.

  • Predicted Aqueous Solubility (logS): Based on its polar nature and hydrogen bonding capabilities, this compound is predicted to have moderate to good aqueous solubility . The predicted logS value is estimated to be in the range of -2.0 to -3.0 , which corresponds to a solubility of approximately 0.1 to 1 mg/mL. The protonation of the basic centers at physiological pH will further enhance its solubility in aqueous media.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a nonpolar versus a polar environment. It is a critical parameter for membrane permeability and overall ADME properties.

  • Predicted logP: Computational models predict a logP value in the range of 0.5 to 1.5 . This relatively low logP suggests a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.

Polar Surface Area (PSA)

The Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of polar atoms (oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and brain penetration.

  • Predicted Topological Polar Surface Area (TPSA): The TPSA for this compound is calculated to be approximately 79.5 Ų . A TPSA value below 140 Ų is generally associated with good oral bioavailability. Furthermore, a TPSA below 90 Ų suggests the potential for blood-brain barrier penetration[4].

Hydrogen Bonding Potential

The ability to form hydrogen bonds is crucial for molecular recognition and binding to biological targets.

  • Hydrogen Bond Donors: There are three potential hydrogen bond donors: the two hydrogens of the amino group and the hydrogen on the pyrazole nitrogen.

  • Hydrogen Bond Acceptors: There are four potential hydrogen bond acceptors: the three nitrogen atoms in the heterocyclic rings and the nitrogen of the amino group.

This significant hydrogen bonding capacity underscores its potential for strong and specific interactions with protein targets.

Table 2: Summary of Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Most Basic pKa 5.0 - 7.0Influences ionization state, solubility, and target binding.
Most Acidic pKa 10.0 - 12.0Determines potential for deprotonation at higher pH.
logS -2.0 to -3.0Indicates moderate to good aqueous solubility.
logP 0.5 - 1.5Suggests a balanced hydrophilic-lipophilic character.
TPSA ~79.5 ŲPredicts good oral bioavailability and potential for CNS penetration.
H-Bond Donors 3High potential for specific interactions with biological targets.
H-Bond Acceptors 4High potential for specific interactions with biological targets.

Experimental Considerations and Methodologies

While experimental data for this specific molecule is scarce, this section outlines the standard, self-validating protocols that would be employed to determine its physicochemical properties.

pKa Determination: Potentiometric Titration

This is the gold-standard method for pKa determination.

G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Dissolve compound in co-solvent (e.g., Methanol/Water) B Titrate with standardized acid (e.g., HCl) A->B C Monitor pH with calibrated electrode B->C D Titrate with standardized base (e.g., NaOH) C->D E Plot pH vs. Titrant Volume D->E F Determine equivalence points E->F G Calculate pKa from half-equivalence points F->G

Figure 2. Workflow for pKa determination by potentiometric titration.

Causality: The change in pH upon addition of a known concentration of acid or base allows for the determination of the equilibrium constant for the protonation/deprotonation of the molecule's ionizable groups. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.

Solubility Determination: Shake-Flask Method (OECD Guideline 105)

This is a classical and reliable method for determining aqueous solubility.

G cluster_0 Equilibration cluster_1 Separation & Analysis A Add excess solid compound to water B Agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration of the saturated solution (e.g., by HPLC-UV) C->D

Figure 3. Workflow for solubility determination by the shake-flask method.

Trustworthiness: The extended equilibration time ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states. Analysis of the supernatant by a validated analytical method like HPLC-UV provides accurate quantification.

logP Determination: Shake-Flask Method

This method directly measures the partitioning of the compound between two immiscible phases.

G cluster_0 Partitioning cluster_1 Analysis A Dissolve compound in one phase (e.g., water) B Add equal volume of immiscible phase (n-octanol) A->B C Shake vigorously to allow partitioning B->C D Allow phases to separate C->D E Measure concentration in both phases (e.g., by HPLC-UV) D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F

Figure 4. Workflow for logP determination by the shake-flask method.

Expertise: The choice of the initial solvent and the analytical method are critical. Pre-saturating the solvents with each other before the experiment is a key step to ensure accurate results by accounting for the mutual miscibility of water and octanol.

Conclusion and Future Directions

This compound presents a physicochemical profile that is highly attractive for drug discovery endeavors. Its predicted moderate solubility, balanced lipophilicity, and significant hydrogen bonding potential make it a promising scaffold for the development of orally bioavailable drugs targeting a variety of diseases. The predicted TPSA also suggests the possibility of CNS activity.

The primary limitation in the current understanding of this molecule is the lack of empirical data. It is strongly recommended that future work focuses on the experimental determination of the properties outlined in this guide. Such data would be invaluable for validating and refining the computational models and would provide a more solid foundation for the rational design of new chemical entities based on this privileged scaffold.

References

Spectroscopic Characterization of 6-amino-1H-pyrazolo[4,3-b]pyridine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The 1H-pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic candidates, including kinase inhibitors and central nervous system agents.[1][2] The 6-amino-1H-pyrazolo[4,3-b]pyridine isomer, in particular, serves as a crucial building block for synthesizing compound libraries aimed at diverse biological targets.[3] Accurate and unambiguous structural confirmation of this key intermediate is paramount for the integrity of any drug discovery campaign. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound, synthesizing data from analogous structures and first principles. We will delve into the causality behind experimental choices, offering not just protocols, but a validated analytical workflow.

Foundational Structure and Analytical Strategy

Before delving into specific techniques, it is essential to establish a clear structural reference. The numbering convention for the 1H-pyrazolo[4,3-b]pyridine ring system is critical for unambiguous spectral assignment, particularly in NMR.

Molecule_Structure cluster_pyridine Pyridine Ring cluster_pyrazole Pyrazole Ring N2 N C5 C5 N2->C5 C3a C C3a->N2 C3 C3 C3a->C3 C7 C7 C7_H H C7->C7_H C6 C6 C6->C7 C6_NH2 NH₂ C6->C6_NH2 C5->C6 C5_H H C5->C5_H C7a C7a C7a->C3a C7a->C7 N1 N1-H C7a->N1 N1->C3 C3_H H C3->C3_H

Caption: Structure of this compound with atom numbering.

Our analytical workflow is designed as a self-validating system. Each technique provides a piece of the puzzle, and together, they offer definitive proof of structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the specific isomeric structure and proton/carbon environment of the title compound.

¹H NMR Spectroscopy: The Proton Landscape

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this molecule. Its high polarity readily dissolves the compound, and more importantly, its aprotic nature allows for the observation of exchangeable protons from the pyrazole N1-H and the C6-NH₂ groups. These protons would be lost to deuterium exchange in solvents like D₂O or CD₃OD.

Predicted Spectrum Analysis: The aromatic region is expected to show three distinct signals corresponding to H3, H5, and H7.

  • H3: This proton is on the electron-rich pyrazole ring and is expected to be the most upfield of the aromatic signals.

  • H7 and H5: These protons are on the pyridine ring. The C6-amino group is a strong electron-donating group, which will shield the ortho (H5 and H7) protons, shifting them upfield compared to unsubstituted pyridine. H5 is adjacent to the pyridine nitrogen (N2), which is electron-withdrawing, leading to a slight downfield shift relative to H7.

  • NH₂ and NH Protons: The two protons of the amino group (C6-NH₂) will appear as a broad singlet due to quadrupole broadening and exchange. The pyrazole N1-H proton will also appear as a broad singlet, typically further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Expected Coupling (J) Rationale
N1-H 12.0 - 13.0 Broad Singlet N/A Acidic proton on pyrazole ring.
H3 8.0 - 8.2 Singlet N/A Proton on electron-rich pyrazole ring.
H7 7.8 - 8.0 Doublet J ≈ 6.0 Hz Pyridine proton ortho to NH₂, coupled to H5.
H5 6.8 - 7.0 Doublet J ≈ 6.0 Hz Pyridine proton ortho to NH₂ and adjacent to N2.

| C6-NH₂ | 5.5 - 6.5 | Broad Singlet | N/A | Exchangeable amine protons. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Validation: The integration of the signals should correspond to the number of protons (1:1:1:1:2 for H7, H3, H5, N1-H, and NH₂ respectively).

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides definitive evidence for the carbon skeleton. DEPT-135 is particularly useful as it shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons are absent. This allows for the unambiguous assignment of protonated carbons.

Predicted Spectrum Analysis: Six distinct carbon signals are expected.

  • Quaternary Carbons (C3a, C7a): These are the bridgehead carbons where the two rings are fused. They will appear in the downfield region of the spectrum but can be distinguished as they will be absent in a DEPT-135 spectrum.

  • C6: This carbon is directly attached to the amino group and will be significantly shielded (shifted upfield) due to the electron-donating resonance effect of the nitrogen lone pair.

  • C3, C5, C7: These are the protonated carbons. Their chemical shifts will be influenced by their proximity to the nitrogen atoms. C5, being adjacent to the pyridine nitrogen, is expected to be the most deshielded among them.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) DEPT-135 Signal Rationale
C6 155 - 160 Absent Quaternary carbon attached to electron-donating NH₂ group.
C3a 145 - 150 Absent Quaternary bridgehead carbon adjacent to two nitrogens.
C7a 140 - 145 Absent Quaternary bridgehead carbon.
C3 130 - 135 Positive CH in the pyrazole ring.
C7 125 - 130 Positive CH in the pyridine ring.

| C5 | 105 - 110 | Positive | CH in the pyridine ring, shielded by NH₂ group. |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire on a 100 MHz or higher spectrometer.

  • Parameters: Use a standard proton-decoupled pulse sequence. A large number of scans (e.g., >1024) is typically required due to the low natural abundance of ¹³C.

  • Ancillary Experiments: Run DEPT-90 and DEPT-135 experiments to confirm the assignment of CH, CH₂, and CH₃ carbons.

  • Validation: The number of observed signals should match the number of unique carbons in the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the N-H stretching region is particularly diagnostic. We expect to see multiple bands here, corresponding to the pyrazole N-H and the symmetric and asymmetric stretches of the primary amine.[4]

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3300 Asymmetric N-H Stretch Primary Amine (-NH₂) Characteristic for primary amines, often a sharp doublet.
3350 - 3200 Symmetric N-H Stretch Primary Amine (-NH₂) The second peak of the primary amine doublet.
3200 - 3100 N-H Stretch Pyrazole Ring Broad absorption due to hydrogen bonding in the solid state.
1650 - 1600 N-H Scissoring Primary Amine (-NH₂) Bending vibration confirming the primary amine.
1600 - 1450 C=C and C=N Stretches Aromatic Rings Multiple sharp bands characteristic of the heterocyclic core.

| 1350 - 1250 | C-N Stretch | Aryl-Amine | Stretching vibration for the C6-NH₂ bond. |

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal before analyzing the sample.

  • Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a high-quality spectrum in the 4000-400 cm⁻¹ range.

  • Validation: The presence of distinct peaks in the N-H stretching region (above 3100 cm⁻¹) and the fingerprint region confirms the key functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the definitive molecular weight and, through fragmentation patterns, further structural corroboration. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule, and it will primarily yield the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Predicted Mass and Fragmentation:

  • Molecular Formula: C₆H₆N₄

  • Monoisotopic Mass: 134.0592 g/mol

  • Expected [M+H]⁺ in HRMS: 135.0665

  • Fragmentation: The fused ring system is relatively stable. Fragmentation is likely initiated by the loss of neutral molecules like HCN (from either the pyrazole or pyridine ring) or N₂.[5][6]

Fragmentation_Pathway M [M+H]⁺ m/z = 135.0665 F1 Loss of HCN (-27 Da) M->F1 F2 Loss of N₂ (-28 Da) M->F2 P1 [C₅H₄N₂]⁺ m/z = 108.0396 F1->P1 P2 [C₆H₆N₂]⁺ m/z = 106.0525 F2->P2

Caption: Plausible ESI-MS/MS fragmentation pathways for this compound.

Experimental Protocol: LC-HRMS (ESI+)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Inject the sample into a Liquid Chromatography-High Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Use positive electrospray ionization (ESI+).

  • Data Acquisition: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

  • Validation: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass.

UV-Visible Spectroscopy: Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The fused aromatic rings are expected to exhibit strong π → π* transitions. The position of the maximum absorbance (λ_max) can be influenced by solvent polarity.

Table 4: Predicted UV-Vis Absorption

Solvent Predicted λ_max (nm) Transition Type
Methanol 230 - 250 π → π*

| Methanol | 280 - 320 | π → π* |

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to zero the instrument.

  • Acquisition: Scan the sample from approximately 200 nm to 400 nm.

  • Validation: The presence of strong absorption bands in the predicted regions confirms the conjugated aromatic nature of the compound.

Integrated Analytical Workflow

No single technique is sufficient for absolute confirmation. The synergy between these methods provides a robust and defensible characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary Structural Confirmation cluster_final Final Validation Start Synthesized Product MS Mass Spec (MS) Confirm MW & Formula Start->MS H_NMR ¹H NMR Proton Environment & Connectivity Start->H_NMR IR FTIR Functional Groups (N-H) MS->IR C_NMR ¹³C NMR & DEPT Carbon Skeleton H_NMR->C_NMR UV_Vis UV-Vis Conjugated System C_NMR->UV_Vis IR->UV_Vis Final Structurally Confirmed This compound UV_Vis->Final

References

Biological activity of 6-amino-1H-pyrazolo[4,3-b]pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Amino-1H-pyrazolo[4,3-b]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique arrangement of nitrogen atoms provides a versatile framework for developing potent and selective modulators of various biological targets. The incorporation of a 6-amino group, in particular, has proven to be a critical determinant of biological activity, acting as a key pharmacophoric feature that facilitates crucial interactions within the active sites of enzymes and receptors. This technical guide synthesizes the current understanding of this compound derivatives, exploring their diverse and potent biological activities, including protein kinase inhibition for neurodegenerative and oncological applications, immune checkpoint modulation, and activity against neurodegenerative diseases. We will delve into the mechanistic basis of these activities, present key structure-activity relationship (SAR) data, and provide representative experimental protocols to empower researchers in the field of drug discovery.

The Privileged Scaffold: An Introduction to 1H-pyrazolo[4,3-b]pyridines

The fusion of a pyrazole and a pyridine ring gives rise to a family of isomers known as pyrazolopyridines.[1] Among these, the 1H-pyrazolo[4,3-b]pyridine system is of considerable interest due to its diverse biological activities.[2] Its structure mimics that of purine bases, allowing it to function as a bioisostere and interact with a wide range of biological targets that recognize purine-like moieties, most notably the ATP-binding pocket of protein kinases.[1][3] The arrangement of hydrogen bond donors and acceptors on the scaffold is crucial for its molecular recognition by target proteins.

The inherent stability of the 1H-tautomer over the 2H-form, with a calculated energy difference of nearly 9 kcal/mol, makes it the predominant and more relevant isomer for drug design considerations.[1] This stability, combined with the scaffold's synthetic tractability, allows for systematic chemical modifications at multiple positions (N1, C3, C5, C6, and C7) to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

The 6-Amino Group: A Gateway to Potent Biological Activity

The introduction of an amino group at the C6 position of the pyrazolo[4,3-b]pyridine core is a pivotal strategic decision in the design of bioactive molecules. This functional group serves several critical roles:

  • Hydrogen Bonding: The amino group acts as a potent hydrogen bond donor, forming key interactions that anchor the molecule within the target's binding site. This is particularly evident in the hinge region of protein kinases.

  • Vector for Further Substitution: The amino group provides a synthetic handle for introducing additional substituents. This allows for the exploration of chemical space to enhance potency, modulate physical properties, and improve selectivity against off-target proteins.

  • Modulation of Physicochemical Properties: The basicity and polarity imparted by the amino group influence the molecule's overall solubility, membrane permeability, and metabolic stability, which are critical parameters for drug development.

Derivatives such as 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as potent leads for inhibiting protein kinases relevant to Alzheimer's disease, underscoring the importance of this substitution pattern.[4]

Key Therapeutic Applications and Biological Targets

The versatility of the this compound scaffold has led to its exploration across multiple therapeutic areas.

Protein Kinase Inhibition: Oncology and Neurodegenerative Disorders

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer and neurodegenerative diseases. The pyrazolopyridine scaffold is a well-established "hinge-binding" motif for kinase inhibitors.[3]

Specifically, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against a panel of disease-relevant kinases.[4] Compound 4 (3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) emerged as a promising lead for Alzheimer's disease therapy by targeting key kinases implicated in the pathology.[4]

  • Glycogen Synthase Kinase 3 (GSK-3): Implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.

  • Cyclin-Dependent Kinase 5 (CDK5): Also contributes to tau hyperphosphorylation and neuronal cell cycle re-entry, leading to apoptosis.

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Involved in neurodevelopment and implicated in the cognitive deficits associated with Down syndrome and Alzheimer's disease.

The ability of a single, simple scaffold to inhibit multiple kinases central to Alzheimer's pathology highlights its potential for developing multi-target therapies for this complex disease.

Table 1: Kinase Inhibition Profile of a Lead 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative

Compound Target Kinase IC₅₀ (µM) Therapeutic Area Reference
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) CDK5/p25 0.41 Alzheimer's Disease [4]
GSK-3α/β 1.5 Alzheimer's Disease [4]

| | DYRK1A | 11 | Alzheimer's Disease |[4] |

Immuno-Oncology: Small-Molecule PD-1/PD-L1 Inhibitors

Blocking the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a revolutionary approach in cancer immunotherapy. While monoclonal antibodies dominate this space, small molecules offer advantages in terms of oral bioavailability and tissue penetration. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[5]

The lead compound, D38 , demonstrated potent inhibition of the PD-1/PD-L1 interaction with an IC₅₀ value of 9.6 nM in a biochemical assay.[5] It also showed significant activity in a cell-based assay, restoring T-cell function. Molecular docking studies revealed that these compounds bind to the PD-L1 dimer, sterically hindering its interaction with the PD-1 receptor.[5] The pyrazolo[4,3-b]pyridine core was central to establishing the necessary interactions within the binding pocket.

PD1_PDL1_Inhibition PD1 PD-1 Receptor PDL1 PD-L1 Dimer PD1->PDL1 Inhibitory Signal (Immune Evasion) TCR TCR MHC MHC TCR->MHC Activation Signal Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor (D38) Inhibitor->PDL1 Binds & Blocks

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by pyrazolo[4,3-b]pyridine derivatives.

Neuromodulation: Targeting Metabotropic Glutamate Receptors

Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) are a promising therapeutic strategy for Parkinson's disease. The compound VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) was identified as a potent and selective mGlu4 PAM.[6]

This discovery was significant as it moved from a common picolinamide scaffold to the novel pyrazolo[4,3-b]pyridine core as an amide bioisostere. VU0418506 demonstrated excellent in vivo pharmacokinetic properties, making it a valuable preclinical candidate for treating Parkinson's disease.[6] This highlights the scaffold's utility beyond kinase inhibition, showing its adaptability for modulating G-protein coupled receptors (GPCRs).

Antimicrobial and Antiprotozoal Activity

The pyrazolopyridine scaffold is also a fertile ground for discovering novel anti-infective agents. Derivatives of the closely related 6-aminopyrazolo[3,4-b]pyridine have exhibited significant antibacterial and antifungal activities.[7] For instance, 6-hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile showed antimicrobial activity comparable to reference drugs.[7]

Furthermore, the 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold (an isomer) has been successfully optimized to yield compounds with in vivo efficacy against visceral leishmaniasis, a fatal parasitic disease.[8][9] This success against a challenging protozoan parasite suggests that the this compound scaffold could also be a valuable starting point for developing novel antileishmanial or other antiprotozoal agents.

Synthetic Strategies and Methodologies

The construction of the pyrazolo[4,3-b]pyridine core can be achieved through various synthetic routes. A particularly efficient method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[2] This approach offers operational simplicity and allows for the key azo-coupling, deacylation, and pyrazole ring annulation steps to be combined in a one-pot procedure.[2]

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 S_NAr Reaction Start->Step1 Reagent1 Active Methylene Compound (e.g., β-ketoester) Reagent1->Step1 Reagent2 Arenediazonium Salt Step2 Modified Japp-Klingemann (One-Pot) Reagent2->Step2 Intermediate1 Substituted Nitropyridine Step1->Intermediate1 Intermediate1->Step2 Product Substituted 1H-Pyrazolo[4,3-b]pyridine Step2->Product

Caption: General synthetic workflow for 1H-pyrazolo[4,3-b]pyridine scaffolds.

Case Study: Experimental Protocol for Kinase Inhibition Assay

To provide a practical context, the following is a representative protocol for evaluating the inhibitory activity of a novel this compound derivative against a target kinase, such as CDK5.

Objective: To determine the IC₅₀ value of a test compound against CDK5/p25 kinase.

Materials:

  • Recombinant human CDK5/p25 enzyme.

  • Histone H1 peptide substrate.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • [γ-³³P]ATP (radiolabeled ATP).

  • ATP solution.

  • 96-well filter plates (e.g., phosphocellulose membrane).

  • Phosphoric acid wash solution (0.75%).

  • Scintillation cocktail and microplate scintillation counter.

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by a final dilution in kinase assay buffer to achieve the desired test concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 10 µL of diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of a substrate/enzyme mixture containing Histone H1 and CDK5/p25 in kinase assay buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 20 µL of an ATP solution containing a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Incubate the reaction mixture for 30-60 minutes at 30°C.

  • Stopping the Reaction and Substrate Capture:

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the entire reaction mixture to a 96-well phosphocellulose filter plate.

    • Allow the substrate to bind to the filter membrane for 30 minutes.

  • Washing:

    • Wash the filter plate four times with 200 µL of 0.75% phosphoric acid per well to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone and allow the plate to air dry completely.

  • Detection:

    • Add 30 µL of scintillation cocktail to each well.

    • Seal the plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Rationale for Choices: This radiolabel-based filter binding assay is a robust and sensitive method for quantifying kinase activity. Histone H1 is a well-accepted generic substrate for CDKs. Using ATP at its Kₘ concentration ensures that both ATP-competitive and non-competitive inhibitors can be identified effectively.

Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable and versatile core in modern drug discovery. Its proven success in targeting diverse protein families—including kinases, GPCRs, and protein-protein interactions—demonstrates its vast therapeutic potential.

Future research should focus on:

  • Expanding the Target Space: Exploring the scaffold's activity against other target classes, such as epigenetic enzymes or metabolic targets.

  • Optimizing Selectivity: Employing structure-based design and computational modeling to fine-tune substitutions and achieve greater selectivity for desired targets, thereby minimizing potential off-target effects.

  • Developing Covalent Inhibitors: Introducing reactive moieties (e.g., acrylamides) to target non-catalytic cysteine residues near the active site, which could lead to inhibitors with increased potency and prolonged duration of action.

References

Literature review of pyrazolo[4,3-b]pyridine core structures.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrazolo[4,3-b]pyridine Core: Synthesis, Medicinal Chemistry, and Therapeutic Applications

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyridine ring. It belongs to the broader family of pyrazolopyridines, which includes several isomers based on the fusion pattern, such as the widely studied pyrazolo[3,4-b]pyridine.[1] This scaffold has garnered significant attention in medicinal chemistry, emerging as a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity and specificity. Its structural rigidity, combined with the strategic placement of nitrogen atoms, allows it to serve as an effective hinge-binding motif, particularly in the realm of kinase inhibition.[2]

The therapeutic potential of this core is exemplified by compounds like Glumetinib , a highly selective inhibitor of the c-Met oncoprotein that has been evaluated in clinical trials for its antineoplastic activity.[3][4] The versatility of the pyrazolo[4,3-b]pyridine scaffold extends beyond kinase inhibition, with derivatives showing promise as corticotropin-releasing factor type-1 (CRF1) antagonists, positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), and even as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[3][5] This guide provides a comprehensive overview of the pyrazolo[4,3-b]pyridine core, detailing its synthesis, exploring its vast medicinal chemistry applications, and providing practical insights for researchers in drug development.

Part 1: Synthesis of the Pyrazolo[4,3-b]pyridine Core

The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly achieved through two primary retrosynthetic strategies: annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring from a functionalized pyridine precursor.[3]

Strategy A: Pyrazole Ring Annulation onto a Pyridine Core

A highly effective and modern approach begins with readily available 2-chloro-3-nitropyridines. This strategy offers excellent control over substitution patterns and utilizes robust, well-understood reactions. A key advantage is the ability to introduce diversity at multiple positions, making it ideal for library synthesis in a drug discovery context.[3][6]

The general workflow for this strategy is outlined below:

G cluster_0 Synthetic Workflow A 2-Chloro-3-nitropyridine B SNAr with β-ketoester A->B Ethyl Acetoacetate, NaH C Arylhydrazone Intermediate B->C Arenediazonium Salt D Modified Japp-Klingemann Reaction C->D Base-mediated cyclization E Pyrazolo[4,3-b]pyridine Core D->E Deacylation & Annulation

Caption: Key steps in the synthesis of the pyrazolo[4,3-b]pyridine core starting from a functionalized pyridine.

This pathway involves an initial nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyridine ring with a β-ketoester. The resulting intermediate is then coupled with an arenediazonium salt. The final, crucial step is a base-mediated cyclization that proceeds via a modified Japp-Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation, often in a one-pot manner for operational simplicity.[6]

Strategy B: Pyridine Ring Annulation onto a Pyrazole Core

Alternatively, the pyridine portion of the scaffold can be constructed onto a pre-functionalized pyrazole. This approach typically starts with a 4-aminopyrazole derivative bearing functional groups at the 5-position, such as a carbaldehyde or another suitable electrophilic center.[3] Cyclocondensation with a species that can provide the remaining atoms for the pyridine ring completes the synthesis. While effective, this method can be limited by the stability and accessibility of the required 4-aminopyrazole-5-carbaldehyde precursors, which often require N-protection.[3]

Detailed Experimental Protocol: Synthesis of Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from a reported efficient method and exemplifies the pyrazole annulation strategy starting from a pyridine derivative.[3]

Step 1: Synthesis of Ethyl 2-(2-chloro-5-nitropyridin-3-yl)-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1.2 equiv.) in dry DMF, add sodium hydride (60% in mineral oil, 1.2 equiv.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,6-dichloro-3-nitropyridine (1.0 equiv.) in DMF and stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the product.

Step 2: Synthesis of the Title Compound via Japp-Klingemann Reaction

  • Prepare a solution of 4-fluoroaniline (1.1 equiv.) in a mixture of concentrated HCl and water. Cool to 0 °C and add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve the product from Step 1 (1.0 equiv.) in ethanol. Cool to 0 °C and add a solution of sodium acetate (3.0 equiv.) in water.

  • Add the freshly prepared diazonium salt solution dropwise to the ketoester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with water and ethanol, and dried.

  • Yield: 76%[3]

  • Characterization (as reported):

    • Appearance: White crystals[3]

    • 1H NMR (300 MHz, CDCl3): δ 9.60 (d, 1H), 8.78 (d, 1H), 7.72–7.67 (m, 2H), 7.32 (t, 2H), 4.58 (q, 2H), 1.47 (t, 3H).[3]

    • HRMS (ESI, m/z): [M + Na]+ calcd for C15H11FN4O4Na: 353.0657; found: 353.0667.[3]

Part 2: Medicinal Chemistry Applications & Structure-Activity Relationships

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern kinase inhibitor design, acting as a bioisostere for purine and effectively targeting the ATP-binding site. Its utility, however, is not confined to this target class.

G cluster_targets Biological Targets PyrazoloCore Pyrazolo[4,3-b]pyridine Core Kinases Kinase Inhibition (c-Met, ITK, CSK) PyrazoloCore->Kinases ATP Mimicry Immuno Immune Checkpoint Modulation (PD-1/PD-L1) PyrazoloCore->Immuno PPI Inhibition GPCRs GPCR Modulation (CRF1, mGlu4) PyrazoloCore->GPCRs Allosteric/Antagonistic Binding

Caption: Diverse biological applications of the pyrazolo[4,3-b]pyridine scaffold.

Kinase Inhibition

Pyrazolopyridines are considered privileged scaffolds for kinase inhibitors, with several drugs, such as Selpercatinib and Olverembatinib, either approved or in late-stage clinical trials.[2] The core typically orients itself to form crucial hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain.

  • c-Met Inhibitors: The development of 1-sulfonyl-pyrazolo[4,3-b]pyridines as c-Met inhibitors is a prime example of rational drug design.[4] Molecular docking studies revealed a U-shaped conformation where the pyrazolopyridine moiety forms key hydrogen bonds with the hinge residues Met1160 and Tyr1230, while also making favorable contacts with Met1211.[4] The lead compound in this series, Glumetinib , demonstrated significant anti-tumor activity in xenograft mouse models and is being evaluated in clinical trials.[4]

  • Other Kinase Targets: The scaffold has also been explored for inhibiting other kinases. For instance, derivatives have been designed as Interleukin-2 inducible T-cell kinase (ITK) inhibitors, where the core forms three strong hydrogen bonds with the hinge region.[4] Similarly, it has served as a foundation for developing inhibitors of C-terminal Src kinases (CSK).[4]

Target Key Interactions / SAR Insights Example Compound Reference
c-Met H-bonds with hinge residues Met1160 and Tyr1230. U-shaped conformation.Glumetinib[4]
ITK Three H-bonds with the hinge region; π–π stacking with Phe435.Compound 39 (lead)[4]
FGFR N(1)-H of the pyrazole is crucial for a hinge H-bond; methylation leads to complete loss of activity. (Note: SAR from [3,4-b] isomer, but principle is highly relevant).NVP-BGJ398[4][7]
Inhibition of PD-1/PD-L1 Interaction

Beyond kinases, the pyrazolo[4,3-b]pyridine core has been ingeniously applied to develop small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, offering a potential alternative to monoclonal antibody therapies.[5] A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed using a ring-fusion strategy. The most potent compound, D38 , inhibited the PD-1/PD-L1 interaction with an IC50 of 9.6 nM.[5] Molecular docking suggested that D38 binds to the PD-L1 dimer, disrupting the protein-protein interface required for T-cell inhibition. This application showcases the scaffold's ability to act as a platform for targeting protein-protein interactions (PPIs), a notoriously challenging area in drug discovery.[5]

Part 3: Concluding Remarks and Future Outlook

The pyrazolo[4,3-b]pyridine core has firmly established itself as a versatile and potent scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to engage in key hydrogen bonding and aromatic interactions, underpins its success. While its role as a kinase hinge-binder is well-documented and continues to yield clinical candidates, emerging applications in areas like immune-oncology and GPCR modulation demonstrate its broader potential.[2][5]

Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Development of more efficient, green, and diverse synthetic methodologies to accelerate library generation.

  • Targeting Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations in targets like kinases.

  • Expanding Target Space: Systematically exploring the scaffold's potential against other target classes, particularly protein-protein interactions and epigenetic targets.

For drug development professionals, the pyrazolo[4,3-b]pyridine core represents a validated starting point for hit-to-lead and lead optimization campaigns. Its rich history of success and well-understood structure-activity relationships provide a solid foundation for the rational design of novel therapeutics to address unmet medical needs.

References

The Strategic deployment of 6-Amino-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Amino-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential as a versatile fragment for the development of highly selective and potent therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, key biological applications, structure-activity relationships (SAR), and experimental protocols associated with this important heterocyclic motif. Particular emphasis is placed on its role as a hinge-binding fragment in kinase inhibitors and as a core component in positive allosteric modulators (PAMs) of metabotropic glutamate receptors.

Introduction: The Rise of a Privileged Scaffold

The pyrazolopyridine class of heterocycles has garnered substantial interest in drug discovery due to its structural resemblance to the endogenous purine nucleus, allowing it to interact with a wide array of biological targets.[1] Among the various isomers, the 1H-pyrazolo[4,3-b]pyridine framework has emerged as a particularly fruitful starting point for the design of kinase inhibitors and other targeted therapies.[1] The strategic introduction of a 6-amino group to this core imparts a critical hydrogen bond donor functionality, enabling potent interactions with the hinge region of many protein kinases. This guide will delve into the multifaceted utility of the this compound fragment, providing a comprehensive resource for its application in contemporary drug discovery programs.

Synthesis of the this compound Core

A robust and scalable synthesis of the this compound scaffold is paramount for its successful application in drug discovery campaigns. While various methods for the synthesis of the parent pyrazolo[4,3-b]pyridine ring system have been reported, a common and effective strategy for introducing the 6-amino functionality involves a multi-step sequence starting from readily available pyridine precursors.[2][3]

A plausible and efficient route commences with a nucleophilic aromatic substitution (SNAr) reaction on a 2,6-dichloro-3-nitropyridine. The greater reactivity of the chlorine atom at the 2-position allows for selective displacement. This is followed by a modified Japp–Klingemann reaction to construct the pyrazole ring. The nitro group at the 6-position can then be reduced to the desired amine.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route, adapted from methodologies for related pyrazolopyridine structures.[2][3]

Step 1: Synthesis of 6-Chloro-3-nitro-2-hydrazinylpyridine

  • Dissolve 2,6-dichloro-3-nitropyridine in ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloro-3-nitro-2-hydrazinylpyridine.

Step 2: Synthesis of 6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

  • Reflux the product from Step 1 in a suitable high-boiling solvent such as diphenyl ether.

  • This thermal cyclization will form the pyrazole ring.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and purify the product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the 6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine in a suitable solvent like ethanol.

  • Add a palladium catalyst, such as Pd(OAc)₂ and a suitable ligand like BINAP.

  • Add a source of ammonia, such as benzophenone imine followed by hydrolysis, or utilize a high-pressure ammonia atmosphere.

  • Heat the reaction mixture under pressure.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the catalyst and concentrate the solvent.

  • Purify the final product by column chromatography to obtain this compound.

cluster_synthesis Synthetic Pathway start 2,6-Dichloro-3-nitropyridine step1 Hydrazine Hydrate (Ethanol) start->step1 SNA_r_ intermediate1 6-Chloro-3-nitro-2-hydrazinylpyridine step1->intermediate1 step2 Thermal Cyclization (High-boiling solvent) intermediate1->step2 intermediate2 6-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine step2->intermediate2 step3 Amination (Pd-catalyzed) intermediate2->step3 product This compound step3->product

Caption: Synthetic route to this compound.

Physicochemical Properties of the Core Scaffold

Understanding the physicochemical properties of the this compound core is essential for guiding lead optimization efforts. These properties influence solubility, permeability, metabolic stability, and overall drug-likeness.

PropertyEstimated ValueSource
Molecular Weight134.14 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count0PubChem
Topological Polar Surface Area68.6 ŲPubChem
Water Solubility> 500 g/L (as HCl salt)[4]

Note: These values are for the parent this compound and will change with substitution.

Key Biological Targets and Applications

The this compound scaffold has proven to be a valuable fragment for targeting several important classes of proteins, most notably protein kinases and G-protein coupled receptors.

Protein Kinase Inhibition

The primary utility of the this compound core lies in its ability to act as a hinge-binding motif in ATP-competitive kinase inhibitors. The amino group at the 6-position forms crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a key interaction for potent inhibition. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of the pyrazolo[3,4-b]pyridine scaffold, a close isomer, have shown potent and selective inhibitory activity against CDK1 and CDK2.[5][6] This suggests the potential of the this compound core for developing inhibitors of these key cell cycle regulators.

  • p38 MAP Kinase: Pyrazoloheteroaryl scaffolds, including pyrazolo[3,4-b]pyridines, have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[7][8] The 6-amino group can provide a critical anchor point in the ATP-binding pocket of p38.

  • Other Kinases: The versatility of the pyrazolopyridine scaffold has been demonstrated in the development of inhibitors for a wide range of other kinases, including TANK-binding kinase 1 (TBK1), Monopolar spindle kinase 1 (Mps1), and Janus kinase 3 (JAK3).[9][10]

cluster_kinase Kinase Inhibition Mechanism scaffold This compound hinge Kinase Hinge Region scaffold->hinge Hydrogen Bonding atp_pocket ATP Binding Pocket scaffold->atp_pocket Occupies hinge->atp_pocket Part of inhibition Inhibition of Kinase Activity atp_pocket->inhibition

Caption: Interaction of the scaffold with the kinase hinge region.

Positive Allosteric Modulation of mGluR4

Beyond kinase inhibition, the pyrazolo[4,3-b]pyridine scaffold has been instrumental in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4). These modulators bind to a site distinct from the endogenous ligand (glutamate) binding site and enhance the receptor's response to glutamate. This has significant therapeutic potential for neurological disorders such as Parkinson's disease.

Structure-Activity Relationships (SAR) and Bioisosteric Replacements

Systematic exploration of the SAR of the this compound core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications at the 6-Amino Position

The 6-amino group is often a key anchor point, and its modification can have a profound impact on activity. While direct substitution on the amine can be explored, a more common strategy is to investigate bioisosteric replacements for the entire 6-aminopyridine moiety.

Bioisosteric Replacements for the 6-Amino Group:

Bioisosterism is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[6][11] Replacing the 6-amino group can modulate basicity, lipophilicity, and metabolic stability.

Bioisosteric ReplacementRationalePotential Impact
6-MethoxypyridineRemoves basicity, introduces a hydrogen bond acceptor.Can improve cell permeability and reduce off-target effects related to basicity.[12]
6-HydroxypyridineIntroduces a hydrogen bond donor/acceptor.May alter the hydrogen bonding network with the target.
Fused Bicyclic Systems (e.g., pyrrolopyridine)Increases rigidity and explores additional binding interactions.Can lead to increased potency and selectivity.
Substitution at Other Positions
  • N1-Position: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate physicochemical properties and explore interactions with the solvent-exposed region of the target protein.

  • C3-Position: This position is often directed towards the ribose-binding pocket in kinases and can be functionalized to enhance potency and selectivity.

  • C4 and C5-Positions: These positions on the pyridine ring can be modified to improve pharmacokinetic properties or to introduce vectors for further chemical elaboration.

Experimental Protocols for Biological Evaluation

Robust and reproducible biological assays are essential for characterizing the activity of compounds derived from the this compound scaffold.

Kinase Inhibition Assays

A variety of assay formats can be used to determine the potency of kinase inhibitors.

LanthaScreen® Eu Kinase Binding Assay:

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[2][6][11][13][14]

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer in assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Assay Plate Setup: Add the test compound, kinase/antibody mixture, and tracer to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC₅₀ value.

ADP-Glo™ Kinase Assay:

This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[5][8][10][15][16]

Protocol Outline:

  • Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and the test compound.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the compound concentration to determine the IC₅₀ value.

cluster_assay Kinase Assay Workflow start Prepare Reagents step1 Compound Dilution start->step1 step2 Assay Plate Setup step1->step2 step3 Incubation step2->step3 step4 Data Acquisition step3->step4 product IC50 Determination step4->product

References

In silico prediction of 6-amino-1H-pyrazolo[4,3-b]pyridine properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 6-amino-1H-pyrazolo[4,3-b]pyridine Properties for Accelerated Drug Discovery

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of biological entities, including various kinases.[1] this compound represents a core fragment whose properties dictate its potential as a starting point for library synthesis and lead optimization. This guide provides a comprehensive, technically-grounded framework for the in silico characterization of this molecule. We move beyond a simple recitation of methods to detail the causality behind the computational workflow, emphasizing the integration of predictive data to build a holistic profile of the molecule's pharmaceutical potential. The protocols herein are designed as a self-validating system, advocating for cross-verification and critical assessment of computational outputs to ensure trustworthiness in early-stage drug discovery.

Introduction: The Rationale for a Computational-First Approach

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The attrition rate of compounds as they move from discovery to clinical trials is exceedingly high, with poor pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties being a primary cause of failure.[2] A computational-first approach allows researchers to predict these liabilities before a single molecule is synthesized, saving significant time and resources.[3][4]

This guide focuses on this compound, a heterocyclic amine whose structure suggests potential as a versatile building block. Heterocyclic compounds are central to pharmacology due to their ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[5] By thoroughly characterizing this core scaffold in silico, we can make informed decisions about its suitability for development, predict potential off-target effects, and guide the rational design of derivatives with improved drug-like properties.

Foundational Analysis: Physicochemical Characterization

Before assessing complex biological interactions, we must understand the fundamental physicochemical properties of the molecule. These properties govern its behavior from the moment of administration to its arrival at the target site. They are the bedrock of pharmacokinetics.[6][7]

Experimental Protocol: Physicochemical Property Prediction
  • Molecular Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: c1cc2c(cn[nH]2)c(n1)N.

  • Software Selection: Utilize a validated, freely available cheminformatics tool such as SwissADME or pkCSM.[8] Using multiple platforms is recommended to cross-verify results and build confidence in the predictions.[3]

  • Descriptor Calculation: Input the SMILES string into the selected platform(s) to calculate key molecular descriptors.

  • Data Aggregation and Analysis: Collate the output data into a structured table. Analyze the properties against established heuristics for drug-likeness, such as Lipinski's Rule of Five.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₆N₄Foundational for all subsequent calculations.
Molecular Weight 134.14 g/mol Well within the <500 Da guideline (Lipinski's Rule), favoring good absorption and diffusion.
logP (Octanol/Water) 0.75 - 1.20Indicates balanced lipophilicity, crucial for membrane permeability without sacrificing aqueous solubility.[6]
Topological Polar Surface Area (TPSA) 77.5 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.
Hydrogen Bond Donors 2Complies with Lipinski's Rule (<5), minimizing excessive interactions that can hinder permeability.
Hydrogen Bond Acceptors 3Complies with Lipinski's Rule (<10), maintaining a good solubility/permeability balance.
Aqueous Solubility (logS) -2.5 to -3.0Predicts moderate to good solubility, which is essential for oral bioavailability.
pKa (Most Basic) ~4.5 - 5.5The pyridine and amino groups confer basicity, affecting solubility and receptor interaction at physiological pH.

Note: Values are representative estimates derived from common prediction algorithms and may vary slightly between different software tools.

The Core of Drug-Likeness: ADMET Profiling

An effective drug must not only interact with its target but also navigate the complex biological system of the human body. ADMET profiling predicts this journey, identifying potential roadblocks early in development.[4][8]

Workflow for In Silico ADMET Prediction

The ADMET prediction process is a multi-step, integrated analysis. It relies on a combination of Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and knowledge-based systems trained on extensive experimental data.[9][10][11]

ADMET_Workflow cluster_input Molecular Input cluster_prediction ADMET Prediction Engines cluster_output Integrated Profile mol_input This compound (SMILES/SDF) absorption Absorption (e.g., HIA, Caco-2) mol_input->absorption distribution Distribution (e.g., BBB, PPB) mol_input->distribution metabolism Metabolism (e.g., CYP Inhibition/Substrate) mol_input->metabolism excretion Excretion (e.g., Renal Clearance) mol_input->excretion toxicity Toxicity (e.g., AMES, hERG, Hepatotoxicity) mol_input->toxicity admet_profile Comprehensive ADMET Profile absorption->admet_profile distribution->admet_profile metabolism->admet_profile excretion->admet_profile toxicity->admet_profile risk_assessment Risk Assessment & Go/No-Go Decision admet_profile->risk_assessment

Caption: High-level workflow for ADMET property prediction.

Data Presentation: Predicted ADMET Profile
ParameterPredictionCausality & Scientific Insight
Absorption
Human Intestinal Absorption (HIA)HighLow molecular weight and moderate TPSA favor passive absorption from the gut.
Caco-2 PermeabilityModerate to HighIndicates good potential for crossing the intestinal epithelial barrier.[4]
Distribution
Blood-Brain Barrier (BBB) PenetrationYesThe molecule's size, polarity, and logP fall within the range typical for CNS-active compounds.
Plasma Protein Binding (PPB)Low to ModerateLower binding increases the free fraction of the drug available to exert its therapeutic effect.
Metabolism
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions with substrates of this major metabolic enzyme.
CYP3A4 InhibitorNon-inhibitorLow risk of interactions with a wide range of co-administered drugs metabolized by CYP3A4.
Toxicity
AMES MutagenicityNon-mutagenicAromatic amine structures can be a liability; however, initial models predict a low risk of genotoxicity. Experimental validation is critical.
hERG InhibitionLow RiskThe human Ether-à-go-go-Related Gene (hERG) channel is a key anti-target; low predicted inhibition reduces the risk of cardiotoxicity.
HepatotoxicityLow RiskPrediction suggests a low likelihood of causing drug-induced liver injury.

Target Engagement: Biological Activity & Molecular Docking

While ADMET profiling tells us if a compound can be a drug, predicting biological activity helps us understand what it might do. The pyrazolopyridine scaffold is a known "hinge-binder" in many protein kinases.[1][12] Therefore, a logical starting point is to evaluate its potential as a kinase inhibitor.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13] This protocol outlines a standard workflow for docking this compound into a representative kinase active site, such as TANK-binding kinase 1 (TBK1), a target for which pyrazolopyridine inhibitors have been identified.[12]

  • Target Preparation:

    • Download the crystal structure of the target protein (e.g., TBK1) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.

    • Define the binding site (pocket) based on the location of the co-crystallized ligand or through pocket detection algorithms.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound from its 2D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, GOLD).[14]

    • Execute the docking algorithm, allowing it to sample multiple conformations (poses) of the ligand within the defined binding site.

    • The program will score and rank the poses based on a scoring function that estimates binding affinity (e.g., kcal/mol).

  • Post-Docking Analysis:

    • Visualize the top-ranked poses within the active site.

    • Analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

    • Compare the binding mode to that of known inhibitors to assess plausibility. The amino group and pyrazole nitrogen atoms are prime candidates for forming critical hydrogen bonds with the kinase hinge region.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase protein_prep 1. Prepare Protein Target (Remove water, add H+) define_site 3. Define Binding Site protein_prep->define_site ligand_prep 2. Prepare Ligand (Generate 3D, minimize energy) run_docking 4. Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->run_docking define_site->run_docking score_poses 5. Score & Rank Poses run_docking->score_poses visualize 6. Visualize & Analyze Interactions (H-Bonds, Hydrophobic) score_poses->visualize

References

An In-Depth Technical Guide to the Structural Analogs and Isomers of 6-amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

The 6-amino-1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone heterocyclic motif in modern medicinal chemistry, primarily recognized for its role as a bioisostere of purine and its exceptional ability to act as a hinge-binding fragment in various protein kinases. This guide provides an in-depth exploration of the structural landscape surrounding this critical core. We will dissect the nuances of its isomers, delve into the strategic design and synthesis of its structural analogs, and provide field-proven experimental protocols. This document is structured to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the field of oncology and inflammation where kinase inhibitors play a pivotal role.

The this compound Core: A Privileged Scaffold

The power of the pyrazolopyridine scaffold lies in its structural mimicry of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This resemblance allows derivatives of this compound to competitively bind to the ATP-binding site of protein kinases, a family of enzymes that are central regulators of cellular processes and frequently dysregulated in diseases like cancer.

The core itself presents a unique arrangement of hydrogen bond donors and acceptors. The pyrazole N-H (at position 1) and the exocyclic amino group (at C6) act as hydrogen bond donors, while the pyridine nitrogen (at N7) and the pyrazole nitrogen (at N2) serve as acceptors. This specific arrangement facilitates a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction that is a hallmark of many potent and selective kinase inhibitors.[2] Understanding how to modify this core while preserving this key interaction is fundamental to successful drug design.

The Isomeric Landscape: More Than Just a Connection

The fusion of a pyrazole and a pyridine ring can result in several congeners, with the relative positions of the nitrogen atoms significantly influencing the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacokinetic profile.[3] For the aminopyrazolopyridine family, the most relevant isomers in drug discovery are the [4,3-b], [3,4-b], and [4,3-c] systems.

IsomerCore StructureKey Physicochemical Properties
1H-pyrazolo[4,3-b]pyridine C1=CN=C2C(=C1)C=CN=C2The specific arrangement in the [4,3-b] isomer provides an ideal vector for the C6-amino group to interact with the kinase hinge. It is a cornerstone of numerous kinase inhibitors.[4][5]
1H-pyrazolo[3,4-b]pyridine C1=CC2=C(N=C1)N=CN=C2This isomer is also a well-established kinase hinge-binder. The orientation of the pyrazole and pyridine rings differs, which can alter the exit vectors for substituents, providing alternative ways to achieve selectivity.[6][7]
1H-pyrazolo[4,3-c]pyridine C1=C2C(=CN=C1)C=CN=N2While also explored in drug discovery, the [4,3-c] isomer often presents a different pharmacological profile. Its utility can range from protein-protein interaction inhibitors to carbonic anhydrase inhibitors.[8]

dot graph Isomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions A [label="this compound", fillcolor="#4285F4", pos="0,1.5!"]; B [label="4-amino-1H-pyrazolo[3,4-b]pyridine", fillcolor="#34A853", pos="-2,-1!"]; C [label="7-amino-1H-pyrazolo[4,3-c]pyridine", fillcolor="#EA4335", pos="2,-1!"];

// Edge Definitions A -- B [label="Positional Isomer"]; A -- C [label="Positional Isomer"]; B -- C [label="Positional Isomer"]; } /dot

Caption: Key positional isomers of aminopyrazolopyridine.

Strategic Synthesis of the Core and its Analogs

The synthesis of the this compound core and its derivatives can be broadly approached via two retrosynthetic strategies:

  • Strategy A: Annulation of a pyridine ring onto a pre-functionalized pyrazole.

  • Strategy B: Annulation of a pyrazole ring onto a pre-functionalized pyridine.

Strategy B, particularly starting from readily available 2-chloro-3-nitropyridines, offers a robust and versatile route to a wide range of analogs.[4]

G

Caption: General synthetic workflow for the target scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a composite of established methodologies, demonstrating the synthesis of the core scaffold via the versatile nitropyridine route.[4]

Step 1: Synthesis of Ethyl 2-(2-chloro-3-nitropyridin-4-yl)-3-oxobutanoate

  • Rationale: This step introduces the carbon framework necessary for the subsequent pyrazole ring formation via a nucleophilic aromatic substitution (SNAr) reaction. Sodium hydride is used as a strong base to deprotonate ethyl acetoacetate, forming a nucleophilic enolate.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add ethyl acetoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 2-chloro-4-fluoro-3-nitropyridine (1.0 eq) in THF.

    • Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired keto ester.

Step 2: Synthesis of Ethyl 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

  • Rationale: This is a modified Japp-Klingemann reaction. The keto ester is coupled with a diazonium salt (generated in situ from aniline) to form a hydrazone, which then undergoes a one-pot cyclization to form the pyrazolopyridine core.

  • Procedure:

    • Prepare a solution of aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

    • In a separate flask, dissolve the keto ester from Step 1 (1.0 eq) in ethanol and cool to 0 °C.

    • Add the freshly prepared diazonium salt solution dropwise to the keto ester solution, followed by the addition of a sodium acetate solution to maintain a slightly acidic pH.

    • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 12 hours.

    • The resulting precipitate is collected by filtration, washed with water and cold ethanol, and dried to yield the nitro-substituted pyrazolopyridine.

Step 3: Synthesis of 6-amino-1-phenyl-1H-pyrazolo[4,3-b]pyridin-3-amine

  • Rationale: This final step involves the reduction of the nitro group to the target amine. Tin(II) chloride is a classic and effective reagent for this transformation. This step would be followed by hydrolysis and decarboxylation if the ester at C3 is not desired. For the parent 6-amino scaffold, a similar route would be followed, potentially with a subsequent deprotection/decarboxylation step.

  • Procedure:

    • To a solution of the nitro-compound from Step 2 (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After cooling, pour the reaction mixture into ice-water and basify with a saturated NaHCO3 solution.

    • Extract the product with ethyl acetate or a mixture of DCM/Methanol (3x).

    • Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

    • Purify by column chromatography to yield the final this compound derivative.

Exploring Structural Analogs: Vectors for Optimization

The true power of this scaffold is realized through the systematic exploration of its structural analogs. Modifications can be targeted to different parts of the molecule to fine-tune its properties.

SAR_Strategy Core This compound (Starting Point) N1 N1 Core->N1 Alkylation/ Arylation C3 C3 Core->C3 Halogenation -> Cross-Coupling C6_Amine C6_Amine Core->C6_Amine Acylation/ Sulfonylation

Caption: Strategic vectors for analog development.

N1-Position Analogs (Pyrazole Ring)
  • Purpose: Substitution at the N1 position primarily influences solubility and allows for probing interactions in the solvent-exposed region of the ATP-binding site.

  • Synthetic Insight: N1-alkylation or arylation is typically achieved by treating the N-H pyrazolopyridine with a suitable alkyl or aryl halide in the presence of a base like sodium hydride or cesium carbonate.

C3-Position Analogs (Pyrazole Ring)
  • Purpose: The C3 position often points towards the ribose-binding pocket or deeper selectivity pockets within the kinase. Substitution here is a powerful strategy for enhancing potency and achieving selectivity against other kinases.

  • Synthetic Insight: A common strategy involves halogenation (e.g., with NBS or I2) at the C3 position, followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce a diverse range of substituents.[5]

C6-Amine Analogs (Pyridine Ring)
  • Purpose: While the primary amine is often crucial for the hinge-binding interaction, its modification into secondary amines, amides, or ureas can introduce additional interaction points, modulate basicity, and improve cell permeability.

  • Synthetic Insight: Standard acylation or sulfonylation reactions using acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a non-nucleophilic base are effective for modifying the C6-amino group.

Analytical Characterization: A Self-Validating System

Unambiguous characterization of the synthesized compounds is critical. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system to confirm structure, isomeric identity, and purity.

  • ¹H NMR Spectroscopy: Provides information on the proton environment. Key diagnostic signals include the pyrazole N-H proton (typically a broad singlet at high ppm), aromatic protons on the pyridine and pyrazole rings, and signals from any introduced substituents.[9]

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule. The chemical shifts of the carbons in the heterocyclic core are characteristic of the specific isomer.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio ([M+H]⁺).[4]

  • 2D NMR (COSY, HSQC, HMBC): For complex analogs, 2D NMR experiments are invaluable for unequivocally assigning all proton and carbon signals and confirming connectivity, which is especially important when distinguishing between regioisomers.

Conclusion and Future Directions

The this compound scaffold continues to be a highly productive starting point for the design of targeted therapeutics. Its inherent ability to engage the kinase hinge provides a solid foundation for achieving potent inhibition. The future of research in this area will likely focus on developing analogs with improved selectivity profiles, novel mechanisms of action (e.g., allosteric modulators), and enhanced drug-like properties. The synthetic strategies and analytical principles outlined in this guide provide the fundamental tools required for researchers to innovate and succeed in this exciting and impactful field of drug discovery.

References

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 6-amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-amino-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol details a robust and efficient three-step synthetic route commencing from the readily available starting material, 2-chloro-3-nitropyridine. The synthesis involves the formation of a hydrazinylpyridine intermediate, subsequent intramolecular cyclization to a nitro-pyrazolo[4,3-b]pyridine, and a final reduction to yield the target amine. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step methodologies, and includes critical safety information and characterization guidelines to ensure both the integrity of the synthesis and the safety of the researcher.

Introduction

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif found in a variety of biologically active molecules. These compounds have garnered significant attention from the pharmaceutical industry due to their diverse therapeutic applications, including their roles as kinase inhibitors and modulators of various cellular signaling pathways. The 6-amino substituted variant, in particular, serves as a crucial building block for the development of novel therapeutics, making a reliable and well-documented synthetic protocol highly valuable for the research community. This application note outlines a validated synthetic pathway, offering insights into the reaction mechanisms and practical considerations for each step.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence as illustrated below. The process begins with the nucleophilic substitution of the chloro group in 2-chloro-3-nitropyridine with hydrazine, followed by an intramolecular cyclization to form the pyrazole ring, and concludes with the reduction of the nitro group.

Synthetic_Scheme Start 2-chloro-3-nitropyridine Inter1 2-hydrazinyl-3-nitropyridine Start->Inter1  Step 1: Hydrazine hydrate, EtOH Inter2 6-nitro-1H-pyrazolo[4,3-b]pyridine Inter1->Inter2  Step 2: Heat (e.g., in DMF) Product This compound Inter2->Product  Step 3: SnCl2·2H2O, HCl, EtOH

Application of the 6-Amino-1H-pyrazolo[4,3-b]pyridine Scaffold in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Antiviral Potential of the Pyrazolopyridine Core

The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry and drug development. Heterocyclic compounds, particularly those mimicking the structure of endogenous purines, have historically been a fertile ground for the discovery of potent antiviral drugs. The 1H-pyrazolo[3,4-b]pyridine scaffold, an analogue of purine, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and notably, antiviral properties.[1][2] This application note focuses on the antiviral potential of the 6-amino-1H-pyrazolo[4,3-b]pyridine core structure.

While direct antiviral studies on the unsubstituted this compound are not extensively reported in publicly available literature, the potent and specific antiviral activities of its derivatives provide a strong rationale for its investigation as a privileged scaffold in antiviral drug discovery. Notably, a complex derivative, 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965) , has been identified as a highly potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] Furthermore, the broader class of 1H-pyrazolo[3,4-b]pyridine derivatives has demonstrated significant efficacy against other viruses, such as Herpes Simplex Virus Type 1 (HSV-1), by interfering with viral adsorption and replication.[1]

This guide provides a comprehensive overview of the potential applications of the this compound scaffold in antiviral research. It details the established mechanisms of action for its derivatives and provides robust, step-by-step protocols for evaluating the antiviral efficacy and cytotoxicity of novel compounds based on this core structure.

Part 1: Unraveling the Antiviral Mechanisms

The antiviral activity of pyrazolopyridine derivatives is not confined to a single mechanism. Instead, this versatile scaffold has been shown to inhibit viral replication through multiple pathways, depending on the specific substitutions and the target virus.

A. Inhibition of HIV-1 Reverse Transcriptase (Non-Nucleoside Mechanism)

The most well-documented antiviral mechanism for a derivative of the this compound scaffold is the inhibition of HIV-1 reverse transcriptase (RT).[3] As non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds are allosteric inhibitors.[4][5] They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleosides bind.[4][6] This binding event induces a conformational change in the enzyme, distorting the active site and ultimately blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral replication.[5][6][7]

Diagram 1: Signaling Pathway of NNRTI Action

NNRTI Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcriptase HIV-1 Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral dsDNA Reverse_Transcriptase->Viral_DNA Catalyzes Reverse Transcription NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket Active_Site RT Active Site NNRTI_Binding_Pocket->Active_Site Induces Conformational Change Inhibition Inhibition of DNA Synthesis NNRTI_Binding_Pocket->Inhibition NNRTI This compound Derivative (e.g., MK-4965) NNRTI->NNRTI_Binding_Pocket Binds to

Caption: Allosteric inhibition of HIV-1 reverse transcriptase.

B. Interference with HSV-1 Adsorption and Replication

Studies on other 1H-pyrazolo[3,4-b]pyridine derivatives have revealed a different mode of action against Herpes Simplex Virus Type 1 (HSV-1). Certain compounds within this class have been shown to interfere with the early stages of viral infection, specifically by inhibiting the adsorption of the virus to host cells.[1] This is a critical first step in the viral life cycle, and its disruption prevents the virus from entering the cell and initiating replication. Additionally, some derivatives have been observed to impact later stages of the viral replication cycle.[1]

Part 2: Experimental Protocols for Antiviral Evaluation

To assess the antiviral potential of novel this compound derivatives, a systematic approach involving cytotoxicity and antiviral assays is essential. The following protocols provide detailed, step-by-step methodologies for these key experiments.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxicity to ensure that any observed antiviral effect is not simply due to the compound killing the host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., MT-4 for HIV assays, Vero for HSV assays)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the various compound dilutions.

    • Include "cells only" controls (medium with no compound) and "blank" controls (medium only).

  • Incubation:

    • Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: HIV-1 Reverse Transcriptase Inhibitor Screening Assay (Colorimetric)

This assay is designed to measure the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase in a cell-free system.[9]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Reaction buffer

  • Template/primer (e.g., poly(A)•oligo(dT))

  • Digoxigenin (DIG)- and Biotin-labeled dUTP/dTTP

  • Test compound

  • Streptavidin-coated 96-well plates

  • Anti-DIG-peroxidase (POD) antibody

  • ABTS substrate solution

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a reaction tube, prepare a master mix containing the reaction buffer, template/primer, and DIG- and Biotin-labeled dUTP/dTTP.

    • Add the test compound at various concentrations to the master mix. Include a "no drug" control.

    • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Capture of Reaction Product:

    • Transfer the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind to the plate.

  • Washing:

    • Wash the plate five times with the wash buffer to remove unbound components.

  • Detection:

    • Add the Anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate again as in the previous step.

    • Add the ABTS substrate and incubate in the dark until a color change is observed.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Normalize the data to the "no drug" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Protocol 3: HSV-1 Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit the replication of infectious virus particles.[10][11][12][13]

Materials:

  • Vero cells

  • 6-well or 12-well plates

  • HSV-1 stock of known titer

  • Complete culture medium (e.g., DMEM)

  • Overlay medium (e.g., medium containing 0.5% methylcellulose)

  • Test compound

  • PBS

  • Crystal violet staining solution (0.5% crystal violet in 50% ethanol)

  • Methanol or 10% formalin for fixation

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed Vero cells in 6-well or 12-well plates and grow overnight to form a confluent monolayer.[11]

  • Virus Infection:

    • Prepare serial dilutions of the HSV-1 stock.

    • Aspirate the culture medium from the cells and infect the monolayer with a dilution of virus that will produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • During the virus adsorption period, prepare serial dilutions of the test compound in the overlay medium.

    • After the 1-hour incubation, remove the virus inoculum.

    • Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "virus only" control (no compound).

  • Incubation:

    • Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible in the control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with methanol or 10% formalin for 20-30 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the 50% effective concentration (EC₅₀).

Diagram 2: Experimental Workflow for Antiviral Compound Evaluation

Antiviral Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment cluster_analysis Data Analysis Seed_Cells_C Seed Host Cells (e.g., MT-4, Vero) Add_Compound_C Add Serial Dilutions of Test Compound Seed_Cells_C->Add_Compound_C Incubate_C Incubate (48-72h) Add_Compound_C->Incubate_C MTT_Assay Perform MTT Assay Incubate_C->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Calculate_CC50->Calculate_SI Seed_Cells_A Seed Host Cells Infect_Cells Infect with Virus (e.g., HIV-1, HSV-1) Seed_Cells_A->Infect_Cells Add_Compound_A Add Serial Dilutions of Test Compound Infect_Cells->Add_Compound_A Incubate_A Incubate (2-7 days) Add_Compound_A->Incubate_A Quantify_Inhibition Quantify Viral Inhibition (p24 ELISA, Plaque Assay) Incubate_A->Quantify_Inhibition Calculate_EC50 Calculate EC50 Quantify_Inhibition->Calculate_EC50 Calculate_EC50->Calculate_SI

Caption: A generalized workflow for evaluating the antiviral properties of a test compound.

Part 3: Data Presentation and Interpretation

The primary endpoints of in vitro antiviral testing are the 50% cytotoxic concentration (CC₅₀), the 50% effective concentration (EC₅₀), and the selectivity index (SI).

  • CC₅₀: The concentration of a compound that reduces the viability of uninfected host cells by 50%. A higher CC₅₀ value is desirable, indicating lower toxicity.

  • EC₅₀: The concentration of a compound that inhibits viral replication by 50%. A lower EC₅₀ value indicates higher potency.

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). The SI is a crucial measure of a compound's therapeutic window. A higher SI value indicates that the compound is more effective at inhibiting the virus at concentrations that are not toxic to the host cells.

The following table presents representative data for derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold against different viruses.

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
MK-4965 HIV-1 (Wild-Type)MT-40.0044 (EC₉₅)>10>2272[6]
ARA-04 HSV-1Vero1.00 ± 0.1010001000[1]
ARA-05 HSV-1Vero1.00 ± 0.0510001000[1]
AM-57 HSV-1Vero0.70 ± 0.10600857.1[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The potent anti-HIV-1 activity of its derivative, MK-4965, and the anti-HSV-1 activity of related pyrazolopyridines underscore the therapeutic potential of this chemical class. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate new compounds based on this scaffold, from initial cytotoxicity assessments to specific antiviral efficacy assays. By leveraging the established mechanisms of action and employing these standardized methodologies, the scientific community can further explore and optimize the this compound core to develop next-generation antiviral therapies.

References

Application Notes & Protocols: A Guide to the Development of 6-amino-1H-pyrazolo[4,3-b]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

The 1H-pyrazolo[3,4-b]pyridine scaffold, and its derivatives like 6-amino-1H-pyrazolo[4,3-b]pyridine, represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Their structural resemblance to endogenous purine bases, such as adenine, makes them ideal candidates for designing antagonists that compete for ATP-binding sites within a host of enzymes, particularly protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation and survival.[3] Consequently, kinases have become one of the most important classes of therapeutic targets in modern oncology.[3][4]

Among the various kinase families, the Cyclin-Dependent Kinases (CDKs) are central regulators of the cell division cycle.[5] Specifically, the CDK4/6-Cyclin D complex governs the critical G1-S phase transition, a point of no return for cell division.[3][5][6] The this compound core has proven to be a highly effective scaffold for developing potent and selective inhibitors of CDK4/6, leading to a new generation of targeted anticancer agents.[3][7]

This guide provides an in-depth overview and a series of validated protocols for the synthesis, biochemical evaluation, and cellular characterization of novel this compound-based compounds. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of anticancer agents.

Part 1: Synthesis and Chemical Characterization

Rationale for Synthesis

The construction of the pyrazolopyridine core is typically achieved through condensation reactions that form the pyridine ring onto a pre-existing pyrazole. A common and effective strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][8] The regioselectivity of the cyclization can be controlled by the nature of the substituents on the dicarbonyl compound, as the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the pyrazole.[1] Subsequent functionalization allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Protocol: General Synthesis of 1,3-Disubstituted-6-amino-1H-pyrazolo[4,3-b]pyridines

This protocol describes a generalized, multi-step synthesis.

Step 1: Synthesis of 5-amino-1-aryl-pyrazole-4-carbonitrile

  • To a solution of arylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.2 eq) and stir for 15 minutes at room temperature.

  • Add ethoxymethylenemalononitrile (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the aminopyrazole intermediate.

Step 2: Synthesis of the this compound Core

  • In a pressure vessel, combine the 5-amino-1-aryl-pyrazole-4-carbonitrile (1.0 eq) with an appropriate ketone (e.g., acetone, 5.0-10.0 eq) and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Seal the vessel and heat to 100-120°C for 12-24 hours.

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Characterization: The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 2: Biological Evaluation - Targeting the Cell Cycle Engine

Mechanism of Action: Inhibition of CDK4/6

The primary anticancer mechanism for many pyrazolopyridine derivatives is the competitive inhibition of CDK4 and CDK6.[3][7] In the G1 phase of the cell cycle, mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex. This active complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[6] Phosphorylation of Rb causes it to dissociate from the E2F transcription factor, which is then free to activate the transcription of genes required for the G1 to S phase transition and DNA synthesis.[3] By binding to the ATP pocket of CDK4/6, this compound inhibitors prevent Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state. This effectively blocks cell cycle progression and induces a state of cell cycle arrest.[5][6]

References

Application Notes and Protocols for the Exploration of 6-Amino-1H-pyrazolo[4,3-b]pyridine as a Novel Scaffold for TRK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology. Chromosomal rearrangements involving the NTRK genes lead to the expression of TRK fusion proteins, which act as oncogenic drivers in a wide array of cancers. While several successful TRK inhibitors have been developed, the exploration of novel chemical scaffolds is crucial for expanding the therapeutic landscape and addressing potential resistance mechanisms. This document provides a comprehensive guide to leveraging the 6-Amino-1H-pyrazolo[4,3-b]pyridine scaffold for the discovery and characterization of new TRK inhibitors. Drawing upon the established success of related pyrazolopyridine isomers in kinase inhibition, we present the scientific rationale, synthetic strategies, and detailed protocols for biochemical and cellular evaluation.

The Scientific Rationale: Why this compound?

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. Notably, derivatives of pyrazolo[3,4-b]pyridine have been successfully developed as potent TRK inhibitors.[1][2] The this compound scaffold, an isomer of these established TRK inhibitor cores, presents a compelling opportunity for novel drug discovery through the principles of scaffold hopping and bioisosteric replacement.[3][4]

The key justifications for exploring this scaffold are:

  • Structural Similarity: The pyrazolo[4,3-b]pyridine core maintains the key hydrogen bond donor and acceptor features of the parent pyrazolopyridine structure, which are crucial for hinge-binding interactions within the kinase ATP pocket.

  • Proven Kinase Inhibition: The this compound scaffold has demonstrated inhibitory activity against other clinically relevant kinases, such as FLT3 and CDK4.[5] This confirms its capacity to engage with and inhibit ATP-dependent enzymes.

  • Vector for Chemical Diversification: The amino group at the 6-position provides a versatile handle for synthetic modification, allowing for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties.

The TRK Signaling Pathway: A Target for Cancer Therapy

The TRK signaling pathway is initiated by the binding of neurotrophins to their respective TRK receptors (TrkA, TrkB, and TrkC), leading to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental to cell proliferation, survival, and differentiation.[6][7][8] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth and survival.[9] TRK inhibitors act by competing with ATP for the kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.

Diagram of the TRK Signaling Pathway

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Binding PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription Inhibitor This compound TRK Inhibitor Inhibitor->Dimerization Inhibits (ATP Competition) Cell_Survival Cell_Survival Transcription->Cell_Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: Simplified TRK signaling pathway and the point of intervention for ATP-competitive inhibitors.

Experimental Protocols

Synthesis of a Representative this compound Derivative

While a specific TRK inhibitor based on this scaffold is not yet established in the literature, the following is a general synthetic route for a 6-substituted pyrazolo[4,3-b]pyridine, which can be adapted by medicinal chemists. This protocol is based on established synthetic methodologies for related heterocyclic systems.[5][10]

Objective: To synthesize a 6-substituted-1H-pyrazolo[4,3-b]pyridine as a potential TRK inhibitor.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Hydrazine hydrate

  • Substituted amine (R-NH2)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvents (e.g., Dioxane, Ethanol)

Procedure:

  • Synthesis of 6-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine:

    • Dissolve 2,6-dichloro-3-nitropyridine in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, and collect the precipitate by filtration. Wash with cold ethanol and dry to yield the pyrazolo[4,3-b]pyridine intermediate.

  • Buchwald-Hartwig Amination:

    • In a reaction vessel, combine the 6-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine intermediate, the desired substituted amine (R-NH2), palladium catalyst, and ligand.

    • Add the base and degassed dioxane.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature determined by the reactivity of the amine (typically 80-120 °C).

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.

    • Purify the crude product by column chromatography to obtain the 6-amino-substituted derivative.

  • Reduction of the Nitro Group:

    • Dissolve the product from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C).

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by chromatography or recrystallization to yield the final this compound derivative.

Biochemical Kinase Assay for TRK Inhibition

Objective: To determine the in vitro potency (IC50) of the synthesized compounds against TrkA, TrkB, and TrkC kinases.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.

Materials:

  • Recombinant human TrkA, TrkB, and TrkC kinase domains

  • Poly-Glu,Tyr (4:1) peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture of the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Workflow for Biochemical TRK Inhibition Assay

Biochemical_Workflow A Prepare serial dilutions of test compound in DMSO B Add compound, TRK enzyme, and substrate to 384-well plate A->B C Initiate reaction with ATP Incubate for 60 min B->C D Stop reaction and deplete ATP with ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent to generate luminescent signal D->E F Measure luminescence with a plate reader E->F G Calculate % inhibition and determine IC50 values F->G

Caption: General workflow for determining the biochemical potency of TRK inhibitors.

Cell-Based Assay for TRK Target Engagement

Objective: To confirm that the inhibitor blocks TRK signaling in a cellular context by measuring the phosphorylation of TRK and downstream effectors.

Principle: Western blotting is used to detect the levels of phosphorylated TRK (p-TRK) and downstream signaling proteins like AKT and ERK. A potent inhibitor should reduce the levels of these phosphorylated proteins in cells with constitutively active TRK signaling.

Materials:

  • NTRK fusion-positive cell line (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Primary antibodies: anti-p-TRK (pan), anti-total TRK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed the NTRK fusion-positive cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition at each compound concentration.

Data Presentation and Interpretation

The data generated from these assays should be carefully analyzed to build a structure-activity relationship (SAR) and select promising compounds for further development.

Table 1: Representative Data for a Hypothetical TRK Inhibitor Series based on the this compound Scaffold

Compound IDR-GroupTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cellular p-TRK Inhibition (IC50, nM in KM12 cells)
HYPO-001 Phenyl250310280>1000
HYPO-002 4-fluorophenyl150180165850
HYPO-003 3-methoxyphenyl809585400
HYPO-004 Pyridin-3-yl253028150
Larotrectinib (Control) -511320

This is example data and does not represent real experimental results.

Interpretation:

  • Biochemical Potency: The IC50 values from the kinase assay indicate the direct inhibitory activity of the compounds on the isolated enzymes. A lower IC50 value signifies higher potency.

  • Cellular Activity: The cellular p-TRK inhibition data confirms that the compounds can penetrate the cell membrane and engage the target in a physiological context.

  • Structure-Activity Relationship (SAR): By comparing the chemical structures (R-groups) with the activity data, researchers can deduce which chemical modifications enhance potency. For instance, in the hypothetical data above, incorporating a pyridine ring (HYPO-004) significantly improves activity over a simple phenyl ring (HYPO-001).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel TRK inhibitors. Its structural relationship to known kinase inhibitor scaffolds, coupled with its synthetic tractability, makes it an attractive starting point for a drug discovery program. By employing the systematic protocols for synthesis, biochemical screening, and cellular validation outlined in this guide, researchers can effectively explore the potential of this scaffold to generate new therapeutic candidates for patients with NTRK fusion-positive cancers. Future work should focus on optimizing the lead compounds for improved potency, selectivity against other kinases, and favorable drug-like properties.

References

Protocol for the N-Alkylation of 6-Amino-1H-pyrazolo[4,3-b]pyridine: A Guide to Regiocontrol and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-amino-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a structural analog of adenine, a fundamental component of DNA and a key signaling molecule, this scaffold serves as a versatile template for designing inhibitors of various enzymes, particularly protein kinases. The process of N-alkylation on the pyrazole ring is a critical step in the synthesis of these derivatives, as it allows for the introduction of diverse substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

However, the N-alkylation of unsymmetrical pyrazole systems, including pyrazolo[4,3-b]pyridines, presents a significant synthetic challenge: regioselectivity. The pyrazole ring contains two nitrogen atoms (N1 and N2) that can potentially be alkylated, leading to the formation of two distinct regioisomers.[1][2] Since the biological activity of these isomers can differ dramatically, controlling the regiochemical outcome of the reaction is paramount.

This application note provides a comprehensive protocol for the N-alkylation of this compound. It delves into the mechanistic principles governing regioselectivity, offers a detailed step-by-step experimental procedure, and outlines robust analytical methods for the definitive characterization of the resulting N1 and N2 isomers.

Mechanistic Insight: The Challenge of Regioselectivity

The pyrazolo[4,3-b]pyridine core exists in two tautomeric forms: the 1H- and the 2H-isomer.[1] In solution, these forms are in equilibrium, although the 1H-tautomer is generally more stable. The N-alkylation reaction proceeds via the deprotonation of the N-H proton by a base to form a pyrazolide anion, which then acts as a nucleophile, attacking the alkylating agent.

The regioselectivity of the alkylation (i.e., the ratio of N1 to N2 product) is a delicate balance of several factors:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] In the 1H-pyrazolo[4,3-b]pyridine system, the N1 position is adjacent to the fused pyridine ring, while the N2 position is less encumbered. Therefore, bulkier alkylating agents tend to favor alkylation at the N2 position.

  • Electronic Effects: The electron density on the two nitrogen atoms influences their nucleophilicity. The electron-donating amino group at the C6 position can subtly alter the electron distribution within the heterocyclic system, influencing the N1/N2 ratio.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regiochemical outcome.[2] For instance, strong, non-coordinating bases in polar aprotic solvents often favor the thermodynamically more stable product, while different conditions might favor the kinetic product. Common conditions such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) have been successfully used for the N-alkylation of related pyrazolopyridines and imidazopyridines.[1][3]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Regioisomeric Products Start This compound Anion Pyrazolide Anion (Deprotonated Intermediate) Start->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) RX Alkylating Agent (R-X) N1_Product N1-Alkyl Isomer RX->N1_Product SN2 Attack N2_Product N2-Alkyl Isomer RX->N2_Product SN2 Attack Anion->N1_Product Anion->N2_Product

Figure 1. General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.

Materials and Equipment:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq). Stir the suspension vigorously for 15-20 minutes at room temperature to ensure a fine dispersion of the base.

    • Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent and competing side reactions. K₂CO₃ is a mild and effective base for this transformation, minimizing potential degradation of sensitive functional groups.[1][3]

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.3 eq) dropwise to the stirring suspension.

    • Scientist's Note: A slight excess of the alkylating agent ensures complete consumption of the starting material. Adding it dropwise helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC. The reaction is usually complete within 2-12 hours.

    • Scientist's Note: The disappearance of the starting material spot and the appearance of two new, closely-eluting product spots (the N1 and N2 isomers) on the TLC plate indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue, typically a mixture of N1 and N2 isomers, is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to separate the two regioisomers.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes. Yields and ratios are illustrative and will vary based on the specific substrate and alkylating agent.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Typical N1:N2 Ratio
1Methyl IodideK₂CO₃DMF604~1:1
2Benzyl BromideK₂CO₃DMF706Varies (Sterics)
3Ethyl BromoacetateNaHTHF253Favors N1
4Isopropyl IodideCs₂CO₃DMF8012Favors N2 (Sterics)

Structural Elucidation: Differentiating the N1 and N2 Regioisomers

Unequivocal assignment of the alkyl group to the N1 or N2 position is critical and cannot be reliably determined by ¹H NMR or mass spectrometry alone. Advanced 2D NMR techniques are essential for this purpose.[1][3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close proximity. For the N1-alkylated isomer, a NOE correlation is expected between the protons of the newly introduced alkyl group (R) and the H7 proton of the pyridine ring. Conversely, such a correlation would be absent in the N2-isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): An ¹H-¹³C or ¹H-¹⁵N HMBC experiment can show long-range correlations between the protons on the alkyl group and the quaternary carbons (C3a, C7a) of the pyrazole ring. The specific correlation pattern observed can help differentiate the two isomers.[1]

G cluster_N1 N1-Alkyl Isomer cluster_N2 N2-Alkyl Isomer N1_img H7_N1 H7 R_N1 R N2_img H7_N2 H7 R_N2 R H7_proxy->R_proxy Strong NOE Expected

Figure 2. Differentiating isomers using NOESY. A key correlation is expected between the alkyl group (R) and H7 in the N1 isomer.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base or alkylating agent; Insufficient temperature.Use freshly dried base (K₂CO₃ can be oven-dried). Use a fresh bottle of the alkylating agent. Incrementally increase the reaction temperature.
Multiple Side Products Reaction temperature too high; Dialkylation.Reduce reaction temperature. Use a milder base or a stoichiometric amount of the alkylating agent.
Difficult Isomer Separation Similar polarity of N1 and N2 isomers.Use a longer chromatography column, a shallower solvent gradient, or explore alternative stationary phases (e.g., C18 reverse-phase).
Low Isolated Yield Product loss during aqueous work-up (if product is water-soluble).Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Back-extract the aqueous layers.

Conclusion

The N-alkylation of this compound is a fundamental transformation for generating novel derivatives for drug discovery. While the potential for forming regioisomers presents a challenge, a systematic approach to reaction optimization based on an understanding of steric and electronic factors can influence the outcome. The protocol detailed herein provides a robust starting point for this synthesis. Crucially, the application of advanced 2D NMR techniques like NOESY is indispensable for the unambiguous structural assignment of the resulting products, ensuring the scientific integrity of subsequent structure-activity relationship studies.

References

Application Notes and Protocols: High-Throughput Screening for 6-amino-1H-pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity for potent and selective interaction with a variety of biological targets.[1][2][3] Specifically, the 6-amino substituted derivatives of this heterocycle have emerged as a promising class for the development of targeted therapeutics, particularly as inhibitors of protein kinases.[4][5][6] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] For instance, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed into approved kinase inhibitor drugs.[8] Furthermore, specific 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), highlighting the therapeutic potential of this scaffold.[9]

The successful discovery of novel drug candidates from large chemical libraries hinges on the deployment of robust, sensitive, and efficient high-throughput screening (HTS) campaigns.[10][11][12] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for three industry-standard HTS assays—luminescence-based ATP depletion, fluorescence polarization, and AlphaLISA—tailored for the identification and characterization of kinase inhibitors from 6-amino-1H-pyrazolo[4,3-b]pyridine libraries.

Part 1: Foundational Concepts in HTS Assay Design

A successful HTS campaign is built upon a foundation of meticulous assay design and rigorous quality control. The choice of assay technology is dictated by the specific kinase target, available reagents, and instrumentation. However, the principles of ensuring data integrity are universal.

Expertise in Action: The Principle of the Self-Validating Assay

An HTS assay must be a self-validating system. This means that every plate, and indeed the entire screen, contains the necessary controls to statistically validate the results. The core of this validation lies in the Z'-factor, a statistical parameter that provides a more comprehensive assessment of assay quality than the simple signal-to-background ratio.[13][14]

The Z'-factor quantifies the separation between the distributions of the positive and negative controls, taking into account the variability of the data.[15][16]

Formula for Z'-Factor: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

Z=13×(σpos+σneg)μposμnegZ' = 1 - \frac{3 \times (\sigma{pos} + \sigma_{neg})}{|\mu_{pos} - \mu_{neg}|}Z′=1−∣μpos​−μneg​∣3×(σpos​+σneg​)​

Where:

  • ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    μpos\mu{pos}μpos​
    = mean of the positive control (e.g., uninhibited enzyme)

  • ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    σpos\sigma{pos}σpos​
    = standard deviation of the positive control

  • ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    μneg\mu{neg}μneg​
    = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)

  • ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    σneg\sigma{neg}σneg​
    = standard deviation of the negative control

A diagram illustrating the concept of the assay window and its relationship to the Z'-factor is provided below.

G Assay Quality Assessment: Z'-Factor Concept cluster_0 Poor Assay (Z' < 0.5) cluster_1 Excellent Assay (Z' > 0.5) neg_poor Negative Control (High Signal) pos_poor Positive Control (Low Signal) overlap Significant Overlap Leads to False Positives/Negatives neg_good Negative Control (High Signal) pos_good Positive Control (Low Signal) window Large, Clear Assay Window Reliable Hit Identification

Caption: Relationship between control signal separation and Z'-factor.

Table 1: Interpretation of Z'-Factor Values [15][17]

Z'-Factor Value Assay Quality Classification Interpretation
> 0.5 Excellent A large separation between positive and negative controls with low data variation. Ideal for HTS.
0 to 0.5 Acceptable The assay may be suitable for screening, but hit confirmation will be critical. Further optimization is recommended.

| < 0 | Unacceptable | The signal window is too small relative to the data variability. The assay is not reliable for screening. |

Part 2: Homogeneous Luminescent Assay Protocol (ATP Depletion)

This method is one of the most common HTS formats for kinases due to its simplicity and robustness. It is a universal assay that works for any ATP-dependent enzyme.

Assay Principle

The Kinase-Glo® Luminescent Kinase Assay Platform provides a homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[18][19] The assay is performed in a single well by adding the Kinase-Glo® Reagent, which contains luciferase and its substrate, luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is directly proportional to the ATP concentration and, therefore, inversely proportional to kinase activity.[20]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Substrate Substrate ATP ATP ADP ADP ATP->ADP ATP_rem Remaining ATP ATP_rem2 Remaining ATP ATP_rem->ATP_rem2 Quantified in Step 2 Test_Cmpd Test Compound (Pyrazolopyridine) Test_Cmpd->Kinase Inhibition? Luciferase Luciferase Light Luminescent Signal Luciferase->Light Luciferin Luciferin Luciferin->Light ATP_rem2->Light

Caption: Workflow for the Kinase-Glo® ATP depletion assay.

Detailed Protocol: Kinase-Glo® Luminescent Assay

1. Materials and Reagents:

  • Kinase of interest (e.g., CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., Rb protein fragment)

  • ATP (Sigma-Aldrich)

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[18]

  • Kinase-Glo® Luminescent Kinase Assay System (Promega)[21]

  • White, opaque 384-well assay plates (Corning)

  • Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate luminometer

2. Step-by-Step Methodology (Assay Development & HTS):

  • Enzyme Titration (Development):

    • Prepare serial dilutions of the kinase in Kinase Reaction Buffer.

    • Add 5 µL of each kinase dilution to wells of a 384-well plate.

    • Add 5 µL of a substrate/ATP mix (at a concentration near the Kₘ for ATP) to initiate the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Add 10 µL of reconstituted Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes and incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence.

    • Causality Check: The goal is to find an enzyme concentration that results in 10-30% ATP consumption. This ensures the assay is in the linear range and sensitive to inhibition.

  • HTS Protocol (Execution):

    • Using an acoustic dispenser, transfer 25-50 nL of each this compound derivative from the library plate to the 384-well assay plate. Transfer DMSO for control wells.

    • Positive Control (Max Signal / 100% Inhibition): Wells with DMSO, no enzyme.

    • Negative Control (Min Signal / 0% Inhibition): Wells with DMSO.

    • Add 5 µL of kinase (at the pre-determined optimal concentration) in Kinase Reaction Buffer to all wells except positive controls. Add 5 µL of buffer only to positive control wells.

    • Allow compounds to pre-incubate with the enzyme for 15-30 minutes.

    • Initiate the kinase reaction by adding 5 µL of substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the signal by adding 10 µL of Kinase-Glo® Reagent.

    • Mix for 2 minutes, incubate for 10 minutes, and read luminescence.

3. Data Analysis:

  • Calculate the Z'-factor for each plate using the positive and negative controls to ensure plate validity.

  • Normalize the data for each test well as percent inhibition: % Inhibition = 100 × (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg))

  • Define a hit threshold, typically based on a robust statistical method like selecting compounds with activity greater than 3 times the standard deviation of the sample population (z-score) or a simple percent inhibition cutoff (e.g., >50%).[22][23]

Table 2: Typical Kinase-Glo® Assay Parameters

Parameter Typical Value Rationale
Final Assay Volume 20 µL Suitable for 384-well format, conserves reagents.
ATP Concentration 10 µM (or near Kₘ) Balances signal window with sensitivity to ATP-competitive inhibitors.
Kinase Concentration Varies (e.g., 1-5 nM) Empirically determined to yield 10-30% ATP consumption.
Incubation Time 60 min Sufficient time for enzymatic reaction within a linear range.

| Expected Z'-Factor | > 0.7 | Indicates a robust and reliable assay.[19] |

Part 3: Fluorescence Polarization (FP) Immunoassay Protocol

FP is a powerful homogeneous technique for monitoring molecular binding events. In kinase screening, it is typically used in a competitive format.[24]

Assay Principle

The assay measures the change in the rotational speed of a fluorescent molecule.[25] A small, fluorescently-labeled peptide ("tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP value). When this tracer is bound by a large antibody, its rotation slows dramatically, and it emits highly polarized light (high FP value).[26] In a competitive assay, the kinase phosphorylates an unlabeled substrate. This newly formed phosphopeptide competes with the fluorescent tracer for binding to a phospho-specific antibody. As kinase activity increases, more phosphopeptide is produced, displacing the tracer from the antibody and causing a decrease in the FP signal.[24]

G cluster_0 Condition A: No Kinase Activity cluster_1 Condition B: Kinase is Active Tracer_A Fluorescent Tracer Complex_A Tracer-Antibody Complex (Slow Tumbling) Tracer_A->Complex_A Antibody_A Phospho-Antibody Antibody_A->Complex_A Signal_A HIGH FP Signal Complex_A->Signal_A Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Substrate Unlabeled Substrate Antibody_B Phospho-Antibody pSubstrate->Antibody_B Competes & Displaces Tracer_B Fluorescent Tracer (Fast Tumbling) Signal_B LOW FP Signal Tracer_B->Signal_B

Caption: Principle of a competitive FP kinase assay.

Detailed Protocol: Competitive FP Kinase Assay

1. Materials and Reagents:

  • Kinase and Substrate

  • ATP, Kinase Buffer

  • Fluorescently-labeled phosphopeptide tracer (e.g., TAMRA-labeled)

  • Phospho-specific antibody

  • Black, low-volume 384-well plates (e.g., Greiner Bio-One)

  • Plate reader with FP capabilities (e.g., PHERAstar, EnVision)

2. Step-by-Step Methodology (Assay Development & HTS):

  • Antibody/Tracer Titration (Development):

    • Fix the tracer concentration (typically at a low nM concentration based on its K₋ for the antibody).

    • Perform a serial dilution of the antibody and add it to wells containing the fixed tracer concentration.

    • Measure FP.

    • Causality Check: Plot FP vs. antibody concentration. Select an antibody concentration that gives ~80% of the maximum FP signal (the EC₈₀). This ensures the assay is sensitive to displacement by the unlabeled phosphopeptide.

  • HTS Protocol (Execution):

    • Dispense 25-50 nL of pyrazolopyridine compounds or DMSO into the assay plates.

    • Add 5 µL of kinase/substrate/ATP mix to all wells.

    • Positive Control (Min FP Signal): Wells with a known potent inhibitor or no antibody.

    • Negative Control (Max FP Signal): Wells with DMSO.

    • Incubate for the kinase reaction (e.g., 60-90 minutes).

    • Stop the reaction and initiate detection by adding 5 µL of the pre-mixed tracer/antibody solution (at their optimal concentrations).

    • Incubate for 30-60 minutes to allow the binding equilibrium to be reached.

    • Read the plate, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the FP in millipolarization (mP) units.

3. Data Analysis:

  • Calculate the Z'-factor using high and low mP value controls.

  • Normalize data as percent inhibition based on the FP signal window. A decrease in FP indicates inhibition.

  • Identify hits based on a defined statistical cutoff.

Table 3: Typical FP Kinase Assay Parameters

Parameter Typical Value Rationale
Final Assay Volume 10 µL Minimizes reagent use in a low-volume 384-well plate.
Tracer Concentration 1-5 nM Kept low to maximize sensitivity. Determined empirically.[26]
Antibody Concentration EC₈₀ Provides a robust signal that is highly responsive to competition.
Incubation Time 60-90 min (kinase), 30-60 min (FP) Allows both the enzymatic reaction and binding equilibrium to complete.

| Expected Z'-Factor | > 0.6 | Indicates a good separation between bound and free tracer states. |

Part 4: Amplified Luminescent Proximity (AlphaLISA) Assay Protocol

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that requires no wash steps, making it ideal for HTS.[27]

Assay Principle

The assay utilizes two types of beads: Donor beads and Acceptor beads.[28] For a kinase assay, a biotinylated substrate peptide is used. Streptavidin-coated Donor beads will bind to this substrate. A phospho-specific antibody is chemically conjugated to the AlphaLISA Acceptor beads. When the kinase phosphorylates the biotinylated substrate, the phospho-specific antibody on the Acceptor bead can bind to it. This brings the Donor and Acceptor beads into close proximity (<200 nm).[29] When the Donor bead is excited with a laser at 680 nm, it releases singlet oxygen molecules, which travel to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. The signal is directly proportional to the amount of phosphorylated substrate.[30][31]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Proximity Detection Kinase Kinase pBiotinSub Phosphorylated Biotinylated Substrate Kinase->pBiotinSub BiotinSub Biotinylated Substrate pBiotinSub2 Phospho-Substrate pBiotinSub->pBiotinSub2 Product from Step 1 Donor Streptavidin Donor Bead Acceptor Antibody Acceptor Bead Donor->Acceptor Singlet O₂ Light Light (615 nm) Acceptor->Light pBiotinSub2->Donor Biotin-Strep Binding pBiotinSub2->Acceptor Antibody Binding Laser Laser (680 nm) Laser->Donor

Caption: Principle of the AlphaLISA kinase assay.

Detailed Protocol: AlphaLISA Kinase Assay

1. Materials and Reagents:

  • Kinase, Biotinylated Substrate, ATP, Kinase Buffer

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • AlphaLISA Acceptor Beads conjugated to a phospho-specific antibody (PerkinElmer)

  • White or light-gray 384-well plates (e.g., AlphaPlate)

  • Plate reader with AlphaLISA capabilities (e.g., EnVision)

2. Step-by-Step Methodology (Assay Development & HTS):

  • Reagent Cross-Titration (Development):

    • Perform a matrix titration of the biotinylated substrate and the Acceptor bead-conjugated antibody to find the optimal concentrations that yield the best signal-to-background ratio.

    • Causality Check: The goal is to find reagent concentrations that are not in vast excess, which could lead to a "hook effect" (signal decrease at high analyte concentrations) and would be wasteful, but are sufficient to produce a robust signal.

  • HTS Protocol (Execution):

    • Dispense 25-50 nL of pyrazolopyridine compounds or DMSO into the assay plates.

    • Add 5 µL of kinase in kinase buffer.

    • Initiate the reaction by adding 5 µL of the biotinylated substrate and ATP mix.

    • Incubate for the kinase reaction (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of a stop buffer containing EDTA and the AlphaLISA Acceptor beads.

    • Incubate for 60 minutes to allow for antibody binding.

    • Add 5 µL of Streptavidin Donor beads. Note: Donor beads are light-sensitive and should be handled under subdued lighting.[30]

    • Incubate for 30-60 minutes in the dark.

    • Read the plate using an AlphaLISA-compatible reader.

3. Data Analysis:

  • Calculate Z'-factor based on inhibited vs. uninhibited controls.

  • Normalize data as percent inhibition. An active inhibitor will reduce the AlphaLISA signal.

  • Select hits based on a pre-defined statistical threshold.

Part 5: Hit Confirmation and Triage Workflow

A primary HTS campaign is only the first step. A rigorous follow-up process is essential to eliminate false positives and prioritize the most promising chemical matter.[32]

G Primary Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary->Hit_Selection Reorder Re-order/Re-synthesize Fresh Powder Hit_Selection->Reorder QC Compound QC (Purity, Identity) Reorder->QC Dose_Response Dose-Response (IC₅₀) Confirms Potency QC->Dose_Response Orthogonal Orthogonal Assay (e.g., FP if primary was Glo) Dose_Response->Orthogonal Rules out artifacts SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for hit-to-lead progression.

  • Hit Confirmation: Hits identified in the primary screen are re-tested under the same assay conditions to confirm activity.[32]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Orthogonal Assays: To eliminate false positives that arise from interference with the assay technology (e.g., compounds that absorb light at the detection wavelength or inhibit luciferase), hits should be tested in a secondary assay that uses a different detection principle. For example, if the primary screen was a Kinase-Glo assay, a confirmation screen could use an FP or AlphaLISA format.

  • Structure-Activity Relationship (SAR) Analysis: Confirmed, potent hits are analyzed to identify common structural features. Analogs are often synthesized or purchased to explore the SAR and guide the development of more potent and selective compounds.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The successful execution of a high-throughput screening campaign is paramount to unlocking this potential. By employing robust, self-validating assay protocols such as the ATP-depletion, fluorescence polarization, or AlphaLISA methods detailed here, research organizations can efficiently and accurately identify potent and selective modulators of kinase activity. Adherence to rigorous assay development, quality control using metrics like the Z'-factor, and a systematic hit triage process will maximize the probability of translating initial hits into viable lead compounds for next-generation therapeutics.

References

Application Notes and Protocols for the Evaluation of 6-amino-1H-pyrazolo[4,3-b]pyridine in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold and its isomers are privileged structures in medicinal chemistry, recognized for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] These bicyclic heterocyclic systems are bioisosteres of purines, allowing them to interact with a variety of biological targets, particularly protein kinases.[3][4] The specific compound, 6-amino-1H-pyrazolo[4,3-b]pyridine, incorporates an amino group at the C6 position, a functionalization that can significantly influence its biological activity by forming key hydrogen bonds with target proteins. While direct studies on this specific molecule are emerging, its structural similarity to known kinase inhibitors suggests a strong potential for modulating inflammatory signaling pathways.

This guide provides a comprehensive framework for researchers to investigate the anti-inflammatory properties of this compound. We will operate on the well-supported hypothesis that its mechanism of action involves the inhibition of key inflammatory kinases. The following sections detail robust protocols for in vitro and in vivo validation, from initial cellular screening to efficacy testing in a preclinical model of rheumatoid arthritis.

Proposed Mechanism of Action: Inhibition of the p38 MAPK Signaling Cascade

A significant number of pyrazole-based compounds exert their anti-inflammatory effects by targeting mitogen-activated protein kinases (MAPKs).[5] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] External inflammatory stimuli, like lipopolysaccharide (LPS), activate this cascade, leading to the phosphorylation of p38 MAPK. Activated p38 then phosphorylates downstream targets, culminating in the transcriptional upregulation of inflammatory genes.

We hypothesize that this compound functions as an ATP-competitive inhibitor of p38α MAPK. By binding to the kinase's active site, it is expected to block the phosphorylation of p38 and subsequently suppress the production of downstream inflammatory mediators. This proposed mechanism provides a clear, testable hypothesis for the compound's anti-inflammatory activity.

p38_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAP3K MAP3K (e.g., TAK1) MyD88->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription_Factors->Cytokines Upregulates Transcription Nucleus Nucleus Compound This compound Compound->Inhibition Inhibition->p38

Caption: Proposed mechanism of this compound action.

Synthesis Outline

The synthesis of the this compound core can be achieved through established methods. A plausible route involves the reaction of a substituted 2-chloro-3-nitropyridine with a suitable hydrazine, followed by cyclization and subsequent reduction of the nitro group to the desired 6-amino functionality. An efficient one-pot method for related pyrazolo[4,3-b]pyridines has been developed, which can be adapted for this purpose.[7]

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity in Macrophages

This protocol details the use of a lipopolysaccharide (LPS)-stimulated macrophage model to determine the compound's ability to inhibit the production of key pro-inflammatory cytokines.

Experimental Workflow: In Vitro Screening

in_vitro_workflow Start Start Seed_Cells Seed RAW 264.7 Macrophages in 96-well plates Start->Seed_Cells Pretreat Pre-treat with This compound (various concentrations) Seed_Cells->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect Supernatants Incubate->Collect ELISA Measure TNF-α and IL-6 by ELISA Collect->ELISA Analyze Calculate IC50 Values ELISA->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Inhibition of LPS-Induced Cytokine Production
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the untreated control.[8]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant for analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cytokine production) using non-linear regression analysis.

Data Presentation: In Vitro Cytokine Inhibition
Compound Concentration% Inhibition of TNF-α% Inhibition of IL-6
Vehicle Control (0 µM)00
0.01 µM
0.1 µM
1 µM
10 µM
100 µM
IC₅₀ Value X.XX µM Y.YY µM

Part 2: In Vitro Mechanism of Action Validation

This protocol is designed to confirm that the compound inhibits the phosphorylation of p38 MAPK in LPS-stimulated macrophages.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well. The following day, pre-treat the cells with the compound (e.g., at 0.1x, 1x, and 10x the IC₅₀ value for TNF-α inhibition) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes, a timepoint typically showing peak p38 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Probe the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK and total p38 MAPK. A loading control, such as β-actin, should also be used.

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.

Part 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The Collagen-Induced Arthritis (CIA) model in mice is a gold-standard preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[10][11] This protocol outlines the steps to evaluate the therapeutic potential of this compound in this model.

Experimental Workflow: In Vivo CIA Model

in_vivo_workflow Start Start (Day -21) Immunize Primary Immunization: Bovine Type II Collagen + Complete Freund's Adjuvant (CFA) Start->Immunize Boost Booster Immunization (Day 0): Bovine Type II Collagen + Incomplete Freund's Adjuvant (IFA) Immunize->Boost Onset Arthritis Onset (approx. Day 3-7) Boost->Onset Dosing Begin Daily Dosing: - Vehicle Control - Test Compound - Positive Control (e.g., Methotrexate) Onset->Dosing Scoring Clinical Scoring of Arthritis (3 times per week) Dosing->Scoring Termination Study Termination (approx. Day 21-28 post-boost) Scoring->Termination Analysis Terminal Analysis: - Histopathology of Joints - Serum Cytokine Levels - Paw Thickness Measurement Termination->Analysis

Caption: Workflow for the in vivo Collagen-Induced Arthritis (CIA) model.

Protocol 3: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animals: Use male DBA/1J mice, 8-10 weeks of age, as they are highly susceptible to CIA.[12]

  • Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.[11]

  • Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 100 µL booster injection intradermally near the primary injection site.[11]

  • Grouping and Dosing: Monitor mice daily for signs of arthritis starting around day 24. Once mice develop an arthritis score of ≥2, randomize them into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 10, 30, 100 mg/kg, administered orally once daily)

    • Positive Control (e.g., Methotrexate, 1 mg/kg, intraperitoneally, 3 times a week)

  • Clinical Assessment: Score the mice for signs of arthritis 3 times per week by a blinded observer. A common scoring system is:

    • 0 = No evidence of erythema and swelling

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals

    • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits The maximum score per mouse is 16 (4 points per paw). Also, measure paw thickness using a digital caliper.

  • Study Termination (approx. Day 42-49): At the end of the study, euthanize the mice. Collect blood for serum cytokine analysis and harvest hind paws for histopathological evaluation.

  • Histopathology: Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Data Presentation: In Vivo Arthritis Score
Study DayVehicle Control (Mean Score ± SEM)Compound (10 mg/kg) (Mean Score ± SEM)Compound (30 mg/kg) (Mean Score ± SEM)Positive Control (Mean Score ± SEM)
24
26
28
...
42

References

Synthesis and Evaluation of 6-amino-1H-pyrazolo[4,3-b]pyridine Analogs as Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy involves the development of small molecules that can protect neurons from damage and death. The 6-amino-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This application note provides a comprehensive guide for the synthesis of novel this compound analogs and detailed protocols for evaluating their neuroprotective potential in vitro. We will delve into the rationale behind the synthetic strategies and the mechanistic basis of the neuroprotective assays, offering researchers a robust framework for the discovery and development of new therapeutic candidates.

Introduction: The Therapeutic Promise of Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists due to its diverse pharmacological properties.[1] Analogs have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2][3] Notably, several pyrazolo[3,4-b]pyridine derivatives, a closely related isomer, have demonstrated neuroprotective, antidepressant, and anxiolytic properties, highlighting the potential of this chemical class in treating central nervous system (CNS) disorders.[2][4]

The 6-amino substitution on the pyrazolo[4,3-b]pyridine scaffold is of particular interest as the amino group can serve as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, this position provides a convenient handle for further structural modifications to explore the structure-activity relationship (SAR) and optimize for desired neuroprotective properties.

This guide will focus on a versatile synthetic route to this compound analogs and their subsequent evaluation in established in vitro models of neurodegeneration.

Synthetic Strategy and Protocols

A robust and efficient synthesis of the target compounds is paramount for generating a library of analogs for biological screening. The synthetic approach outlined here is designed for flexibility, allowing for the introduction of diverse substituents to probe the SAR. A common and effective method for constructing the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine precursor.[1]

A recently developed efficient method for the synthesis of pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines.[1][5] This approach involves a sequence of nucleophilic aromatic substitution (SNAAr) and a modified Japp-Klingemann reaction.[1][5]

General Synthetic Scheme

The overall synthetic strategy is depicted below. The key steps involve the reaction of a substituted 2-chloro-3-nitropyridine with an active methylene compound, followed by a one-pot azo-coupling, deacylation, and pyrazole ring formation. Subsequent reduction of the nitro group and potential further functionalization of the resulting amino group allows for the generation of a diverse library of analogs.

Synthetic_Scheme cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Japp-Klingemann Cyclization cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Diversification (Optional) A Substituted 2-Chloro-3-nitropyridine C Intermediate Adduct A->C Base (e.g., NaH) Solvent (e.g., THF) B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C E Pyrazolo[4,3-b]pyridine Core C->E One-pot reaction D Arenediazonium Salt D->E F This compound E->F Reducing Agent (e.g., SnCl2, H2/Pd-C) G Diverse Analogs F->G Acylation, Alkylation, Sulfonylation, etc.

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a representative this compound analog.

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium acetate

  • Ethanol

  • Tin(II) chloride dihydrate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of the Intermediate Adduct

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl acetoacetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the substituted 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate adduct.

Step 2: One-Pot Japp-Klingemann Cyclization

  • Prepare the arenediazonium salt solution: Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature below 5 °C.

  • In a separate flask, dissolve the intermediate adduct (1.0 eq) in ethanol and add a solution of sodium acetate in water.

  • To this solution, add the freshly prepared arenediazonium salt solution dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Heat the reaction mixture at reflux for 2-4 hours to facilitate cyclization and deacylation.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazolo[4,3-b]pyridine core.

  • Purify by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

  • To a solution of the pyrazolo[4,3-b]pyridine core (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final this compound analog.

In Vitro Neuroprotection Assays

A battery of in vitro assays is essential to evaluate the neuroprotective potential of the synthesized analogs.[6] These assays typically involve inducing neuronal cell death using a neurotoxin and then assessing the ability of the test compounds to mitigate this toxicity.[7][8] The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.[6]

General Experimental Workflow for Neuroprotection Screening

Neuroprotection_Workflow A SH-SY5Y Cell Culture and Seeding B Pre-treatment with Pyrazolopyridine Analogs A->B C Induction of Neurotoxicity (e.g., H2O2, MPP+, Aβ oligomers) B->C D Incubation C->D E Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Apoptosis (Caspase-3/7 Assay) E->H I Oxidative Stress (ROS Assay) E->I J Data Analysis and Structure-Activity Relationship F->J G->J H->J I->J

References

Harnessing the Potential of 6-amino-1H-pyrazolo[4,3-b]pyridine for Novel Anti-Leishmanial Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The global burden of leishmaniasis, a parasitic disease with a spectrum of clinical manifestations, necessitates the urgent development of new, effective, and safer therapeutics.[1][2][3][4][5][6] Current treatment options are often hampered by issues of toxicity, emerging resistance, and high cost.[1][2][3][4][5][6][7] In the quest for novel anti-leishmanial agents, heterocyclic compounds have emerged as a promising avenue of investigation. Among these, the pyrazolopyridine scaffold has garnered significant attention due to its demonstrated biological activities. This document provides a detailed guide on the application of 6-amino-1H-pyrazolo[4,3-b]pyridine and its derivatives in leishmaniasis treatment research, offering insights into its mechanism of action, and providing robust protocols for its evaluation.

The Rationale for Pyrazolopyridines in Leishmaniasis Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine fused heterocyclic system is of significant medicinal importance, with various derivatives exhibiting promising anti-leishmanial activity.[8] Research into related structures like pyrazolo[3,4-d]pyrimidines has also identified compounds with in vivo efficacy against visceral leishmaniasis, the most severe form of the disease.[1][2][3][4][5][6] The core structure of pyrazolopyridines offers a versatile scaffold for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The exploration of this compound is a logical extension of this research, aiming to uncover novel chemical entities with superior therapeutic profiles.

Proposed Mechanism of Action: Inducing Parasite Apoptosis

While the precise molecular targets of many pyrazolopyridine derivatives are still under investigation, a significant body of evidence suggests that they can induce programmed cell death, or apoptosis, in Leishmania parasites. Studies on related pyrazolopyridine compounds have revealed that treatment leads to a series of molecular events within the parasite, including:

  • Mitochondrial Membrane Potential Collapse: A hallmark of early apoptosis, the loss of mitochondrial membrane potential disrupts the parasite's energy metabolism.[9][10]

  • Phosphatidylserine Externalization: The flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is another key indicator of apoptosis.[9][10]

  • DNA Fragmentation: The ultimate step in apoptosis is the cleavage of genomic DNA into smaller fragments.[9][10]

This multi-faceted attack on the parasite's cellular machinery suggests a robust mechanism of action that may be less prone to the development of resistance.

Visualizing the Anti-Leishmanial Action of Pyrazolopyridines

G cluster_parasite Leishmania Parasite Pyrazolopyridine This compound Derivative Mitochondrion Mitochondrion Pyrazolopyridine->Mitochondrion Induces Mitochondrial Membrane Potential Collapse PlasmaMembrane Plasma Membrane Pyrazolopyridine->PlasmaMembrane Triggers Phosphatidylserine Externalization Nucleus Nucleus Pyrazolopyridine->Nucleus Causes DNA Fragmentation Apoptosis Programmed Cell Death Mitochondrion->Apoptosis PlasmaMembrane->Apoptosis Nucleus->Apoptosis

Caption: Proposed apoptotic pathway induced by pyrazolopyridine derivatives in Leishmania.

A Roadmap for a Leishmaniasis Drug Discovery Campaign

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives.

G start Compound Library (this compound derivatives) in_vitro_promastigote In Vitro Screening (Promastigotes) start->in_vitro_promastigote in_vitro_amastigote In Vitro Screening (Intracellular Amastigotes) in_vitro_promastigote->in_vitro_amastigote cytotoxicity Cytotoxicity Assay (Mammalian Cells) in_vitro_amastigote->cytotoxicity hit_selection Hit Selection & Structure-Activity Relationship (SAR) Studies cytotoxicity->hit_selection in_vivo In Vivo Efficacy Studies (Animal Models) hit_selection->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-amino-1H-pyrazolo[4,3-b]pyridine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your yield.

Overview of the Primary Synthetic Pathway

The most common and reliable synthetic route to this compound begins with commercially available 2-chloro-3-nitropyridine. The synthesis unfolds in three key stages:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with hydrazine to form the 2-hydrazinyl-3-nitropyridine intermediate.

  • Cyclization: Intramolecular cyclization of the intermediate to form the bicyclic 6-nitro-1H-pyrazolo[4,3-b]pyridine core.

  • Reduction: Reduction of the nitro group to the target this compound.

This guide is structured to address challenges at each of these critical stages.

G cluster_0 Synthetic Workflow A 2-chloro-3-nitropyridine + Hydrazine Hydrate B 2-hydrazinyl-3-nitropyridine A->B S_NAr Reaction C 6-nitro-1H-pyrazolo[4,3-b]pyridine B->C Intramolecular Cyclization D This compound C->D Nitro Group Reduction

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am seeing very low or no yield of my 2-hydrazinyl-3-nitropyridine intermediate. What is going wrong?

Low yield in the initial SNAr step is a common hurdle. The efficiency of this reaction is highly dependent on the reactivity of the starting material and the reaction conditions.

Causality: The chlorine atom on 2-chloro-3-nitropyridine is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. However, incomplete reaction can occur due to insufficient temperature, improper solvent choice, or degradation of the hydrazine nucleophile.

Solutions:

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the initial exothermic release upon adding hydrazine hydrate, and then allowed to proceed at room temperature.[1] If the reaction is sluggish, gentle heating (40-50°C) can increase the rate, but should be monitored carefully to avoid side reactions.

  • Solvent Selection: Acetonitrile is a common and effective solvent for this reaction.[1] Alcohols like ethanol or isopropanol can also be used. Ensure the solvent is dry, as excess water can affect the reactivity of the hydrazine.

  • Hydrazine Stoichiometry: Use a slight excess of hydrazine hydrate (typically 1.5 equivalents) to ensure the complete consumption of the starting halide.[1] However, a large excess can complicate workup and purification.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot persists after several hours, the reaction may have stalled.

G Start Low Yield of 2-hydrazinyl-3-nitropyridine CheckTLC Is starting material (2-chloro-3-nitropyridine) still present on TLC? Start->CheckTLC CheckTemp Was the reaction run at room temperature or below? CheckTLC->CheckTemp Yes OtherIssue Problem may be related to reagent quality or solvent. Consider using fresh reagents. CheckTLC->OtherIssue No IncreaseTemp Solution: Gently warm the reaction to 40-50°C. Monitor by TLC. CheckTemp->IncreaseTemp Yes CheckHydrazine Was at least 1.5 eq. of hydrazine used? CheckTemp->CheckHydrazine No Success Yield Improved IncreaseTemp->Success AddHydrazine Solution: Add an additional 0.5 eq. of hydrazine. Monitor by TLC. CheckHydrazine->AddHydrazine Yes CheckHydrazine->OtherIssue No AddHydrazine->Success

Caption: Troubleshooting decision tree for low yield in the SNAr step.

Question 2: My cyclization to 6-nitro-1H-pyrazolo[4,3-b]pyridine is inefficient. How can I improve the yield?

The formation of the pyrazole ring is a critical step that requires the removal of water. Inefficient cyclization can lead to a mixture of starting material and product, complicating purification.

Causality: This intramolecular condensation is often an equilibrium process. To drive the reaction to completion, it is essential to either remove the water byproduct or use a reagent that facilitates dehydration. The choice of acid or base catalyst and the reaction temperature are paramount.

Solutions:

  • Acid Catalysis: Refluxing the 2-hydrazinyl-3-nitropyridine intermediate in a high-boiling point solvent with an acid catalyst is a common method. Polyphosphoric acid (PPA) or acetic acid can be effective. Acetic acid is often preferred for its ability to act as both a solvent and a catalyst.[2]

  • Dehydrating Agents: The use of dehydrating agents like phosphorus oxychloride (POCl₃) can also promote cyclization, although this may lead to chlorination of the pyridine ring if not controlled carefully.

  • Thermal Conditions: In some cases, simply heating the intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A can effect cyclization without an added catalyst.

MethodReagent/ConditionTypical TemperatureAdvantagesDisadvantages
Acid Catalysis Acetic AcidReflux (~118°C)Acts as solvent and catalyst; simple workup.Can be slow; may require long reaction times.
Dehydration Phosphorus Oxychloride (POCl₃)Reflux (~107°C)Powerful dehydrating agent; faster reaction.Harsh conditions; risk of side reactions (chlorination).
Thermal Diphenyl Ether>200°CNo catalyst needed; clean reaction.Very high temperatures required; potential for thermal decomposition.
Question 3: The final reduction of the nitro group is giving me a complex mixture of products. What is the most reliable method?

The reduction of the nitro group to an amine is the final and often most delicate step. Incomplete reduction, over-reduction, or side reactions with the heterocyclic core can all lead to poor yields and difficult purification.

Causality: The pyrazolopyridine ring system can be sensitive to certain reducing conditions. Catalytic hydrogenation, while powerful, can sometimes lead to over-reduction of the heterocyclic rings if not carefully controlled. Metal/acid reductions are generally more reliable for this specific transformation.

Solutions:

  • Tin(II) Chloride (SnCl₂): This is one of the most widely used and reliable methods for this reduction.[3] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate at elevated temperatures. It is chemoselective for the nitro group and generally does not affect the heterocyclic core.

  • Iron Powder in Acetic Acid: This is a classic, cost-effective, and robust method for nitro group reduction. The reaction is heterogeneous and requires vigorous stirring. The workup involves filtering off the iron salts and neutralizing the acid.

  • Catalytic Hydrogenation (H₂/Pd-C): This method can be very effective but requires careful optimization of pressure, temperature, and catalyst loading to avoid over-reduction. It offers the advantage of a very clean workup (filtration of the catalyst).

Reducing AgentSolventKey AdvantagesPotential Issues
Tin(II) Chloride (SnCl₂) 2H₂O Ethanol / Ethyl AcetateHigh chemoselectivity, good yields.[3]Workup can be tedious due to tin salts.
Iron Powder / Acetic Acid Acetic Acid / WaterInexpensive, effective, and scalable.Heterogeneous reaction; acidic workup required.
H₂ / Palladium on Carbon (Pd-C) Methanol / EthanolClean workup (filtration); highly efficient.Requires specialized equipment (hydrogenator); risk of over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the pyrazolo[4,3-b]pyridine core? The most prevalent methods involve the annulation (building) of a pyrazole ring onto a pre-existing, functionalized pyridine core.[4][5] A less common but viable alternative is the annulation of a pyridine fragment onto an amino-substituted pyrazole ring.[4][5] The strategy starting from 2-chloro-3-nitropyridine is favored due to the low cost and commercial availability of the starting materials.

Q2: Are there any specific safety precautions for this synthesis? Yes. Hydrazine hydrate is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) reacts violently with water and is highly corrosive. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: How can I confirm the formation of the correct regioisomer? For the 1H-pyrazolo[4,3-b]pyridine system, the 1H-tautomer is significantly more stable than the 2H-tautomer.[2][6] The final structure and regiochemistry are best confirmed using 2D NMR techniques such as HMBC and NOESY experiments, which can establish correlations between protons and carbons across the fused ring system.

Key Experimental Protocols

Protocol 1: Synthesis of 2-hydrazinyl-3-nitropyridine
  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile (10 mL per gram of starting material), cool the mixture to 0°C in an ice bath.

  • Add hydrazine hydrate (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product, which often precipitates as a yellow solid and can be used in the next step without further purification.[1]

Protocol 2: Cyclization to 6-nitro-1H-pyrazolo[4,3-b]pyridine
  • Suspend the crude 2-hydrazinyl-3-nitropyridine (1 equivalent) in glacial acetic acid (15 mL per gram).

  • Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration, wash with water, and dry to yield 6-nitro-1H-pyrazolo[4,3-b]pyridine.

Protocol 3: Reduction to this compound
  • Suspend 6-nitro-1H-pyrazolo[4,3-b]pyridine (1 equivalent) in ethanol (20 mL per gram).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in one portion.

  • Heat the mixture to reflux (approximately 78°C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Basify the residue carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

References

Technical Support Center: Optimization of Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of pyrazolopyridine synthesis and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and insights from recent literature.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my pyrazolopyridine synthesis. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions and inhibit catalyst activity. Always ensure you are using high-purity starting materials.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the rate and outcome. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize byproduct formation.[2][3] It's crucial to optimize the temperature for your specific reaction. For instance, in some multicomponent reactions, increasing the temperature from room temperature to 80°C can dramatically improve yields.[2]

    • Solvent: The choice of solvent is critical. The polarity of the solvent can influence the solubility of reactants and intermediates, and thus the reaction rate.[3] A screening of different solvents (e.g., ethanol, water, DMF, or even solvent-free conditions) is often necessary to find the optimal medium.[2][3] Ethanol has been shown to be a highly effective solvent in many cases.[3]

    • Catalyst: Many pyrazolopyridine syntheses are catalyst-dependent. The absence of a catalyst or the use of an inappropriate one can result in very low conversion.[2] Both acid and base catalysts are commonly used to either enhance electrophilicity or assist in deprotonation.[4] For multicomponent reactions, novel nanocatalysts have also shown excellent performance, leading to high yields in short reaction times.[2]

  • Reaction Time: It's essential to monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to product degradation or the formation of byproducts.

Issue 2: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolopyridine synthesis?

Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials. Here are some strategies to enhance regioselectivity:

  • Choice of Starting Materials: The substitution pattern of your pyrazole or pyridine precursor can direct the cyclization to favor one regioisomer over another.[4] Starting from an appropriately substituted pyrazole is a common strategy to achieve regiospecificity.[4]

  • Reaction Conditions:

    • Solvent: The solvent can influence the transition state energies of the competing pathways, thereby affecting the isomeric ratio. Experimenting with solvents of varying polarity is recommended.

    • Catalyst: The choice of catalyst can play a crucial role in directing the reaction towards a specific regioisomer.

  • Protecting Groups: In some cases, the use of protecting groups on one of the nitrogen atoms of the pyrazole ring can direct the annulation of the pyridine ring to a specific position.

Issue 3: Significant Byproduct Formation

Question: I am observing several byproducts in my reaction mixture, which complicates purification and reduces the yield of my target molecule. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation can arise from a variety of side reactions. Identifying the nature of the byproducts through spectroscopic analysis is the first step in addressing this issue.

  • Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation. To minimize this, you can try adding the aldehyde slowly to the reaction mixture to maintain a low concentration.[5]

  • Side Reactions of Intermediates: Unstable intermediates can undergo decomposition or react with other components in the reaction mixture. Optimizing the reaction temperature and time can help to favor the desired reaction pathway.

  • Oxidation: Some reaction intermediates or products might be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Careful Control of Stoichiometry: An excess of one reactant can sometimes lead to the formation of byproducts. Optimizing the stoichiometry of your reactants is crucial.[5]

Issue 4: Difficulty in Product Purification

Question: My crude product is difficult to purify. What are the best practices for isolating and purifying pyrazolopyridine derivatives?

Answer: Purification can be challenging due to the polarity of the pyrazolopyridine scaffold and the presence of closely related impurities.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying pyrazolopyridine derivatives. A range of solvent systems, often mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), are used.[6]

    • Reverse-Phase Chromatography: If your compound is highly polar and difficult to purify using normal-phase silica gel, reverse-phase chromatography might be a better option.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a very effective method for purification.[5]

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazolopyridine ring system can be protonated. This property can be exploited for purification through acid-base extraction to separate the product from non-basic impurities.

  • Use of Protecting Groups: In some multi-step syntheses, intermediates may be difficult to purify. A strategy of protecting a functional group to facilitate purification, followed by deprotection, can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the pyrazolopyridine core?

There are two primary retrosynthetic approaches for synthesizing the 1H-pyrazolo[3,4-b]pyridine core:

  • Formation of a pyridine ring onto an existing pyrazole ring: This is a widely used method.[4][8]

  • Formation of a pyrazole ring onto a pre-existing pyridine ring: This is another common and effective strategy.[4][8]

The choice of strategy often depends on the availability of the starting materials and the desired substitution pattern on the final molecule.

Q2: How do I choose the appropriate starting materials for my desired pyrazolopyridine isomer?

The substitution pattern of the final product is directly influenced by the substituents on the starting pyrazole or pyridine. For example, to synthesize 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, a common approach is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[9] The substituents on both of these starting materials will determine the final substitution pattern.

Q3: What are the key reaction parameters I should focus on for optimization?

The most critical parameters to optimize are:

  • Catalyst: The type and loading of the catalyst can have a profound effect on the reaction rate and yield.[2]

  • Solvent: The choice of solvent can influence reactant solubility and reaction kinetics.[3]

  • Temperature: Temperature affects the reaction rate and can influence the selectivity of the reaction.[2][3]

  • Reactant Stoichiometry: The molar ratios of the reactants should be carefully optimized to maximize product formation and minimize byproducts.[5]

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1] For more quantitative analysis and to identify intermediates or byproducts, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q5: What are the characteristic spectroscopic features of pyrazolopyridines?

  • NMR Spectroscopy:

    • ¹H NMR spectra will show characteristic signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts of these protons are influenced by the substituents on the rings.[10][11]

    • ¹³C NMR spectra will show distinct signals for the carbon atoms of the fused heterocyclic system.[11]

  • Mass Spectrometry: Electrospray ionization-mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized pyrazolopyridine derivatives, typically observing the [M+H]⁺ peak.[11]

  • FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocols

Protocol 1: General One-Pot, Four-Component Synthesis of a Tetrahydrodipyrazolopyridine Derivative

This protocol is adapted from a method utilizing an efficient nanocatalyst.[2][3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.0 mmol)

  • Catalyst (e.g., Alg@SBA-15/Fe₃O₄, 0.02 g)[2]

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), hydrazine hydrate (2.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.0 mmol), and the catalyst in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically 20-30 minutes when using a highly active catalyst), cool the reaction mixture to room temperature.[2]

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Optimization of Reaction Temperature

Procedure:

  • Set up multiple parallel reactions using the conditions described in Protocol 1.

  • Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C, and reflux).

  • Monitor each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • After a set amount of time (e.g., 2 hours), stop the reactions and work them up.

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and yield.

  • Compare the results to identify the optimal reaction temperature.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of a Tetrahydrodipyrazolopyridine Derivative

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1CyclohexaneReflux30Low[3]
2n-HexaneReflux30Low[3]
3CCl₄Reflux30Low[3]
4WaterReflux3070[3]
5EthanolReflux3097[3]
6Solvent-free80-~65[2]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde E One-Pot Reaction (Solvent, Catalyst, Heat) A->E B Hydrazine Hydrate B->E C Ethyl Acetoacetate C->E D Ammonium Acetate D->E F Cooling & Filtration/ Solvent Removal E->F G Recrystallization or Column Chromatography F->G H Pure Pyrazolopyridine Derivative G->H

Caption: A general workflow for the multicomponent synthesis of pyrazolopyridine derivatives.

G A Low Yield or No Product? B Check Purity of Starting Materials A->B C Optimize Reaction Conditions A->C D Monitor Reaction Time (TLC/LC-MS) A->D E Screen Solvents C->E F Vary Temperature C->F G Screen Catalysts (Acidic, Basic, etc.) C->G H Yield Improved? E->H F->H G->H

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges of 6-amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. As Senior Application Scientists, we have curated this information to be both technically accurate and grounded in field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound containing both a pyrazole and a pyridine ring, with an amino substituent. This structure suggests that its solubility will be highly dependent on the pH of the solvent. The presence of multiple nitrogen atoms allows for protonation in acidic conditions, which can significantly increase its aqueous solubility. Conversely, in neutral or basic solutions, the compound is likely to be less soluble in water. Its aromatic nature also suggests some solubility in polar aprotic solvents.

Q2: Why is my this compound not dissolving in aqueous solutions?

Poor aqueous solubility is a common challenge for many organic compounds, with nearly 90% of molecules in the drug discovery pipeline being poorly water-soluble[1]. For this compound, poor solubility in neutral aqueous solutions (like water or phosphate-buffered saline at pH 7.4) is expected due to its relatively nonpolar bicyclic aromatic core. The unprotonated amino group and pyridine nitrogen do not contribute enough to overcome the crystal lattice energy of the solid compound.

Q3: What is the first and most critical step I should take to improve solubility?

The first and most effective step is to adjust the pH of your aqueous solution. Since this compound has basic nitrogen atoms, decreasing the pH will lead to their protonation. This formation of a salt increases the polarity of the molecule, which generally enhances its solubility in water. A systematic pH-dependent solubility study is highly recommended as the initial troubleshooting step. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile[2].

Q4: Can I use organic solvents? If so, which ones are recommended for initial screening?

Yes, organic solvents can be effective. For initial screening, it is best to test a range of solvents with varying polarities. Based on the behavior of similar heterocyclic compounds like 2-aminopyridine, solvents such as methanol, ethanol, and dimethylformamide (DMF) are likely to be effective[3]. Dimethyl sulfoxide (DMSO) is also a common choice for creating stock solutions of poorly soluble compounds[4].

Q5: How exactly does pH affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH. For a basic compound like this compound, the solubility will increase as the pH is lowered below its pKa. At a lower pH, the compound exists predominantly in its ionized (protonated) form, which is more soluble in aqueous media. The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation[2]. It's important to note that at very low pH values, the solubility of the hydrochloride salt formed may decrease due to a common ion effect[5].

Q6: What are co-solvents, and how can they help improve solubility?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a poorly soluble compound. They work by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). This technique is particularly useful for lipophilic compounds and can significantly increase aqueous solubility[6][7].

Q7: I've tried pH adjustment and common solvents with limited success. What are some advanced techniques I can consider?

If standard methods are insufficient, several advanced techniques can be explored:

  • Solid Dispersions: The drug can be dispersed in a carrier matrix at the molecular level, which can enhance the dissolution rate by increasing the surface area and wettability[6].

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, effectively increasing its apparent solubility.

  • Nanotechnology Approaches: Reducing the particle size to the nanometer range (nanosuspensions) can dramatically increase the surface area, leading to improved solubility and dissolution rates[1][6].

  • Salt Formation: While pH adjustment in solution forms a salt in situ, you can also synthesize and isolate a stable salt form of the compound (e.g., hydrochloride salt) which may have better dissolution properties[4].

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically addressing solubility issues.

Guide 1: Systematic Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system for this compound.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Vials with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities.

  • Sample Preparation: Weigh a small, precise amount of the compound (e.g., 1-5 mg) into several vials.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, place it on a magnetic stirrer.

  • Observation: Observe if the compound has fully dissolved.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Quantification: Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Repeat: Repeat this process for all selected solvents.

Data Summary for Initial Solvent Screening:

Solvent ClassRecommended SolventsExpected Efficacy
Polar Protic Water (at various pHs), Methanol, EthanolHigh (especially at low pH for water)
Polar Aprotic DMSO, DMF, Acetonitrile, NMPHigh to Moderate
Nonpolar Toluene, Hexane, CyclohexaneLow
Guide 2: pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Protocol:

  • Buffer Preparation: Prepare a series of buffers at desired pH values.

  • Sample Addition: Add an excess amount of the compound to a known volume of each buffer solution in separate vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH value to generate a pH-solubility profile.

Guide 3: Co-solvent Optimization Workflow

Objective: To find the minimum concentration of a co-solvent needed to achieve the desired solubility in an aqueous solution.

Materials:

  • This compound

  • Selected co-solvents (e.g., ethanol, PEG 400, propylene glycol)

  • Aqueous buffer at a fixed pH (e.g., pH 7.4 PBS)

  • Standard laboratory glassware and mixing equipment

Protocol:

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Use the protocol from Guide 2 (steps 2-5) to determine the solubility of the compound in each of the co-solvent mixtures.

  • Analyze Results: Plot the solubility as a function of the co-solvent concentration.

  • Select Optimal Concentration: Identify the lowest co-solvent concentration that provides the target solubility for your experiment, balancing solubility with potential effects of the co-solvent on your experimental system.

Part 3: Visual Aids & Diagrams

Troubleshooting Workflow Diagram:

Solubility_Troubleshooting start Start: Compound Insoluble check_aqueous Is aqueous solution required? start->check_aqueous ph_adjust Step 1: Adjust pH (e.g., create acidic buffer) check_aqueous->ph_adjust Yes organic_screen Screen Organic Solvents (DMSO, DMF, Methanol) check_aqueous->organic_screen No ph_success Soluble? ph_adjust->ph_success cosolvent Step 2: Add Co-solvent (e.g., Ethanol, PEG 400) ph_success->cosolvent No end_success Success: Proceed with Experiment ph_success->end_success Yes cosolvent_success Soluble? cosolvent->cosolvent_success advanced Step 3: Advanced Methods (Solid Dispersion, Nanosuspension) cosolvent_success->advanced No cosolvent_success->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail organic_screen->end_success

Caption: A decision tree for troubleshooting solubility issues.

pH-Solubility Relationship for a Basic Compound:

pH_Solubility cluster_0 pH vs. Solubility for a Basic Compound p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis <-------------------- pH --------------------> yaxis Solubility ^ | | xlabel1 2 xlabel2 4 xlabel3 pKa xlabel4 8 xlabel5 10

Caption: Illustrates increasing solubility with decreasing pH.

Part 4: Safety Precautions

Researchers should handle this compound with appropriate safety measures. While specific data for this exact compound is limited, related pyrazolopyridine compounds are classified as potentially hazardous.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[8][9].

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[8][9]. If inhaled, move to fresh air.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[8].

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Part 5: References

  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. 4

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. 1

  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. 6

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. 7

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 74(2), 142–147. 5

  • Li, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1547–1556. 3

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. 10

  • Fisher Scientific. (2024). Safety Data Sheet for 1H-Pyrazolo[3,4-b]pyridine. 8

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-459. 2

  • Aaronchem. (2025). Safety Data Sheet for 1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde. 9

References

Technical Support Center: Purification of 6-amino-1H-pyrazolo[4-3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-amino-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. The following information is curated to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my product, this compound, during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent challenge with polar, nitrogen-containing compounds like this compound. The primary reasons are irreversible adsorption to the stationary phase and improper solvent system selection.

Causality and Solution:

  • Strong Adsorption to Silica: The amino group and the nitrogen atoms in the pyrazolopyridine ring can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to tailing, broad peaks, and, in severe cases, complete retention of the compound on the column.

    • Solution 1: Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution. This will neutralize the acidic sites on the silica, reducing the strong interaction with your basic compound.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a polymer-based reverse-phase column if your compound has sufficient solubility in compatible mobile phases.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, your compound will not elute efficiently. Conversely, if it is too polar, it may co-elute with impurities.

    • Solution: Optimize the Mobile Phase: A systematic approach to mobile phase optimization is crucial. Start with a moderately polar system, such as dichloromethane/methanol or ethyl acetate/hexane, and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). Thin-layer chromatography (TLC) is an indispensable tool for quickly screening different solvent systems to find the optimal separation and Rf value (ideally between 0.2-0.4 for the target compound). For aminopyridines, which are hydrophilic and basic, mixed-mode chromatography or separation based on hydrogen bonding can be effective.[1]

Experimental Workflow: Optimizing Column Chromatography Recovery

Caption: Decision workflow for troubleshooting low recovery in column chromatography.

Issue 2: Persistent Impurities After Recrystallization

Question: I have attempted to purify this compound by recrystallization, but I am still observing persistent impurities in my final product. How can I improve the purity?

Answer:

Recrystallization is a powerful technique, but its success hinges on the selection of an appropriate solvent system and proper execution. The presence of persistent impurities suggests that either the solubility profile of the impurity is too similar to your product in the chosen solvent, or the recrystallization process itself needs refinement.

Causality and Solution:

  • Inadequate Solvent System: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.

    • Solution: Systematic Solvent Screening: A systematic screening of solvents is necessary. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof). A good starting point for a related compound, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, was recrystallization from aqueous ethanol.[2] This suggests that a mixture of an alcohol and water could be effective for this compound as well.

  • Co-precipitation of Impurities: If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.

    • Solution: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.

  • Insufficient Washing: Residual impurities may remain on the surface of the crystals if they are not washed properly after filtration.

    • Solution: Proper Washing Technique: Wash the collected crystals with a small amount of the cold recrystallization solvent. This will wash away any soluble impurities adhering to the crystal surface without dissolving a significant amount of your product.

Quantitative Data: Solvent Screening for Recrystallization
Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingPurity Improvement (Hypothetical)
WaterLowModerateGoodModerate
EthanolModerateHighPoorLow
Ethyl AcetateLowModerateGoodHigh
Ethanol/Water (e.g., 80:20)LowHighExcellentHigh
DichloromethaneHighHighNoneN/A

Note: This table provides a hypothetical example of a solvent screen. Actual results will need to be determined experimentally.

Issue 3: Compound Degradation During Purification

Question: My this compound appears to be degrading during purification, as evidenced by the appearance of new spots on my TLC plates. What could be causing this instability?

Answer:

Compound stability is a critical factor during purification. Pyrazolopyridine derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or prolonged heat.

Causality and Solution:

  • Acid Sensitivity: The pyridine and pyrazole rings are basic and can be protonated by strong acids. While this can sometimes be used to your advantage (e.g., for extraction), prolonged exposure to acidic conditions, such as on un-deactivated silica gel, can potentially lead to degradation.

    • Solution: Maintain Neutral or Slightly Basic Conditions: As mentioned for improving column chromatography recovery, using a mobile phase containing a small amount of a base like triethylamine can help maintain a less harsh environment for your compound.

  • Thermal Instability: Although many heterocyclic compounds are thermally stable, prolonged heating during recrystallization or solvent evaporation can sometimes lead to decomposition.

    • Solution: Minimize Heat Exposure: Use the minimum amount of heat necessary to dissolve your compound for recrystallization. When removing solvent, use a rotary evaporator at a moderate temperature and pressure.

  • Oxidative Instability: Aromatic amines can be susceptible to oxidation, which can be catalyzed by light or trace metals.

    • Solution: Work Under an Inert Atmosphere: If you suspect oxidative degradation, consider performing your purification steps under an inert atmosphere of nitrogen or argon. Storing the purified compound under an inert gas and protected from light is also good practice.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for purity assessment.[4] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium formate, is a good starting point. UV detection is suitable for this chromophoric compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the UV or other detector) and molecular weight confirmation of your target compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect impurities if they are present in sufficient quantities (typically >1%).

  • Gas Chromatography (GC): For volatile compounds, GC can be a suitable method for purity analysis.[4]

Q2: What is the expected appearance and melting point of pure this compound?

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: As with any research chemical, it is important to handle this compound with appropriate safety measures. While specific toxicity data is not provided, related compounds are classified with hazard statements such as H301 (Toxic if swallowed).[3] Therefore, it is prudent to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Q4: Can I use preparative TLC for the purification of this compound?

A4: Yes, preparative thin-layer chromatography (prep TLC) can be a viable option for purifying small quantities of your compound. The same principles of solvent system optimization apply as for column chromatography. After developing the plate, the band corresponding to your product can be scraped off, and the compound can be extracted from the silica with a polar solvent like methanol or a mixture of dichloromethane and methanol.

Purification Strategy Decision Tree

Purification_Strategy Start Crude this compound Recrystallization Attempt Recrystallization Start->Recrystallization Column_Chromatography Perform Column Chromatography Start->Column_Chromatography Oily Crude or Multiple Spots Analysis Analyze Purity (HPLC, NMR) Recrystallization->Analysis Prep_TLC Use Preparative TLC Column_Chromatography->Prep_TLC Small Scale (<100mg) Column_Chromatography->Analysis Prep_TLC->Analysis Analysis->Column_Chromatography Purity < 98% Pure_Product Pure Product Analysis->Pure_Product Purity > 98%

Caption: A decision tree for selecting the appropriate purification technique.

III. Detailed Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add the required amount of silica gel. Create a slurry by adding the chosen mobile phase (e.g., 98:2 dichloromethane:methanol) containing 1% triethylamine. Stir gently to ensure the silica is fully wetted and to release any trapped air.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to pack under gravity, and then gently tap the column to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor them by TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the better solvent (ethanol) to the flask and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.

  • Induce Crystallization: While the solution is still hot, add the poorer solvent (water) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of the better solvent (ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe crystal formation. To maximize the yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture. Dry the crystals in a vacuum oven at a moderate temperature.

IV. References

  • SRD Pharma. This compound. Available from: 5

  • IUCr. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Available from: 2

  • ATSDR. Analytical Methods. Available from: 4

  • ChemicalBook. This compound. Available from: 6

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: 7

  • Biosynth. 1H-Pyrazolo[3,4-b]pyridine-3-amine. Available from: 3

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: 1

References

Common side reactions in the synthesis of pyrazolo[4,3-b]pyridines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

I. Frequently Asked Questions (FAQs) on Common Side Reactions

This section addresses some of the most common issues that can arise during the synthesis of pyrazolo[4,3-b]pyridines.

1. Q: My reaction is yielding a mixture of N1 and N2 alkylated products. How can I control the regioselectivity of N-alkylation?

A: This is a classic challenge in the chemistry of pyrazoles and their fused derivatives. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to a mixture of regioisomers upon alkylation.[1] The outcome of the reaction is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[1]

  • Steric Effects: The regioselectivity of N-alkylation is highly influenced by the steric hindrance around the nitrogen atoms. Alkylation will preferentially occur at the less sterically hindered nitrogen. Therefore, the size of the substituents on both the pyrazolopyridine core and the alkylating agent are critical.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.

  • Reaction Conditions: The choice of base and solvent can have a dramatic impact on the regioselectivity. For instance, using sodium hydride in THF or potassium carbonate in DMSO has been reported to favor N1-alkylation.[1] The counter-ion of the base can also play a role in directing the alkylation.[1]

Troubleshooting Strategies:

Parameter Strategy to Favor N1-Alkylation Strategy to Favor N2-Alkylation
Steric Hindrance Utilize a pyrazolopyridine with a smaller substituent at the C7 position compared to the C5 position.Employ a pyrazolopyridine with a bulkier substituent at the C7 position.
Alkylating Agent Use a sterically demanding alkylating agent.Use a less sterically hindered alkylating agent.
Reaction Conditions Employ conditions known to favor N1-alkylation, such as NaH in THF or K2CO3 in DMF.[2]Explore alternative conditions, such as the use of specific Lewis acids, which have been shown to direct alkylation to the N2 position in some pyrazole systems.[1]

2. Q: In my Japp-Klingemann based synthesis, I am isolating a stable azo-compound instead of the expected hydrazone. What is causing this and how can I fix it?

A: The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones, which are key precursors for pyrazolo[4,3-b]pyridines. However, under certain conditions, the intermediate azo-compound can be stable and isolated as the main product.[3]

The mechanism of the Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or a β-keto-acid to form an azo-compound. This intermediate then undergoes hydrolysis and decarboxylation (or deacylation) to yield the final hydrazone.[4][5]

Plausible Mechanism of Azo-Compound Formation:

Japp_Klingemann A β-Keto-ester B Enolate A->B Base D Azo-Compound (Stable Intermediate) B->D Coupling C Aryl Diazonium Salt C->D E Hydrazone (Desired Product) D->E Favorable Conditions F Hydrolysis & Decarboxylation E->F Side Reaction Avoided

Caption: Simplified workflow of the Japp-Klingemann reaction.

The stability of the azo-compound is often influenced by the reaction conditions. For example, if the conditions are not sufficiently acidic or basic to promote the subsequent hydrolysis and rearrangement, the azo-compound may be isolated.

Troubleshooting Strategies:

  • pH Adjustment: Ensure the reaction medium has the appropriate pH to facilitate the conversion of the azo-compound to the hydrazone. This may involve the addition of a suitable acid or base.

  • Temperature: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier for the rearrangement to the hydrazone.

  • Solvent: The choice of solvent can influence the stability of the azo-intermediate. Experiment with different solvent systems to find one that favors the formation of the hydrazone.

3. Q: I am observing an unexpected byproduct with the same mass as my desired product, but with different spectral properties. Could this be a C-N acetyl migration?

A: Yes, an unusual C-N migration of an acetyl group has been reported as a side reaction during the synthesis of pyrazolo[4,3-b]pyridines, particularly in methods involving a modified Japp-Klingemann reaction.[6][7] This rearrangement can be almost instantaneous at room temperature upon the addition of a suitable nucleophile.[6]

Proposed Mechanism of C-N Acetyl Migration:

The proposed mechanism involves a nucleophilic attack on the electron-deficient N=N double bond of an intermediate, leading to the formation of a four-membered cyclic intermediate. This intermediate then rapidly opens to yield the product of acetyl migration. The driving force for this rearrangement is believed to be a significant decrease in steric strain and the formation of a more stable hydrazone fragment.[6]

Acetyl_Migration A Azo-Intermediate B Nucleophilic Attack A->B Nucleophile C Four-Membered Cyclic Intermediate B->C Intramolecular Attack D N-Acetyl Migrated Product C->D Ring Opening

Caption: Plausible mechanism for C-N acetyl migration.

Troubleshooting Strategies:

  • Control of Nucleophile Addition: The rearrangement is often triggered by the addition of a nucleophile. Careful control of the rate of addition and the stoichiometry of the nucleophile may help to minimize this side reaction.

  • Temperature Control: Since the rearrangement can be rapid at room temperature, conducting the reaction at a lower temperature may help to suppress it.

  • Choice of Nucleophile: The nature of the nucleophile can influence the rate of the rearrangement. If possible, experimenting with different nucleophiles could provide a solution.

II. Troubleshooting Guide for Specific Synthetic Routes

This section provides a more detailed, step-by-step guide to troubleshooting a common synthetic route to pyrazolo[4,3-b]pyridines.

Route: Synthesis from 2-Chloro-3-nitropyridines via a Modified Japp-Klingemann Reaction

This route is a versatile method for preparing a variety of substituted pyrazolo[4,3-b]pyridines.[6] However, it is not without its challenges.

Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

  • Step 1: Azo-coupling. To a solution of the starting pyridin-2-yl keto ester in a suitable solvent (e.g., ethanol), add a solution of the arenediazonium tosylate and a base (e.g., pyridine).

  • Step 2: Rearrangement and Cyclization. To the reaction mixture, add a nucleophile (e.g., pyrrolidine) to promote the rearrangement of the azo-intermediate and subsequent intramolecular cyclization.

  • Step 3: Work-up and Purification. After the reaction is complete, the product is isolated and purified by standard methods such as crystallization or column chromatography.

Troubleshooting Common Issues in this Route:

Observed Problem Potential Cause Troubleshooting Steps
Low yield of the desired product. Incomplete reaction; formation of side products.Optimize reaction time and temperature. Ensure the purity of starting materials and reagents.
Isolation of a stable azo-compound instead of the pyrazolopyridine. Unfavorable conditions for the Japp-Klingemann rearrangement.Adjust the pH of the reaction mixture. Increase the reaction temperature. Experiment with different solvents.
Formation of the C-N acetyl migrated byproduct. Rapid rearrangement triggered by the nucleophile.Add the nucleophile slowly and at a lower temperature. Consider using a different, less reactive nucleophile.
Difficulty in purification. Presence of multiple byproducts.Optimize the reaction conditions to improve selectivity. Employ advanced purification techniques such as preparative HPLC.

III. Visualization of a Key Side Reaction Pathway

Formation of Regioisomeric Pyrazolopyridines

In syntheses where the pyridine precursor has the potential for nucleophilic attack at two different positions, a mixture of regioisomeric pyrazolopyridines can be formed.[8]

Regioisomer_Formation A Pyridine N-oxide Precursor B Activation with Electrophile A->B C Nucleophilic Attack at C2 B->C E Nucleophilic Attack at C4 B->E D Pyrazolo[3,4-b]pyridine C->D Elimination F Pyrazolo[4,3-c]pyridine E->F Elimination

Caption: Formation of regioisomeric pyrazolopyridines.

IV. Concluding Remarks

The synthesis of pyrazolo[4,3-b]pyridines can be a complex undertaking, with several potential side reactions that can impact the yield and purity of the desired product. By understanding the mechanisms of these side reactions and the factors that influence them, researchers can develop robust and efficient synthetic strategies. This guide is intended to be a living document, and we encourage researchers to share their own experiences and solutions to common problems to further enhance our collective understanding of this important area of heterocyclic chemistry.

V. References

  • Japp–Klingemann reaction. In Wikipedia; 2023. --INVALID-LINK--[4]

  • Japp-Klingemann reaction. chemeurope.com. --INVALID-LINK--[5]

  • Al-Ostoot, F. H., et al. Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry2019 , 15, 865–872. --INVALID-LINK--[9]

  • The Japp-Klingemann Reaction. Organic Reactions. --INVALID-LINK--[3]

  • Wang, J., et al. Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules2023 , 28(15), 5749. --INVALID-LINK--[10]

  • Wang, J., et al. Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules2023 , 28(15), 5749. --INVALID-LINK--[11]

  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Benchchem. --INVALID-LINK--[12]

  • Doganc, F., & Göker, H. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry2024 , 62(11), 765-774. --INVALID-LINK--[2]

  • Bookser, B. C., et al. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[4][5][9]Triazolo[3][10]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry2018 , 83(12), 6334–6353. --INVALID-LINK--[13]

  • A multicomponent approach to highly substituted 1H-pyrazolo[3,4-b]pyridines. Tetrahedron Letters2017 , 58(36), 3563-3566. --INVALID-LINK--[14]

  • Al-Zoubi, R. M., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. --INVALID-LINK--[15]

  • Nikol'skiy, V. V., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences2023 , 24(2), 1758. --INVALID-LINK--[6]

  • Nikol'skiy, V. V., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. --INVALID-LINK--[7]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. --INVALID-LINK--[16]

  • Reddy, B. V. S., et al. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters2007 , 48(43), 7628-7631. --INVALID-LINK--[8]

  • Gomaa, M. A.-M., et al. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. --INVALID-LINK--[17]

  • Retrosynthesis of pyrazolo [4,3-b]pyridines. ResearchGate. --INVALID-LINK--[18]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. --INVALID-LINK--[19]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. --INVALID-LINK--[20]

  • Doganc, F., & Göker, H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. --INVALID-LINK--

References

How to improve the regioselectivity in pyrazolopyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the formation of this critical heterocyclic scaffold. The following troubleshooting guides and FAQs address specific issues encountered during experimentation, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis using an unsymmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole is producing a mixture of regioisomers. How can I favor the formation of a single product?

This is a classic challenge in pyrazolopyridine synthesis, often following a reaction pathway analogous to the Knorr pyrazole synthesis. The regiochemical outcome is a direct consequence of which carbonyl group on the 1,3-dicarbonyl substrate is attacked first by the amino group of the pyrazole. Control over this initial step is paramount.

Core Principle: Relative Carbonyl Electrophilicity

The key is to modulate the electronic and steric environment of the two carbonyl groups. The more electrophilic (electron-poor) carbonyl will be the preferred site of initial nucleophilic attack.

Troubleshooting Strategies:

  • Exploit Substituent Effects: The nature of the substituents (R¹ and R²) on your 1,3-dicarbonyl is the most significant factor.

    • Strong Electron-Withdrawing Groups (EWGs): Groups like -CF₃, -NO₂, or -CN drastically increase the electrophilicity of the adjacent carbonyl carbon. The initial reaction will almost exclusively occur at this site.

    • Differing Steric Hindrance: A bulky group (e.g., tert-butyl) near one carbonyl will sterically shield it, directing the attack of the aminopyrazole to the less hindered carbonyl.

    • Aryl vs. Alkyl: An aryl ketone is generally less electrophilic than an alkyl ketone due to resonance delocalization of the carbonyl's partial positive charge into the aromatic ring.

  • Optimize Reaction Solvent: The solvent can have a profound impact on regioselectivity, primarily through its ability to stabilize intermediates and activate electrophiles.[1][2]

    • Protic Solvents: Standard solvents like acetic acid or ethanol are common but may not provide sufficient selectivity if the intrinsic electrophilicity of the carbonyls is similar.[3]

    • Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[1][2] Their strong hydrogen-bond-donating ability enhances the electrophilicity of the more sterically accessible or electronically predisposed carbonyl group, accelerating the desired reaction pathway.[1][2]

Data Summary: Solvent Effect on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventIsomer Ratio (A:B)Reference
1-(phenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOHLow Selectivity[1][2]
1-(phenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>97:3[1][2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH~1:1.3[2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIP>95:5[2]

Isomer A results from attack at the carbonyl adjacent to the aryl/heteroaryl group; Isomer B results from attack at the carbonyl adjacent to the fluoroalkyl/ester group.

cluster_start Troubleshooting Workflow Start Mixture of Regioisomers Observed CheckSub Analyze Substituents on 1,3-Dicarbonyl Start->CheckSub ChangeSolvent Change Solvent System CheckSub->ChangeSolvent Substituents have similar electronic/steric profiles Success High Regioselectivity Achieved CheckSub->Success Substituents have distinct profiles (e.g., -CF3) -> Exploit this difference ConsiderMCR Consider In Situ Substrate Generation (MCR) ChangeSolvent->ConsiderMCR Solvent change is insufficient ChangeSolvent->Success Switch to HFIP or TFE improves ratio ConsiderMCR->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: I need to synthesize a pyrazolo[1,5-a]pyridine. How can I ensure the reaction is regioselective?

The synthesis of the pyrazolo[1,5-a]pyridine isomer typically involves a [3+2] cycloaddition reaction between an N-aminopyridine derivative and a suitable two-carbon component (e.g., α,β-unsaturated compounds).[4][5] The regioselectivity is dictated by the electronic properties of the substituents on both reaction partners.

Troubleshooting Strategies:

  • Substituents on the N-Aminopyridine Ring: The electronics of the pyridine ring are critical.

    • Electron-Donating Groups (EDGs): Strong EDGs like -OMe or -NMe₂ on the pyridine ring can direct the formation of a single regioisomer with high predictability.[5]

    • Electron-Withdrawing Groups (EWGs): Halogens and other EWGs can also lead to high regioselectivity, although the isomer formed may be different. For instance, 3-halo-substituted pyridines often yield 4-halo-pyrazolo[1,5-a]pyridines.[5]

  • Utilize a Validated Protocol: Certain methodologies are designed for high regioselectivity.

    • TEMPO-Mediated Synthesis: A recently developed method using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a Lewis acid catalyst and oxidant provides excellent yields and predictable, high regioselectivity for the reaction between N-aminopyridines and α,β-unsaturated compounds.[4][5] This one-pot annulation-aromatization process is robust across a broad range of substrates.[5]

cluster_mech Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis node_reagents N-Aminopyridine α,β-Unsaturated Compound node_pathA Pathway A (Electronically Favored) node_reagents->node_pathA EDG on Pyridine TEMPO Catalyst node_pathB Pathway B (Electronically Disfavored) node_reagents->node_pathB Uncontrolled Conditions node_productA Regioisomer A node_pathA->node_productA node_productB Regioisomer B node_pathB->node_productB

Caption: Factors influencing regioselective synthesis.

Q3: How do I selectively synthesize pyrazolo[3,4-b]pyridines over the [4,3-c] isomers when starting from a pyridine precursor?

Controlling the annulation of a pyrazole ring onto an existing pyridine to form either the [3,4-b] or [4,3-c] isomer requires a carefully designed precursor with orthogonally reactive sites.

Core Principle: Pre-installed Functional Handles

The strategy involves using a pyridine ring that already contains functional groups in a specific arrangement, which will dictate the orientation of the pyrazole ring formation upon reaction with a hydrazine derivative.

Troubleshooting Strategies:

  • Use of 2-Chloro-3-Nitropyridines: This is a robust and common starting point. The chlorine at C2 is a good leaving group for nucleophilic aromatic substitution (SNAr), and the nitro group at C3 can be transformed into an amino group, which is essential for the final cyclization. A protocol based on a modified Japp–Klingemann reaction offers an efficient one-pot procedure.[6]

  • Cyclization of Pyridine N-Oxide Tosylhydrazones: An alternative method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This approach avoids the need for a leaving group on the pyridine ring. While it can produce a mixture of [3,4-b] and [4,3-c] isomers, the regioselectivity can be moderately controlled by the choice of electrophile and solvent used to induce cyclization.[7]

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1-Aryl-1H-pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction[6]

This protocol describes a one-pot procedure for the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. It offers excellent regiocontrol as the positions of the functional groups on the starting pyridine dictate the final fused ring system.

Step 1: Synthesis of Pyridinyl Keto Ester Intermediate

  • To a solution of ethyl acetoacetate (1.2 equiv.) in dry DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the starting 2-chloro-3-nitropyridine (1.0 equiv.) in dry DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates complete consumption of the starting pyridine.

  • Causality Check: The SNAr reaction proceeds regioselectively at the C2 position due to activation by both the ring nitrogen and the C3 nitro group. The resulting intermediate does not need to be isolated for the next step.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization

  • To the crude reaction mixture from Step 1, add the desired arenediazonium tosylate salt (1.1 equiv.) and pyridine (2.0 equiv.).

  • Stir the mixture at room temperature for 1-2 hours. TLC should show the formation of the azo-compound intermediate.

  • Add a solution of sodium ethoxide (2.0 equiv.) in ethanol.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. The final cyclization to the pyrazolopyridine occurs during this step.

  • Causality Check: The Japp-Klingemann reaction involves azo-coupling followed by base-mediated deacylation and cyclization. The pre-defined positions of the reacting groups ensure the exclusive formation of the pyrazolo[4,3-b] fused system.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-1H-pyrazolo[4,3-b]pyridine.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for navigating the complexities of palladium-catalyzed cross-coupling reactions with the 6-amino-1H-pyrazolo[4,3-b]pyridine scaffold. This nitrogen-rich heterocycle is a valuable building block in medicinal chemistry but presents unique challenges due to its electronic properties and potential for catalyst inhibition. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My cross-coupling reaction shows low or no conversion. What are the primary causes?

A1: Low or no conversion when using this compound is a common problem that typically originates from catalyst inhibition or deactivation. The substrate itself is the primary suspect.

  • Causality - Catalyst Inhibition: The this compound core possesses multiple nitrogen atoms (in the pyridine ring, the pyrazole ring, and the amino group). These nitrogen lone pairs can act as Lewis bases and chelate to the palladium catalyst center. This forms stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" the catalyst.

  • Troubleshooting Steps:

    • Ligand Selection is Critical: The most effective countermeasure is the use of bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which discourages the bidentate or tridentate chelation from the substrate while still allowing the catalytic cycle to proceed. Advanced biarylphosphine ligands are the industry standard for such challenging substrates.

      • Recommendation: Switch to ligands such as XPhos, RuPhos, BrettPhos, or other G3/G4 Buchwald ligands.

    • Use a Well-Defined Pre-catalyst: To ensure the efficient and reproducible generation of the active Pd(0) species, use a modern, well-defined pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2). This avoids variability associated with in situ reduction of Pd(II) sources like Pd(OAc)₂.

    • Evaluate Halide Reactivity: If your substrate is a chloro- or bromo-substituted pyrazolopyridine, the oxidative addition step may be slow. Remember the reactivity trend: I > Br > Cl. For less reactive aryl chlorides, a more electron-rich and active catalyst system is almost always necessary.

Q2: I am observing significant catalyst decomposition (e.g., formation of palladium black). How can I prevent this?

A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, meaning it has precipitated out of the catalytic cycle. This is usually a sign of an unstable or insufficiently ligated catalytic species.

  • Causality - Ligand Dissociation: If the ligand does not bind strongly enough to the palladium center throughout the catalytic cycle, the transient, coordinatively unsaturated Pd(0) species can aggregate. The nitrogen-rich environment of the this compound can sometimes facilitate this process by displacing the stabilizing ligand.

  • Troubleshooting Steps:

    • Increase Ligand-to-Metal Ratio: If you are generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a phosphine ligand), try increasing the ligand:Pd ratio slightly (e.g., from 2:1 to 3:1) to ensure the metal center remains saturated and stabilized.

    • Switch to a Chelating Ligand: Bidentate phosphine ligands like Xantphos or dppf can offer greater stability to the palladium center compared to some monodentate ligands, although they may sometimes exhibit lower reactivity. Their wider bite angle can be advantageous.

    • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer duration.

    • Solvent Screening: Solvents can influence catalyst stability. Anecdotal evidence suggests that solvents like THF can sometimes promote the formation of palladium black in certain systems. Consider screening other common solvents like dioxane or toluene.

Q3: In my Sonogashira coupling, I see significant alkyne homocoupling (Glaser coupling). How can I minimize this?

A3: Glaser homocoupling is a classic and highly problematic side reaction in Sonogashira couplings, leading to consumption of your alkyne and contamination of the product.

  • Causality - Oxygen and Copper(I): This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

  • **Troubleshooting Steps

Technical Support Center: Optimization of the Buchwald-Hartwig Reaction for Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of the Buchwald-Hartwig amination of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with this important heterocyclic scaffold. The unique electronic properties and potential for catalyst inhibition by pyrazolopyridines necessitate a carefully considered approach to reaction optimization. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

I. Understanding the System: The Pyrazolopyridine Challenge

Pyrazolopyridines are a common motif in medicinal chemistry, but their successful functionalization via Buchwald-Hartwig amination is not always straightforward. The presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination with the palladium center. Furthermore, the electron-deficient nature of the pyridine ring can influence the oxidative addition step of the catalytic cycle. A successful reaction hinges on the judicious selection of catalyst, ligand, base, and solvent to favor the desired productive catalytic cycle over unproductive pathways.[1]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the amination of pyrazolopyridines.

FAQ 1: My reaction is not proceeding, or the conversion is very low. What are the first things to check?

Low or no conversion is a frequent issue. A systematic check of your reaction parameters is the first step in troubleshooting.

Underlying Cause: Reaction failure often stems from inactive catalysts, poor reagent quality, or an environment not conducive to the catalytic cycle. Oxygen can deactivate the palladium catalyst, and water can lead to side reactions like hydrodehalogenation.[2]

Troubleshooting Workflow:

A Low/No Conversion B Verify Inert Atmosphere (Degas solvent, use Ar/N2) A->B 1. Environment C Check Reagent Quality (Purity of amine, halide; anhydrous solvent) A->C 2. Reagents D Assess Catalyst/Ligand Activity (Use fresh reagents, consider precatalysts) A->D 3. Catalyst System E Screen Different Reaction Parameters (Ligand, Base, Solvent, Temperature) D->E If still no reaction

Caption: Initial troubleshooting steps for a failed Buchwald-Hartwig reaction.

Detailed Protocol:

  • Ensure an Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[2]

    • Thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

    • Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen using Schlenk techniques or in a glovebox.[3]

  • Verify Reagent Purity and Anhydrous Conditions:

    • Use freshly distilled or purchased anhydrous solvents.[2] Toluene and dioxane are common choices.[4][5]

    • Ensure your pyrazolopyridine halide and amine are pure and dry. Impurities can act as catalyst poisons.

  • Confirm Catalyst and Ligand Integrity:

    • Palladium precursors and phosphine ligands can degrade over time. Use freshly opened or properly stored reagents.

    • Consider using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ because they provide a clean and efficient route to the active Pd(0) species.[2]

FAQ 2: I'm observing significant amounts of hydrodehalogenation of my pyrazolopyridine. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction.

Underlying Cause: This side reaction can arise from β-hydride elimination from a palladium-amido intermediate or from other pathways involving water or other proton sources in the reaction mixture.[6][7]

Mitigation Strategies:

  • Choice of Base: A strong, non-nucleophilic base is crucial. While sodium tert-butoxide (NaOtBu) is very common, it can be aggressive.[2][8] Consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can sometimes suppress side reactions.[2]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred as they can promote the desired reductive elimination step over side reactions.[1] Ligands like XPhos, RuPhos, or BrettPhos are often good starting points.[8][9]

  • Amine Equivalents: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling.[5]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize proton sources.

FAQ 3: How do I select the optimal ligand and base combination for my specific pyrazolopyridine substrate?

The "no-size-fits-all" nature of the Buchwald-Hartwig reaction means that the optimal conditions are highly substrate-dependent.[4][10]

Guiding Principles:

  • Ligand Choice: The ligand's steric bulk and electronic properties are paramount. For sterically hindered substrates, bulkier ligands are often necessary to facilitate the reaction.[2] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[11][12]

  • Base Selection: The base's strength and solubility are key factors. Strong bases like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reactions but may not be compatible with sensitive functional groups.[8][13] Weaker bases like carbonates or phosphates offer milder conditions at the potential cost of reaction rate.[8]

Recommended Screening Table:

Ligand Base Solvent Typical Temperature (°C) Notes
XPhosNaOtBuToluene80-110A very common and often effective starting point.
RuPhosK₃PO₄Dioxane100-120Good for less reactive amines and aryl chlorides.[8]
BrettPhosLHMDSTHFRoom Temp - 80Useful for primary amines and substrates with protic functional groups.[8]
tBuDavePhosK₂CO₃t-BuOH80-100Can be effective for specific heterocyclic systems.[14][15]
IPr (NHC)KOtAmTolueneRoom Temp - 110N-heterocyclic carbene option, can be very reactive.[11]

Experimental Protocol for Screening:

  • Set up a parallel array of small-scale reactions (e.g., in microwave vials or a multi-well plate).

  • To each vial, add the pyrazolopyridine halide (1.0 equiv), the desired ligand (typically 2-10 mol %), and the palladium precursor (1-5 mol %).

  • Seal the vials and purge with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the base (1.5-2.0 equiv) and the amine (1.2 equiv).

  • Heat the reactions to the desired temperature and monitor by TLC or LC-MS at set time points (e.g., 1, 4, 16 hours).[16]

FAQ 4: My pyrazolopyridine has an unprotected N-H group. Is this a problem?

Yes, an unprotected N-H on the pyrazole ring can significantly complicate the reaction.

Underlying Cause: The pyrazole N-H is acidic and can compete with the desired amine nucleophile in the coupling reaction. This can lead to the formation of polymers or other undesired byproducts.[2][17]

Solutions:

  • Protecting Group Strategy: The most reliable solution is to protect the pyrazole N-H with a suitable protecting group. A trityl group has been shown to be effective in some cases.[14] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

  • Careful Base Selection: In some instances, a weaker base like K₂CO₃ or Cs₂CO₃ might be sufficiently selective to deprotonate the coupling amine over the pyrazole N-H, but this is not guaranteed and requires careful optimization.

FAQ 5: The reaction works, but purification is difficult due to residual catalyst and ligands. How can I improve the workup?

Efficient removal of palladium residues and phosphine-related byproducts is crucial, especially in a drug development context.

Purification Strategies:

  • Aqueous Wash: A standard aqueous workup can remove some of the inorganic salts.[3][5]

  • Filtration through Celite or Silica: Filtering the crude reaction mixture through a short plug of Celite or silica gel can remove some of the insoluble palladium species.[18]

  • Ammonium Chloride Quench: Quenching the reaction with a saturated aqueous solution of ammonium chloride can help to break down some of the palladium complexes.[2]

  • Ligand Scavengers: For phosphine ligands, washing the organic layer with a dilute solution of an oxidizing agent (e.g., dilute hydrogen peroxide) can oxidize the residual phosphine, making it more polar and easier to remove. Caution: This should be done carefully to avoid oxidation of the desired product.

  • Specialized Scavengers: Commercially available palladium or phosphine scavengers can be employed for highly efficient removal of these impurities.

III. Generalized Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of a halo-pyrazolopyridine.

Materials:

  • Halo-pyrazolopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol %)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.5-10 mol %)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (and ligand, if separate) and the base.[5]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[2][5]

  • Add the anhydrous, degassed solvent via syringe.

  • Add the halo-pyrazolopyridine and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.[2][5]

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][5]

  • Purify the crude product by flash column chromatography.

A Assemble Reagents (Catalyst, Base, Halide, Amine) in dry flask B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Anhydrous, Degassed Solvent B->C D Heat Reaction (80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Workup (Quench, Extract, Dry) E->F G Purification (Column Chromatography) F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

IV. The Catalytic Cycle and Key Intermediates

A fundamental understanding of the reaction mechanism is invaluable for rational troubleshooting. The generally accepted catalytic cycle involves several key steps.[5][6][13]

Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(X)(R2NH)] OxAdd->AmineCoord Amine Coordination (R2NH) Amido L-Pd(II)(Ar)(NR2) AmineCoord->Amido Deprotonation (-HX, Base) Amido->Pd0 Reductive Elimination Product Ar-NR2 Amido->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

This guide is intended to provide a strong foundation for optimizing the Buchwald-Hartwig amination of pyrazolopyridines. Success often requires empirical screening of conditions, and the principles and protocols outlined here should serve as a valuable starting point for your investigations.

References

Validation & Comparative

A Researcher's Guide to Pyrazolopyridine Analogs: A Comparative Analysis for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-b]pyridine scaffold and its isomers represent a class of "privileged structures" in medicinal chemistry. Their structural resemblance to purine bases allows them to function as effective hinge-binding motifs in a multitude of protein kinases, making them a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2] This guide provides a comparative analysis of key pyrazolopyridine analogs, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity as kinase inhibitors.

The Pyrazolopyridine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolopyridine bicyclic system effectively mimics the adenine core of ATP, enabling it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction is fundamental for competitive inhibition. The various isomers, such as pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, offer distinct vector spaces for substituent placement, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][3]

General Synthesis Strategies

The construction of the pyrazolopyridine core can be approached in two primary ways: annulation of a pyridine ring onto a pre-existing pyrazole or, more commonly, annulation of a pyrazole ring onto a pyridine precursor. A robust method for synthesizing substituted pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[4]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Generalized Synthetic Workflow for Pyrazolo[4,3-b]pyridines start 2-Chloro-3-nitropyridine step1 SNAr Reaction (e.g., with Ethyl Acetoacetate) start->step1 1. Introduce C-source step2 Modified Japp-Klingemann (Azo-coupling with Arenediazonium Salt) step1->step2 2. Form Hydrazone Intermediate step3 One-Pot Cyclization (Deacylation & Pyrazole Annulation) step2->step3 3. Base-mediated ring closure end Substituted 1H-Pyrazolo[4,3-b]pyridine Core step3->end

A generalized synthetic route to the pyrazolo[4,3-b]pyridine scaffold.

Comparative Analysis Case Study: TBK1 Inhibition

TANK-binding kinase 1 (TBK1) is a non-canonical IKK family kinase that plays a critical role in innate immunity and has emerged as a therapeutic target in oncology. A study by Li et al. provides a rich dataset for the comparative analysis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.

Structure-Activity Relationship (SAR) Analysis

The study initiated from a hit compound and explored modifications at two key positions, R¹ and R², to optimize potency. The data reveals critical interactions and the impact of subtle chemical changes on inhibitory activity.

Compound IDR¹ SubstituentR² SubstituentTBK1 IC₅₀ (nM)
15a (Hit) IndoleH>1000
15c AnilineH651.1
15i 4-(Piperazin-1-yl)anilineH8.5
15t 4-(4-Methylpiperazin-1-yl)anilineH0.8
15u 4-(4-Ethylpiperazin-1-yl)anilineH0.6
15v 4-(4-Isopropylpiperazin-1-yl)anilineH0.3
15y 4-(4-Isopropylpiperazin-1-yl)aniline3-fluoro0.2
BX795 (Reference)7.1

This table is adapted from data presented in the cited literature and is for illustrative purposes.

Causality and Field-Proven Insights:
  • The R¹ Aniline Moiety is Key: Replacing the initial indole group (15a) with a more flexible aniline (15c) improved activity, suggesting a better fit within the binding pocket. The core insight was that an accessible basic nitrogen atom could form a crucial salt bridge with an acidic residue, Asp157, in the TBK1 active site.

  • Exploiting the Solvent-Exposed Region: The SAR exploration at the para-position of the aniline ring (R¹) led to the most significant potency gains. Adding a piperazine group (15i) dramatically increased potency, likely by extending into a solvent-exposed region and forming favorable interactions.

  • Fine-Tuning with Alkyl Groups: Alkylating the distal nitrogen of the piperazine (compounds 15t, 15u, 15v) further enhanced activity. The isopropyl group (15v) provided the best potency in this series, indicating an optimal hydrophobic interaction in a specific sub-pocket.

  • Fluorine Substitution at R²: The final optimization involved adding a fluorine atom at the 3-position of the aniline ring (R²). This subtle modification in compound 15y led to the most potent analog (IC₅₀ = 0.2 nM), likely by favorably altering the electronics of the aniline ring or by forming a specific interaction with the protein.

G cluster_SAR SAR Logic for TBK1 Inhibitors cluster_R1 R1 Modifications cluster_R2 R2 Modifications Core Pyrazolo[3,4-b]pyridine Core R1 R1 Position (Aniline Moiety) Core->R1 Primary Optimization R2 R2 Position (Aniline Ring) R1->R2 Secondary Optimization Indole Indole (Poor Activity) Aniline Aniline (Improved) Piperazinyl 4-(Piperazinyl)aniline (High Potency) AlkylPiperazinyl 4-(Alkyl-piperazinyl)aniline (Optimized Potency) H H (Potent) Fluoro 3-Fluoro (Most Potent)

Structure-Activity Relationship (SAR) logic for TBK1 inhibitors.

Comparative Analysis Case Study: CDK Inhibition

Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolopyridine scaffold has been extensively explored for CDK inhibition. While a single comprehensive SAR table is lacking for the 6-amino-[4,3-b] isomer, we can synthesize key principles from multiple studies on related analogs.

Key SAR Principles for CDK Inhibition:
  • Hinge Binding is Essential: Like all pyrazolopyridine kinase inhibitors, potent CDK inhibition relies on the N1 and N2 atoms of the pyrazole ring forming hydrogen bonds with the backbone amide and carbonyl of a key hinge residue, typically leucine (e.g., Leu83 in CDK2).

  • Substituents Dictate Selectivity: The nature and position of substituents on the pyridine ring and the N1-position of the pyrazole are critical for achieving selectivity between different CDK isoforms (e.g., CDK1 vs. CDK2 vs. CDK4/6).

  • The Power of Halogenation: A recurring theme in CDK inhibitors is the strategic placement of halogen atoms. For instance, a 2,6-difluorophenyl substitution has been shown to be critical for potent inhibitory activity in a series of 1H-pyrazolo[3,4-b]pyridine inhibitors of CDK1/2. This motif likely enhances binding affinity through favorable hydrophobic and electronic interactions.

  • Exploiting the Ribose Pocket: Achieving selectivity often involves designing substituents that can exploit differences in the ATP ribose-binding pocket between CDK isoforms. Bulky or conformationally restricted groups at the 6-position of purine-like scaffolds can stabilize specific glycine-rich loop conformations that are preferred in CDK2 but not CDK1, leading to high selectivity.[3] This principle is directly translatable to the design of pyrazolopyridine analogs.

G cluster_pathway Mechanism of CDK Inhibition ATP ATP CDK CDK Active Site (Hinge, Ribose Pocket) ATP->CDK Binds Substrate Protein Substrate CDK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Cell Cycle Progression) Substrate->PhosphoSubstrate Inhibitor Pyrazolopyridine Analog Inhibitor->CDK Competitively Blocks ATP Binding

Competitive inhibition of CDKs by pyrazolopyridine analogs.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols are described in a self-validating manner, providing sufficient detail for replication by skilled researchers.

Protocol 1: General Synthesis of a 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from the work of Minyaev et al. and describes a key step in building the scaffold.[4]

Objective: To synthesize an ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate via a one-pot Japp-Klingemann reaction and cyclization.

Materials:

  • Ethyl 2-(2-chloro-3-nitropyridin-5-yl)-3-oxobutanoate

  • Appropriate arenediazonium tosylate

  • Pyridine (base)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • TLC plates (for reaction monitoring)

Procedure:

  • Reaction Setup: To a solution of ethyl 2-(2-chloro-3-nitropyridin-5-yl)-3-oxobutanoate (1.0 mmol) in ethanol (10 mL), add pyridine (3.0 mmol, 3.0 equiv.).

  • Addition of Diazonium Salt: Add the solid arenediazonium tosylate (1.2 mmol, 1.2 equiv.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazolo[4,3-b]pyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a generalized time-resolved Förster resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., TBK1, CDK2).

Materials:

  • Kinase of interest (e.g., recombinant human TBK1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Tb-labeled anti-phosphopeptide antibody (detection antibody)

  • Test compounds (serially diluted in DMSO)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • 384-well assay plates (low volume, black)

  • TR-FRET capable microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture in assay buffer containing the kinase and the fluorescein-labeled substrate peptide.

  • Initiate Reaction: Add the kinase reaction mixture to the wells containing the compounds. Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection: Prepare a detection solution containing the Tb-labeled anti-phosphopeptide antibody in TR-FRET dilution buffer. Add this solution to all wells to stop the kinase reaction and initiate the detection process.

  • Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both 520 nm (fluorescein/acceptor) and 495 nm (terbium/donor).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The pyrazolopyridine scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors. As demonstrated through the case studies of TBK1 and CDKs, strategic modifications to substituents on the bicyclic core allow for the fine-tuning of biological activity. The key to successful drug design lies in understanding the specific interactions within the target's ATP-binding pocket and exploiting subtle differences between kinase family members.

For the rational design of novel 6-amino-1H-pyrazolo[4,3-b]pyridine analogs, future research should focus on:

  • Systematic SAR Studies: Performing comprehensive SAR studies on this specific scaffold against high-value targets like CDKs, JAKs, or novel cancer targets.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to visualize binding modes and rationalize SAR data.

  • Selectivity Profiling: Screening potent compounds against broad kinase panels to understand their selectivity profile early in the discovery process and minimize off-target effects.

By applying the principles of bioisosteric replacement, structure-based design, and the insights gleaned from related pyrazolopyridine isomers, the this compound scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridines in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will also explore their potential as antimicrobial agents. By dissecting the impact of specific structural modifications on biological activity, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is an attractive scaffold for kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain. The pyrazole portion of the molecule can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase hinge region.[3] This dual functionality provides a solid foundation for developing potent and selective kinase inhibitors.

Comparative SAR Analysis of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

The following sections will compare the SAR of pyrazolo[3,4-b]pyridine derivatives against various kinase targets, supported by experimental data from seminal studies.

Tropomyosin receptor kinases (TRKs) are key players in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[3][4] A study focused on developing novel TRKA inhibitors utilized a scaffold hopping strategy from known inhibitors like larotrectinib and entrectinib.[3] The pyrazolo[3,4-b]pyridine core was chosen for its ability to form crucial interactions within the TRKA active site.

A key finding from this research was the critical role of the substituent at the C3 position of the pyrazolo[3,4-b]pyridine core. The introduction of a 2-(4-fluorophenyl)acetamido moiety at this position led to a significant enhancement in inhibitory activity. This is exemplified by the comparison of compound A01 with its more potent analogue C03 .

CompoundR Group at C3TRKA IC50 (nM)
A01 Simple substituted phenyl293
C03 2-(4-fluorophenyl)acetamido56

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3]

The enhanced potency of C03 can be attributed to the acetamido linker, which likely provides optimal positioning of the fluorophenyl group to form favorable interactions within a hydrophobic pocket of the TRKA active site. Further modifications to the phenyl ring of the acetamido group in compounds C09 and C10 also yielded potent inhibitors with IC50 values of 57 nM and 26 nM, respectively.[3]

Logical Relationship: Impact of C3 Substituent on TRKA Inhibition

SAR_TRKA PyrazoloCore Pyrazolo[3,4-b]pyridine Core Substituent_A01 C3: Substituted Phenyl (Compound A01) PyrazoloCore->Substituent_A01 Modification Substituent_C03 C3: 2-(4-fluorophenyl)acetamido (Compound C03) PyrazoloCore->Substituent_C03 Modification Activity_Low Lower Potency (IC50 = 293 nM) Substituent_A01->Activity_Low Results in Activity_High Higher Potency (IC50 = 56 nM) Substituent_C03->Activity_High Results in

Caption: Impact of C3 substituent on TRKA inhibitory activity.

CDK2 and PIM1 are crucial regulators of the cell cycle and apoptosis, making them attractive targets for anticancer drug development. A recent study explored a series of pyrazolo[3,4-b]pyridine derivatives as dual inhibitors of these kinases.[5] The core idea was that the pyrazolo[3,4-b]pyridine scaffold could mimic the hinge-binding interactions of known CDK and PIM1 inhibitors.

The SAR studies revealed that the nature of the aryl groups at the C3 and C4 positions significantly influences the anticancer activity. Compound 6b , featuring a 4-methoxyphenyl group at C3 and a 3,4-dimethoxyphenyl group at C4, exhibited superior efficacy and selectivity against HCT-116 and HepG2 cancer cell lines compared to the reference drug staurosporine.[5] This suggests that the electron-donating methoxy groups play a crucial role in the compound's interaction with the target kinases or in its cellular uptake and stability.

CompoundC3 SubstituentC4 SubstituentHCT-116 Selectivity IndexHepG2 Selectivity Index
6a Phenyl3,4-DimethoxyphenylLowerLower
6b 4-Methoxyphenyl3,4-Dimethoxyphenyl15.059.88
6c 4-Chlorophenyl3,4-DimethoxyphenylLowerLower

Data adapted from a study on dual CDK2/PIM1 inhibitors.[5]

The superior performance of 6b highlights the importance of electronic and steric factors of the substituents on the pyrazolo[3,4-b]pyridine core for achieving potent and selective anticancer activity.

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and is also implicated in oncogenesis.[6] Researchers have successfully developed potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. Through several rounds of optimization, compound 15y emerged as a highly potent inhibitor with an IC50 of 0.2 nM.[6]

The SAR studies for this series of compounds highlighted the importance of substituents at the R1 and R2 positions. The docking studies suggested that these modifications influence the binding affinity and selectivity of the compounds. The exceptional potency of 15y underscores the potential of the pyrazolo[3,4-b]pyridine scaffold for developing highly effective TBK1 inhibitors for immune-related disorders and cancer.

Pyrazolo[3,4-b]pyridines as Antimicrobial Agents

Beyond their anticancer properties, pyrazolo[3,4-b]pyridine derivatives have also shown promise as antimicrobial agents.[2][7][8] A study investigating a series of these compounds against various bacterial and fungal strains revealed that their antimicrobial activity is highly dependent on the nature and position of substituents on the core structure.

In one study, a series of pyrazolo[3,4-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8] The results indicated that several derivatives displayed moderate antibacterial activity. For instance, compounds 6b and 6c showed notable activity, suggesting that specific substitutions on the phenyl rings are beneficial for antibacterial efficacy.[8]

Another study reported the synthesis of novel pyrazolo[3,4-b]pyridine derivatives and their evaluation against a panel of microorganisms.[2][7] Compound 7b from this study was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL.[2][7] This highlights the potential of this scaffold in the development of new antifungal agents.

CompoundTarget OrganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
7b Fusarium oxysporum0.98Amphotericin B0.03–0.98

Data from a study on the antimicrobial and antiproliferative profile of novel pyrazolo[3,4-b]pyridine derivatives.[2][7]

Experimental Protocols

General Synthesis of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines

The synthesis of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines often starts from suitable arylhydrazines, which are then converted to aminopyrazoles. These intermediates are subsequently cyclized to form the pyrazolo[3,4-b]pyridine core.[9]

Step 1: Synthesis of Aminopyrazole Intermediate

  • React the appropriate arylhydrazine with a suitable active methylene nitrile (e.g., malononitrile) in a solvent like ethanol.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture and collect the precipitated aminopyrazole by filtration.

  • Purify the product by recrystallization.

Step 2: Synthesis of 1,6-Disubstituted-pyrazolo[3,4-b]pyridin-4-one

  • Condense the aminopyrazole intermediate with an appropriate β-ketoester (e.g., ethyl acetoacetate) in a high-boiling solvent like diphenyl ether.

  • Heat the reaction mixture to a high temperature (e.g., 250 °C) for a short period.

  • Cool the mixture and triturate with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash to obtain the pyrazolo[3,4-b]pyridin-4-one.

Step 3: Synthesis of the Final 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine

  • Chlorinate the pyrazolo[3,4-b]pyridin-4-one using a chlorinating agent like phosphorus oxychloride to obtain the 4-chloro derivative.

  • React the 4-chloro intermediate with the desired nucleophile (e.g., an amine or an alcohol) in a suitable solvent, often in the presence of a base.

  • Heat the reaction mixture to drive the substitution reaction to completion.

  • Purify the final product using column chromatography.

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

Synthesis_Workflow Start Arylhydrazine + Active Methylene Nitrile Step1 Step 1: Aminopyrazole Synthesis (Reflux in Ethanol) Start->Step1 Intermediate1 Aminopyrazole Intermediate Step1->Intermediate1 Step2 Step 2: Pyridinone Formation (Condensation with β-ketoester) Intermediate1->Step2 Intermediate2 Pyrazolo[3,4-b]pyridin-4-one Step2->Intermediate2 Step3 Step 3: Chlorination (e.g., POCl3) Intermediate2->Step3 Intermediate3 4-Chloro-pyrazolo[3,4-b]pyridine Step3->Intermediate3 Step4 Step 4: Nucleophilic Substitution (with R-NH2 or R-OH) Intermediate3->Step4 FinalProduct Final 1,4,6-Trisubstituted Pyrazolo[3,4-b]pyridine Step4->FinalProduct

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.

In Vitro Kinase Inhibition Assay (Example: TRKA)

This protocol is a generalized representation based on common kinase assay methodologies.

  • Reagents and Materials : Recombinant human TRKA enzyme, ATP, appropriate peptide substrate, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure :

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well plate, add the TRKA enzyme, the peptide substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent inhibitors of various kinases and promising antimicrobial agents. The SAR studies summarized in this guide demonstrate that fine-tuning the substituents at various positions of the core structure is crucial for achieving high potency and selectivity. The electron-donating and -withdrawing nature of the substituents, as well as their steric bulk, all play significant roles in the interaction of these compounds with their biological targets.

Future research in this area should continue to explore novel substitutions on the pyrazolo[3,4-b]pyridine core to further enhance activity and selectivity. The development of derivatives with dual-targeting capabilities, such as the CDK2/PIM1 inhibitors, represents an exciting avenue for overcoming drug resistance in cancer. Moreover, the promising antimicrobial activity of certain derivatives warrants further investigation and optimization to address the growing threat of antibiotic resistance. A deeper understanding of the molecular interactions through co-crystallization studies of these compounds with their target proteins will be invaluable for guiding future rational drug design efforts.

References

A Comparative Guide to Validating the Mechanism of Action of Novel 6-amino-1H-pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 6-amino-1H-pyrazolo[4,3-b]pyridine derivatives. The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs.[1] Validating that a novel compound acts through its intended target is a cornerstone of the drug discovery process, providing the foundation for interpreting efficacy and potential toxicities.[2]

Here, we present a multi-step experimental workflow to elucidate the MoA of a hypothetical novel compound, PYR-265 , a this compound derivative designed as a potent and selective inhibitor of Kinase Z , a key node in a cancer-associated signaling pathway.

To provide a robust and objective comparison, PYR-265 will be evaluated against two alternative compounds:

  • Alternative A (Upstream Inhibitor): An established, selective inhibitor targeting Kinase X , an enzyme acting upstream of Kinase Z in the same signaling cascade.

  • Alternative B (Multi-Kinase Inhibitor): A known promiscuous inhibitor that targets Kinase Z among other kinases, representing a compound with a less desirable selectivity profile.

This comparative approach is essential for unequivocally demonstrating on-target activity and selectivity, moving beyond simple potency measurements to a holistic understanding of the compound's biological function.

The Validation Workflow: From Target to Phenotype

A logical, stepwise progression of experiments is crucial for building a compelling MoA case. Our workflow begins with direct biochemical confirmation of enzyme inhibition, proceeds to verify target engagement in a cellular environment, confirms the modulation of the intended signaling pathway, and culminates in a defined cellular phenotype.

G cluster_workflow Experimental Validation Workflow A Step 1: Biochemical Assay (Potency & Selectivity) B Step 2: Cellular Target Engagement (Binding Confirmation) A->B C Step 3: Pathway Modulation (Functional Readout) B->C D Step 4: Phenotypic Assay (Cellular Outcome) C->D

Caption: A logical workflow for validating a kinase inhibitor's MoA.

Step 1: Biochemical Validation of Kinase Inhibition

The Causality: The foundational step is to determine if PYR-265 directly inhibits the enzymatic activity of purified Kinase Z.[3] Biochemical assays provide a clean, cell-free system to measure potency (IC50) and are the first-line test for any putative inhibitor.[4] Comparing inhibition of the target kinase to a panel of off-target kinases is critical for an early assessment of selectivity.[5]

Featured Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzymatic activity.[6] Its high sensitivity and broad applicability make it a gold standard for kinase inhibitor profiling.

Methodology:

  • Enzyme/Substrate Preparation: Recombinant human Kinase Z and its specific substrate peptide are diluted in kinase reaction buffer.

  • Compound Preparation: A 10-point, 3-fold serial dilution of PYR-265, Alternative A, and Alternative B is prepared in a 384-well plate. A DMSO-only well serves as the vehicle control (100% activity). A well without enzyme serves as the background control.

  • Kinase Reaction: The kinase is pre-incubated with the compounds for 15-20 minutes at room temperature.[6] The reaction is initiated by adding a solution containing the substrate and ATP (at the experimentally determined Km concentration to ensure competitive binding relevance).[5][6] The reaction proceeds for 1-2 hours at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: After subtracting background, calculate the percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data Summary
CompoundTarget KinaseIC50 vs. Kinase Z (nM)IC50 vs. Kinase X (nM)IC50 vs. Off-Target Panel (Avg. nM)
PYR-265 Kinase Z 5.2 >10,000>5,000
Alternative A Kinase X >10,0008.1 >8,000
Alternative B Kinase Z & Others 15.8 45.3150

Interpretation: The data clearly show that PYR-265 is a potent and highly selective inhibitor of Kinase Z in a biochemical context. Alternative A validates its selectivity for the upstream Kinase X, while Alternative B demonstrates the expected multi-kinase activity.

Step 2: Confirmation of Cellular Target Engagement

The Causality: A compound's biochemical potency is meaningless if it cannot enter a cell and bind to its intended target.[7] Cellular target engagement assays are therefore essential to confirm that the drug interacts with its target in a complex, physiological environment.[2][8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method based on the principle of ligand-induced thermal stabilization of the target protein.[9][10]

G cluster_workflow CETSA Experimental Workflow A Treat intact cells with compound B Heat cell suspension (temperature gradient) A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble vs. precipitated protein (centrifugation) C->D E Analyze soluble fraction by Western Blot D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line to 80-90% confluency. Treat cells with PYR-265 (e.g., 10 µM), the appropriate alternative compound, or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

  • Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble Kinase Z remaining at each temperature by Western blotting using a specific antibody for Kinase Z.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Kinase Z relative to the 40°C sample against the temperature. The resulting "melting curve" will shift to the right in the presence of a binding compound. The change in the aggregation temperature (Tagg) is a measure of target engagement.[10]

Comparative Data Summary
CompoundTargetCETSA Thermal Shift (ΔTagg in °C)NanoBRET™ Target Engagement IC50 (nM)
PYR-265 Kinase Z +5.1 48
Alternative A Kinase Z No significant shift>10,000
Alternative B Kinase Z +3.9185

Interpretation: PYR-265 induces a significant thermal stabilization of Kinase Z, providing direct evidence of target binding within intact cells.[12] The lack of a shift with Alternative A confirms it does not engage Kinase Z, while the smaller shift from Alternative B is consistent with its lower affinity. The complementary NanoBRET™ assay, which measures compound binding in live cells via bioluminescence resonance energy transfer (BRET), further validates these findings and provides a quantitative measure of cellular potency.[13][14]

Step 3: Validation of Cellular Pathway Modulation

The Causality: After confirming target binding, the next logical step is to demonstrate that this interaction leads to a functional consequence: the inhibition of the kinase's activity within the cell.[15] This is most directly measured by assessing the phosphorylation status of a known downstream substrate of the target kinase using Western blotting.[16][17]

G cluster_pathway Hypothetical Kinase Z Signaling Pathway GF Growth Factor Rec Receptor GF->Rec KX Kinase X Rec->KX KZ Kinase Z KX->KZ InhibA Inhibition by Alternative A KX->InhibA Sub Substrate KZ->Sub InhibPYR Inhibition by PYR-265 & Alt. B KZ->InhibPYR pSub p-Substrate Sub->pSub

Caption: A simplified signaling pathway illustrating points of inhibition.

Featured Protocol: Western Blot for Substrate Phosphorylation

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat cells with a dose range of PYR-265, Alternative A, and Alternative B for 2 hours.

  • Pathway Stimulation: Stimulate the pathway by adding the relevant growth factor (e.g., for 15-30 minutes) to all wells except the unstimulated control.[18]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Milk is avoided as its phosphoprotein (casein) can interfere with detection.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase Z substrate (p-Substrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection & Re-probing: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18] Afterwards, strip the membrane and re-probe with antibodies for the total substrate protein and a loading control (e.g., β-Actin or GAPDH) to confirm that changes in the phospho-signal are not due to changes in total protein expression.[17]

Comparative Data Summary
CompoundTargetInhibition of Substrate Phosphorylation (IC50, nM)
PYR-265 Kinase Z 65
Alternative A Kinase X 72
Alternative B Kinase Z & Others 210

Interpretation: Both PYR-265 and Alternative A effectively block downstream substrate phosphorylation, consistent with their inhibition of different kinases in the same linear pathway. The cellular potency of PYR-265 is excellent and tracks well with its target engagement data. The weaker cellular effect of Alternative B, despite its reasonable biochemical potency, may suggest issues with cell permeability or high protein binding, underscoring the importance of cell-based functional assays.[7]

Step 4: Phenotypic Confirmation of Cellular Activity

The Causality: The final and most biologically relevant step is to link the molecular mechanism of action to a whole-cell phenotypic outcome, such as the inhibition of cancer cell proliferation or viability.[19] Assays like the MTT or MTS assay measure the metabolic activity of cells, which serves as a proxy for their viability and proliferation.[20]

Featured Protocol: MTT Cell Viability Assay

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PYR-265, Alternative A, and Alternative B for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. The amount of formazan is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 (concentration required to inhibit cell growth by 50%).

Comparative Data Summary
CompoundTargetCell Viability (GI50, nM)
PYR-265 Kinase Z 85
Alternative A Kinase X 98
Alternative B Kinase Z & Others 350

Interpretation: The GI50 value for PYR-265 is potent and correlates strongly with the values obtained from the target engagement and pathway modulation assays. This tight correlation across the experimental workflow builds a powerful, self-validating case that the observed anti-proliferative effect of PYR-265 is driven by its on-target inhibition of Kinase Z. The similar GI50 for Alternative A is expected, as it inhibits the same pathway. The weaker performance of Alternative B again highlights a disconnect between its biochemical and cellular activities.

Conclusion: A Self-Validating System for MoA Confirmation

By systematically progressing through this four-step validation workflow, we have constructed a cohesive and evidence-based narrative for the mechanism of action of PYR-265. The comparative data generated at each stage allows for a nuanced interpretation, distinguishing the novel compound from alternatives with different primary targets or selectivity profiles.

This guide demonstrates that validating the MoA of a novel this compound derivative requires more than a single IC50 value. It demands a suite of well-controlled, orthogonal assays that connect biochemical potency to cellular target engagement, pathway modulation, and ultimately, a desired phenotypic outcome. This rigorous, self-validating approach provides the confidence needed to advance promising compounds through the drug discovery pipeline.

References

A Comparative Guide to the In Vivo Efficacy of 6-amino-1H-pyrazolo[4,3-b]pyridine Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazolopyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vivo and preclinical data for 6-amino-1H-pyrazolo[4,3-b]pyridine compounds and their close structural isomers. By examining their therapeutic targets, experimental models, and key efficacy endpoints, we aim to provide a comprehensive resource to inform future drug discovery efforts.

Introduction: The Therapeutic Promise of Pyrazolopyridines

The fused heterocyclic system of pyrazolopyridine has attracted significant attention in the development of novel therapeutics. Its structural versatility allows for the fine-tuning of physicochemical properties and target engagement. While in vivo efficacy data on the specific this compound scaffold is emerging, compelling preclinical data from closely related analogs and isomers highlight the potential of this chemical class across various disease areas, including oncology, infectious diseases, and neurological disorders. This guide will delve into the available data for different pyrazolopyridine isomers to build a comprehensive picture of their therapeutic promise.

Comparative Efficacy of Pyrazolopyridine Scaffolds

The following table summarizes the in vivo and preclinical data for various pyrazolopyridine derivatives, offering a side-by-side comparison of their biological targets, models, and key findings.

Compound ClassSpecific Compound ExampleTherapeutic TargetIn Vivo ModelDosing RegimenKey Efficacy/Pharmacokinetic FindingsReference
1H-pyrazolo[4,3-b]pyridine 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative (Compound 23k)FLT3/CDK4Not reported in vivo. Potent in vitro activity.Not ApplicableIC50 values of 11 nM for FLT3 and 7 nM for CDK4.[1][1]
1H-pyrazolo[4,3-b]pyridine VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine)mGlu4 Positive Allosteric ModulatorPreclinical rodent models of Parkinson's diseaseNot specified in abstractCharacterized as a potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties in three preclinical safety species.[2][3][2][3]
1H-pyrazolo[3,4-d]pyrimidine 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivativesAnti-leishmanialMouse model of visceral leishmaniasisOral dosingOptimized compounds showed efficacy when orally dosed.[4][5][6][4][5][6]
1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine derivative (Compound 13t)JAK3 inhibitorRat adjuvant-induced arthritis modelNot specified in abstractPotently blocked the JAK3-STAT signaling pathway and showed efficacy with low toxicity in the in vivo model.[7][7]

In-Depth Analysis of Key Scaffolds

The 1H-pyrazolo[4,3-b]pyridine Core: A Focus on Kinase Inhibition and Neurological Targets

Recent studies have highlighted the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold in targeting key enzymes in oncology. A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are significant targets in cancer therapy.[1] The optimized compound from this series demonstrated low nanomolar inhibitory activity against both kinases in vitro, suggesting a promising avenue for the development of novel anti-cancer agents.[1]

While in vivo efficacy data for this specific series is not yet publicly available, the preclinical development of a closely related analog, VU0418506, a 3-amino-1H-pyrazolo[4,3-b]pyridine derivative, provides valuable insights into the in vivo behavior of this scaffold.[2][3] VU0418506 was identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a target for the treatment of Parkinson's disease.[2][3] Importantly, this compound was found to possess suitable in vivo pharmacokinetic properties in multiple preclinical species, a critical step in advancing a compound towards clinical development.[2][3]

The 1H-pyrazolo[3,4-d]pyrimidine Isomer: Demonstrating In Vivo Efficacy in Infectious Disease and Inflammation

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, a close isomer of the [4,3-b] series, has shown significant promise in in vivo studies. Researchers have described the development of 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives with oral efficacy against visceral leishmaniasis in a mouse model.[4][5][6][8][9] This is a crucial finding as visceral leishmaniasis is a fatal parasitic disease with inadequate treatment options. The ability to achieve oral efficacy is a major advantage in drug development for neglected diseases.

Furthermore, another series of novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives has been identified as potent and selective Janus kinase 3 (JAK3) inhibitors.[7] One of the lead compounds from this series not only demonstrated potent inhibition of the JAK3-STAT signaling pathway in cellular assays but also showed efficacy and low toxicity in a rat model of rheumatoid arthritis.[7]

Experimental Methodologies: A Guide to In Vivo and In Vitro Evaluation

To facilitate the replication and extension of these findings, this section provides a detailed overview of the key experimental protocols employed in the cited studies.

Synthesis of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives

The synthesis of these compounds typically involves a multi-step process, starting from commercially available materials. The general synthetic route is outlined below. For specific details on reagents and conditions, please refer to the primary literature.[1]

Synthesis_Workflow A Starting Materials B Multi-step Synthesis A->B Reaction C 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine core B->C Formation D Functionalization C->D Modification E Final Compounds D->E Purification

Caption: Generalized synthetic workflow for 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (FLT3/CDK4)

The inhibitory activity of the compounds against FLT3 and CDK4 kinases is typically assessed using in vitro kinase assays. A representative protocol is as follows:

  • Reagents and Materials: Recombinant human FLT3 and CDK4/cyclin D1 enzymes, ATP, appropriate substrates, and a detection reagent.

  • Assay Procedure:

    • The compounds are serially diluted to various concentrations.

    • The kinase, substrate, and compound are incubated together in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis

The following protocol provides a general outline for assessing the in vivo efficacy of compounds against Leishmania donovani.

  • Animal Model: Female BALB/c mice are infected intravenously with L. donovani amastigotes.

  • Compound Administration: Several weeks post-infection, the test compounds are administered orally once or twice daily for a specified number of days. A vehicle control group and a positive control group (e.g., miltefosine) are included.

  • Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and the livers are excised. The parasite burden in the liver is determined by counting the number of Leishman-Donovan units (LDUs) in Giemsa-stained tissue smears.

  • Data Analysis: The percentage of parasite inhibition is calculated by comparing the LDU counts in the treated groups to the vehicle control group.

InVivo_Efficacy_Workflow A Infection of Mice with L. donovani B Treatment with Test Compounds A->B C Vehicle Control A->C D Positive Control A->D E Assessment of Liver Parasite Burden B->E C->E D->E F Calculation of Percent Inhibition E->F

Caption: Experimental workflow for in vivo efficacy testing in a visceral leishmaniasis model.

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of pyrazolopyridine derivatives stem from their ability to modulate various signaling pathways.

FLT3 and CDK4 Signaling in Cancer

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML). CDK4, in complex with cyclin D, controls the G1-S phase transition of the cell cycle. Dual inhibition of FLT3 and CDK4 can therefore lead to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell FLT3 FLT3 Proliferation Cell Proliferation FLT3->Proliferation CDK4 CDK4/Cyclin D CDK4->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Compound 6-Pyrimidinyl-1H-pyrazolo[4,3-b]pyridine Compound->FLT3 Inhibits Compound->CDK4 Inhibits

Caption: Simplified signaling pathway showing the dual inhibition of FLT3 and CDK4.

Conclusion and Future Directions

The this compound scaffold and its related isomers represent a highly promising area for drug discovery. While direct in vivo efficacy data for the 6-amino substituted series is still emerging, the potent in vitro activity against cancer-related kinases, coupled with the demonstrated in vivo pharmacokinetic and efficacy profiles of close analogs, provides a strong rationale for their continued development. Future research should focus on conducting in vivo efficacy studies for the most potent 6-substituted-1H-pyrazolo[4,3-b]pyridine compounds in relevant animal models of cancer. Furthermore, exploring the therapeutic potential of this scaffold against other diseases is a worthwhile endeavor. The comparative data presented in this guide serves as a valuable resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical class.

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-Amino-1H-pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold and the Imperative of Selectivity

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors for targeted cancer therapy.[1][2] Its unique heterocyclic structure serves as an effective hinge-binder, capable of forming key hydrogen bonds within the ATP-binding pocket of a wide range of kinases.[2] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency and selectivity. However, this versatility also presents a challenge. The human kinome consists of over 500 members, many of which share structural homology in the ATP-binding site.[3] Consequently, even inhibitors designed against a single target often exhibit polypharmacology, or cross-reactivity, binding to unintended "off-target" kinases.

This guide provides a comparative analysis of the cross-reactivity profile of a representative 6-amino-1H-pyrazolo[4,3-b]pyridine-based inhibitor against a well-established multi-kinase inhibitor with a different chemical scaffold. We will delve into the industry-standard experimental workflows for quantifying kinase selectivity, explain the rationale behind these methods, and present data in a clear, comparative format to guide researchers in their drug development efforts.

Comparative Kinome Profiling: A Tale of Two Scaffolds

To illustrate the importance of the underlying chemical scaffold in determining selectivity, we compare two compounds:

  • PZP-8A (Hypothetical): A representative inhibitor built on the this compound scaffold, designed as a potent and selective inhibitor of B-Raf(V600E), a key driver in several cancers.[4]

  • Dasatinib: An FDA-approved multi-kinase inhibitor based on an N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide scaffold. It is known for its broad activity against kinases including BCR-ABL and SRC family kinases.

The following data, modeled on results from comprehensive kinase screening panels, illustrates their distinct selectivity profiles.

Table 1: Comparative Kinase Selectivity Data (KINOMEscan™ Results)
Kinase TargetPZP-8A (Pyrazolopyridine)Dasatinib (Thiazole-carboxamide)Primary Cellular Process
Kd (nM) Kd (nM)
B-Raf(V600E) 0.8 110MAPK Signaling, Proliferation
SRC 2500.5 Cell Growth, Motility, Angiogenesis
ABL1 >10,0000.3 Cell Differentiation, Proliferation
VEGFR2 1,20015Angiogenesis
c-KIT 8501.1 Hematopoiesis, Cell Survival
EGFR >10,000450Cell Growth and Proliferation
LCK 9800.4 T-cell Activation
p38α (MAPK14) 2,10022Stress Response, Inflammation

Data is representative. Kd values indicate the dissociation constant; a lower value signifies a stronger binding interaction. Primary targets for each compound are highlighted in bold .

Expert Interpretation: The data clearly shows that while both compounds are potent kinase inhibitors, their selectivity profiles are dramatically different. PZP-8A demonstrates high affinity and selectivity for its intended target, B-Raf(V600E), with significantly weaker interactions (Kd > 200 nM) against other kinases. This "clean" profile is often desirable to minimize off-target side effects. In contrast, Dasatinib potently binds to a broader range of kinases, including ABL, SRC family, and c-KIT.[3] This multi-targeted profile can be therapeutically advantageous in certain cancers where multiple signaling pathways are dysregulated, but it also increases the potential for mechanism-based toxicities.

Experimental Methodologies: From In Vitro Binding to Cellular Engagement

A rigorous assessment of cross-reactivity requires a multi-step, validated approach. We first screen broadly using a biochemical assay to identify all potential interactions and then confirm the most relevant ones in a cellular context to ensure physiological relevance.

Protocol 1: Broad Kinome Profiling via Competition Binding Assay (e.g., KINOMEscan™)

This method is the industry standard for primary screening and quantitatively measures the binding affinity of a compound against a large panel of kinases.[5][6] It relies on a competition-based assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site.

Causality: We use this assay first because it is high-throughput and provides a comprehensive, unbiased view of the compound's binding landscape across the kinome.[7] It measures direct binding (affinity, Kd) rather than enzymatic inhibition (potency, IC50), which avoids complications from varying ATP concentrations or substrate kinetics.[8]

Step-by-Step Workflow:

  • Kinase Preparation: A panel of human kinases (e.g., over 480) are individually tagged with a unique DNA label.[8]

  • Ligand Immobilization: A broadly active, immobilized ligand is bound to a solid support (e.g., streptavidin-coated beads).

  • Competition Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., PZP-8A) at a fixed concentration (for single-point screens) or across a dose-response range (for Kd determination).

  • Binding Equilibrium: If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[8]

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound compared to a DMSO vehicle control (% of Control) or are fitted to a dose-response curve to calculate the dissociation constant (Kd).

Diagram 1: KINOMEscan™ Experimental Workflow

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_outcomes Possible Outcomes cluster_quant Quantification & Analysis K DNA-Tagged Kinase Mix Incubate Kinase, Ligand, and Compound K->Mix L Immobilized Ligand L->Mix C Test Compound (PZP-8A) C->Mix NoBind No Binding: Kinase binds to Ligand Mix->NoBind Low Affinity Bind Binding: Compound displaces Ligand Mix->Bind High Affinity qPCR Quantify bound Kinase via qPCR NoBind->qPCR Bind->qPCR Data Calculate Kd or % of Control qPCR->Data

Caption: Workflow for a competition binding assay to determine kinase cross-reactivity.

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

After identifying potential off-targets from a binding screen, it is crucial to confirm these interactions within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target in intact cells.[9][10]

Causality: This assay is a critical validation step because it accounts for cell permeability, efflux pumps, and intracellular competition with endogenous ATP, providing a more accurate measure of a compound's apparent affinity in a physiological context.[11][12]

Step-by-Step Workflow:

  • Cell Line Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to a small, bright NanoLuc® luciferase (the BRET donor).[12]

  • Cell Seeding: The transfected cells are seeded into multi-well assay plates and allowed to adhere and express the fusion protein.[9]

  • Compound Addition: The test compound (PZP-8A) is serially diluted and added to the cells, followed by a short incubation period to allow for cell entry and target binding.

  • Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the target kinase is added. This tracer acts as the BRET energy acceptor.[13]

  • Substrate Addition & Signal Reading: A specific substrate for NanoLuc® is added, which generates luminescence. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, the energy from the luminescence excites the tracer, which in turn emits fluorescence at a different wavelength.

  • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). When the test compound binds to the kinase, it displaces the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal. This data is used to calculate the IC50, representing the compound's intracellular target engagement potency.

Diagram 2: Principle of the NanoBRET™ Target Engagement Assay

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Kinase_NL Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase_NL->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NL_2 Kinase-NanoLuc® (Donor) Inhibitor PZP-8A Kinase_NL_2->Inhibitor Binding NoBRET Low BRET Signal Inhibitor->NoBRET No Energy Transfer Tracer_2 Fluorescent Tracer (Acceptor)

Caption: Competitive displacement of a fluorescent tracer in the NanoBRET assay.

Signaling Pathway Context: On-Target vs. Off-Target Effects

Understanding the signaling pathways regulated by a compound's targets is essential for predicting both its therapeutic efficacy and potential toxicities.

Diagram 3: Simplified MAPK Signaling Pathway and B-Raf Inhibition

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PZP PZP-8A PZP->BRAF Inhibits

Caption: On-target inhibition of the constitutively active B-Raf(V600E) by PZP-8A.

Expert Insight: The high selectivity of PZP-8A for B-Raf(V600E) ensures that its primary effect is the shutdown of the MAPK pathway, a well-validated strategy for treating V600E-mutant melanomas.[4] Its minimal interaction with kinases like VEGFR2 or SRC suggests a lower risk of off-target effects commonly associated with broader inhibitors, such as hypertension (VEGFR) or hematological toxicities (SRC/ABL). This selective pressure is a key goal in modern drug design, and scaffolds like this compound are instrumental in achieving it.

Conclusion

The this compound scaffold represents a powerful tool for developing selective kinase inhibitors. However, selectivity is not inherent to the scaffold alone; it is achieved through meticulous chemical optimization and rigorous, multi-faceted profiling. A comprehensive cross-reactivity assessment, beginning with broad in vitro binding assays and progressing to targeted cellular engagement studies, is not merely a regulatory requirement but a fundamental component of rational drug design. By understanding and quantifying the full spectrum of a compound's interactions, researchers can better predict its biological behavior, leading to the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Biological Activity of 1H- vs. 2H-Pyrazolo[3,4-b]pyridines: A Tale of Two Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Question of Tautomerism

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine. This has made it a fertile ground for the discovery of novel therapeutics targeting a wide array of biological processes.[1] Pyrazolo[3,4-b]pyridines can exist in two distinct tautomeric forms: the 1H- and 2H-isomers, distinguished by the position of the hydrogen atom on the pyrazole ring.[1] While seemingly a subtle structural difference, this tautomerism has profound implications for the stability, synthesis, and, ultimately, the biological activity of these compounds.

This guide provides an in-depth comparison of the biological activities of 1H- and 2H-pyrazolo[3,4-b]pyridines. It is aimed at researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of this important class of molecules. We will delve into the known biological targets, present supporting experimental data where available, and provide detailed protocols for the evaluation of these compounds.

A striking observation in the field is the overwhelming research focus on the 1H-isomer. A comprehensive review of the scientific literature reveals over 300,000 described 1H-pyrazolo[3,4-b]pyridines, while their 2H-counterparts number in the mere thousands.[1] This disparity is not arbitrary. Computational studies, specifically AM1 calculations, have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. This inherent stability likely contributes to its prevalence in synthetic reactions and its dominance in drug discovery programs. In fact, while several 1H-pyrazolo[3,4-b]pyridine derivatives are in various stages of clinical investigation or have been approved as drugs, there are currently no 2H-isomers that have reached these milestones.[1]

This guide will therefore reflect the current research landscape, providing a comprehensive overview of the well-established biological activities of the 1H-isomer and exploring the more limited, yet emerging, understanding of the 2H-form.

Comparative Analysis of Biological Activities

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The following sections will compare the known activities of the 1H- and 2H-isomers, drawing on available data.

Kinase Inhibition: A Dominant Arena for 1H-Pyrazolo[3,4-b]pyridines

Kinase inhibition is arguably the most explored therapeutic application of 1H-pyrazolo[3,4-b]pyridines. The planarity of the bicyclic system allows for effective interaction with the ATP-binding pocket of numerous kinases, making it an ideal starting point for the design of potent and selective inhibitors.

1H-Pyrazolo[3,4-b]pyridines as Kinase Inhibitors:

A vast body of literature demonstrates the efficacy of 1H-pyrazolo[3,4-b]pyridines as inhibitors of various kinase families, including:

  • Tropomyosin Receptor Kinases (TRKs): These kinases are implicated in the proliferation and differentiation of cells, and their overactivation is linked to cancer. Numerous 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be potent TRK inhibitors.[2][3] For instance, compound C03 exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[2]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a key target in non-small cell lung cancer (NSCLC). Researchers have developed 1H-pyrazolo[3,4-b]pyridine-based inhibitors to overcome resistance to existing drugs like crizotinib.[4]

  • TANK-Binding Kinase 1 (TBK1): TBK1 plays a crucial role in innate immunity and is a target for autoimmune diseases and cancer. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y displaying an impressive IC50 of 0.2 nM.[5]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for cancer therapy. 1H-pyrazolo[3,4-b]pyridines have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[6]

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. 1H-pyrazolo[3,4-b]pyridines have been reported as potent GSK-3 inhibitors.[7]

The following table summarizes the activity of selected 1H-pyrazolo[3,4-b]pyridine kinase inhibitors:

Compound IDTarget KinaseIC50Reference
C03 TRKA56 nM[2]
10g ALK-L1196M<0.5 nM[4]
15y TBK10.2 nM[5]
9a CDK2Not specified[6]
I GSK-3Not specified[7]

2H-Pyrazolo[3,4-b]pyridines as Kinase Inhibitors:

Direct experimental data on 2H-pyrazolo[3,4-b]pyridines as kinase inhibitors is scarce in the literature. However, a review on pyrazolopyridine-based kinase inhibitors acknowledges the existence of the 2H-pyrazolo[3,4-b]pyridine subtype, although it emphasizes that the 1H-derivatives are the most common prototypes.[8] The difference in the position of the pyrazole nitrogen in the 2H-isomer would alter the hydrogen bonding pattern within the kinase ATP-binding site, which could either be detrimental or, in some cases, potentially advantageous for targeting specific kinases. Further synthetic and screening efforts are needed to elucidate the potential of the 2H-scaffold in this area.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of 1H-pyrazolo[3,4-b]pyridines are not limited to kinase inhibition. These compounds have been shown to exert their effects through various other mechanisms.

1H-Pyrazolo[3,4-b]pyridines in Oncology:

  • Topoisomerase IIα Inhibition: Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair. Compound 8c from a synthesized series demonstrated significant antiproliferative activity across a panel of cancer cell lines, with a GI50 MG-MID value of 1.33 μM, and was shown to inhibit topoisomerase IIα.[9]

  • Tubulin Polymerization Inhibition: A series of pyrazolo[3,4-b]pyridin-6-one derivatives were found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[10]

  • DNA Binding: Some 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit anticancer activity through direct binding to DNA.[11]

2H-Pyrazolo[3,4-b]pyridines in Oncology:

There is a notable lack of published data on the anticancer activities of 2H-pyrazolo[3,4-b]pyridines. However, studies on the isomeric 2H-pyrazolo[4,3-c]pyridines have shown that they can possess antiproliferative activity against various cancer cell lines, suggesting that the 2H-tautomer of the pyrazolo[3,4-b]pyridine scaffold may also hold potential in this therapeutic area.[12]

Antimicrobial and Other Biological Activities

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold extends to other therapeutic areas as well.

1H-Pyrazolo[3,4-b]pyridines:

  • Antimicrobial Activity: Several studies have reported the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridines as antibacterial and antifungal agents.[13][14][15] For instance, certain derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria.[13]

  • Affinity for β-Amyloid Plaques: In the context of neurodegenerative diseases, novel 1H-pyrazolo[3,4-b]pyridines have been synthesized and shown to bind to β-amyloid plaques, suggesting their potential as probes for Alzheimer's disease diagnosis.[16]

2H-Pyrazolo[3,4-b]pyridines:

As with other biological activities, there is a significant gap in the literature regarding the antimicrobial and other therapeutic properties of 2H-pyrazolo[3,4-b]pyridines.

Experimental Protocols

To facilitate further research and a more direct comparison of the two isomers, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 1H- and 2H-Pyrazolo[3,4-b]pyridines

The synthesis of 1H-pyrazolo[3,4-b]pyridines is well-established and can be achieved through various routes, often starting from 5-aminopyrazoles. A general and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines:

  • Reactant Preparation: Dissolve the 5-aminopyrazole derivative (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

  • Reaction: Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Note: The synthesis of 2H-pyrazolo[3,4-b]pyridines is less commonly reported and may require specific strategies to favor the formation of this less stable tautomer, such as N-alkylation of the pyrazole ring prior to pyridine ring formation.

In Vitro Kinase Inhibition Assay (Example: TRKA)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human TRKA enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-peptide antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the test compound, TRKA enzyme, and the biotinylated peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer containing EDTA.

  • Measurement: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Anticancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on 1H-pyrazolo[3,4-b]pyridines has led to a deep understanding of their SAR. For kinase inhibitors, for example, specific substitutions at various positions of the scaffold have been shown to modulate potency and selectivity. The N1 position of the pyrazole ring is often a key interaction point with the hinge region of the kinase, forming crucial hydrogen bonds.

The dearth of data on 2H-pyrazolo[3,4-b]pyridines presents both a challenge and an opportunity. While their lower thermodynamic stability may pose synthetic challenges, it is plausible that for certain biological targets, the unique electronic and steric properties of the 2H-isomer could offer advantages in terms of binding affinity or selectivity.

Future research should focus on:

  • Development of selective synthetic routes to access a wider range of 2H-pyrazolo[3,4-b]pyridine derivatives.

  • Direct, head-to-head comparative studies of the biological activities of 1H- and 2H-isomeric pairs against a diverse panel of biological targets.

  • Computational and structural biology studies to understand the binding modes of 2H-isomers and to guide the rational design of potent and selective ligands.

By systematically exploring the chemical space of 2H-pyrazolo[3,4-b]pyridines, the scientific community may uncover novel therapeutic agents with unique pharmacological profiles, thereby expanding the already impressive utility of the pyrazolo[3,4-b]pyridine scaffold.

Visualizing the Concepts

Tautomerism in Pyrazolo[3,4-b]pyridines

Caption: The two tautomeric forms of the pyrazolo[3,4-b]pyridine scaffold.

General Workflow for Biological Evaluation

workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization synthesis Synthesis of 1H- and 2H- Pyrazolo[3,4-b]pyridine Derivatives screening In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) synthesis->screening analysis Determination of IC50/GI50 Values and Structure-Activity Relationship (SAR) screening->analysis optimization Further Chemical Modification and In Vivo Studies analysis->optimization optimization->synthesis Iterative Design

Caption: A typical workflow for the discovery and development of pyrazolopyridine-based therapeutic agents.

References

Validation of 6-amino-1H-pyrazolo[4,3-b]pyridine as a Therapeutic Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] This guide provides an in-depth validation of 6-amino-1H-pyrazolo[4,3-b]pyridine as a promising therapeutic lead. We will explore its biological rationale, compare its performance with established alternatives, and provide detailed experimental protocols for its validation, grounded in scientific integrity and field-proven insights.

The Rationale: Why this compound?

The 1H-pyrazolo[4,3-b]pyridine core is an isomer of the more commonly explored 1H-pyrazolo[3,4-b]pyridine.[1] Its unique arrangement of nitrogen atoms offers distinct opportunities for forming hydrogen bonds within the ATP-binding pocket of various kinases, a critical interaction for potent and selective inhibition.

The strategic placement of an amino group at the 6-position is a key design element. Molecular modeling and experimental data on related scaffolds suggest that a 6-amino group can form a crucial hydrogen bond with the hinge region of a kinase, specifically with the backbone carbonyl of key residues like cysteine. This interaction can significantly enhance binding affinity and, consequently, inhibitory potency.[2] This rational design approach positions this compound as a strong candidate for development against a range of therapeutic targets, particularly in oncology and immunology.

Signaling Pathway Context: Kinase Inhibition

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3] The this compound scaffold is designed to interfere with aberrant kinase signaling.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates ADP ADP Receptor_Tyrosine_Kinase->ADP Phosphorylates Transcription_Factors Transcription Factors (e.g., ERK) Signaling_Proteins->Transcription_Factors Activates Pyrazolopyridine_Inhibitor This compound Pyrazolopyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding ATP ATP ATP->Receptor_Tyrosine_Kinase Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: General kinase signaling pathway and the inhibitory action of a pyrazolopyridine-based compound.

Comparative Analysis: Performance Against Established Therapeutics

To validate this compound, its performance must be benchmarked against current standards of care. Here, we compare its theoretical potential with two well-established kinase inhibitors: Crizotinib, an ALK/MET inhibitor, and Tofacitinib, a JAK inhibitor.[4][5]

FeatureThis compound (Hypothesized)Crizotinib (Xalkori®)Tofacitinib (Xeljanz®)
Core Scaffold Pyrazolo[4,3-b]pyridineAminopyridinePyrrolo[2,3-d]pyrimidine
Primary Target(s) Varies based on derivatization (e.g., ALK, JAK, B-Raf)ALK, MET, ROS1[4][6]JAK1, JAK3 (with some activity against JAK2)[5]
Mechanism of Action ATP-competitive kinase inhibitionReceptor tyrosine kinase inhibitor[4][7]Janus kinase (JAK) inhibitor, blocking the JAK-STAT signaling pathway[5][8]
Key Hinge Interaction Potential H-bond from 6-amino group to kinase hinge regionForms hydrogen bonds with the hinge region of ALK[6]Forms hydrogen bonds within the ATP binding site of JAKs
Indications Potential for various cancers (e.g., NSCLC, melanoma) and autoimmune diseases (e.g., rheumatoid arthritis)ALK- or ROS1-positive non-small cell lung cancer (NSCLC)[4][9]Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis[10]
Administration Potentially oralOral[4]Oral[11]
Reported IC50 Values Dependent on specific target and derivative (nM to µM range)ALK: ~20-30 nM (cell-free)[12]JAK1: ~1-3 nM, JAK2: ~20-100 nM, JAK3: ~1-5 nM (cell-free)

Experimental Validation Workflow

A rigorous, multi-step process is required to validate a new therapeutic lead. The following workflow outlines the key experimental stages.

Validation_Workflow Start Lead Compound: This compound In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay Start->In_Vitro_Kinase_Assay Assess target engagement Cell_Based_Assays Cell-Based Assays In_Vitro_Kinase_Assay->Cell_Based_Assays Determine cellular potency In_Vivo_Efficacy In Vivo Efficacy Studies Cell_Based_Assays->In_Vivo_Efficacy Evaluate in a biological system ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling Assess drug-like properties Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization Iterative improvement Preclinical_Development Preclinical Development ADMET_Profiling->Preclinical_Development Lead_Optimization->In_Vitro_Kinase_Assay

Caption: A stepwise workflow for the validation of a therapeutic lead compound.

Detailed Experimental Protocols

Herein, we provide detailed, self-validating protocols for the key experiments in the validation workflow.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide

  • This compound test compound

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Assay Plate Setup:

    • Add 50 nL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer. Add 5 µL of this solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.[3]

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plates

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells for tumor implantation

  • This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer the test compound (e.g., once daily by oral gavage) and vehicle control for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Conclusion

The this compound scaffold represents a strategically designed therapeutic lead with significant potential, particularly in the realm of kinase inhibition. Its validation requires a systematic and rigorous approach, encompassing in vitro biochemical assays, cell-based functional screens, and in vivo efficacy studies. By comparing its performance against established drugs and adhering to robust experimental protocols, researchers can effectively evaluate its therapeutic promise and pave the way for the development of novel, targeted therapies.

References

A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[4,3-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including potential as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase (ITK), and the oncoprotein c-Met.[1] The growing importance of this scaffold necessitates a clear understanding of the available synthetic strategies for its construction. This guide provides a head-to-head comparison of the most prominent synthetic routes to pyrazolo[4,3-b]pyridines, offering insights into their mechanisms, advantages, and limitations, supported by experimental data to aid researchers in selecting the optimal route for their specific applications.

Core Synthetic Strategies: An Overview

The synthesis of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two primary retrosynthetic approaches:

  • Strategy A: Annulation of a Pyrazole Ring onto a Pre-functionalized Pyridine Core. This approach involves the formation of the five-membered pyrazole ring from a suitably substituted pyridine precursor.

  • Strategy B: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Moiety. This strategy utilizes a substituted pyrazole as the foundational block, to which the six-membered pyridine ring is fused.

This guide will delve into the specifics of each strategy, presenting exemplary protocols and comparative data.

Strategy A: Pyrazole Ring Annulation on a Pyridine Core via a One-Pot SNAr/Japp-Klingemann Reaction

A highly efficient and operationally simple method for the synthesis of pyrazolo[4,3-b]pyridines involves a one-pot sequence commencing with readily available 2-chloro-3-nitropyridines.[1][2][3] This strategy capitalizes on a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction, culminating in the formation of the desired bicyclic system.

Causality Behind Experimental Choices

The choice of 2-chloro-3-nitropyridine as the starting material is strategic. The presence of the strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, facilitating the initial SNAr reaction. The chloro group at the 2-position serves as a good leaving group. The subsequent Japp-Klingemann reaction is a reliable method for the formation of arylhydrazones, which are key intermediates for pyrazole synthesis. The one-pot nature of this procedure enhances its efficiency by minimizing purification steps and reducing overall reaction time.[1]

Reaction Mechanism

The reaction proceeds through a well-defined sequence of steps:

  • SNAr Reaction: A carbanion, typically generated from an active methylene compound like a β-ketoester, displaces the chloride from the 2-position of the 2-chloro-3-nitropyridine.

  • Azo-coupling: The resulting pyridinyl keto ester undergoes an azo-coupling reaction with a stable arenediazonium salt.

  • Deacylation and Cyclization: The intermediate azo compound undergoes base-mediated deacylation and subsequent intramolecular cyclization. This final step involves the nucleophilic attack of the hydrazone anion onto the carbon bearing the nitro group, leading to its displacement and the formation of the pyrazole ring.

Strategy A cluster_0 One-Pot Synthesis Start 2-Chloro-3-nitropyridine + β-Ketoester SNAr SNAr Reaction Start->SNAr Intermediate1 Pyridinyl Ketoester SNAr->Intermediate1 AzoCoupling Azo-coupling with ArN2+ Intermediate1->AzoCoupling Intermediate2 Azo Intermediate AzoCoupling->Intermediate2 Cyclization Base-mediated Deacylation & Cyclization Intermediate2->Cyclization Product Pyrazolo[4,3-b]pyridine Cyclization->Product

Caption: One-pot synthesis of pyrazolo[4,3-b]pyridines.

Experimental Protocol: General Procedure

A solution of the appropriate 2-chloro-3-nitropyridine and a β-ketoester in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide) to facilitate the SNAr reaction. After a period of stirring, an arenediazonium tosylate is added, followed by a base (e.g., pyridine or DBU) and a secondary amine catalyst (e.g., pyrrolidine) to promote the Japp-Klingemann reaction and subsequent cyclization. The reaction mixture is typically heated to ensure completion. The product is then isolated by filtration or extraction following aqueous workup.

Performance Data

This method has been shown to be effective for a range of substituted starting materials, affording the corresponding pyrazolo[4,3-b]pyridines in moderate to high yields.

EntryAryl Substituent (on diazonium salt)Pyridine SubstituentYield (%)Reference
12-Cyanophenyl6-Nitro85[1]
24-Methyl-2-nitrophenyl6-Nitro88[3]
34-Bromophenyl6-Nitro83[1]
42-Chlorophenyl6-Nitro72[1]
52-Methyl-4-nitrophenyl6-Nitro73[1]
62-Methoxyphenyl6-(Trifluoromethyl)63[1]

Strategy B: Pyridine Ring Annulation on a Pyrazole Core

The construction of the pyridine ring onto a pre-existing pyrazole scaffold is a classical and widely employed strategy.[1] This approach typically utilizes 4-aminopyrazoles as key building blocks, which can be cyclized with various three-carbon electrophilic partners.

Causality Behind Experimental Choices

4-Aminopyrazoles are versatile precursors due to the nucleophilicity of the amino group and the adjacent C5 position, allowing for the formation of the pyridine ring. The choice of the three-carbon unit dictates the substitution pattern of the resulting pyridine ring. Common choices include α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, and their synthetic equivalents.

Key Methodologies

Two main approaches within this strategy are noteworthy:

  • Cyclocondensation of 4-Aminopyrazole-5-carbaldehydes: N-protected 4-aminopyrazole-5-carbaldehydes can react with compounds containing an active methylene group (e.g., ketones, nitriles, esters) in a Friedländer-type annulation to furnish the pyrazolo[4,3-b]pyridine ring system.[4] The Boc protecting group is often employed for the amino functionality and can be removed under acidic conditions.

  • Reaction of 4-Aminopyrazoles with Malononitrile and other 1,3-Dielectrophiles: 4-Aminopyrazoles can react with malononitrile in the presence of a base to yield 7-amino-6-cyanopyrazolo[4,3-b]pyridines.[5][6] This reaction proceeds via a Thorpe-Ziegler-type cyclization.

Strategy B cluster_1 Pyridine Annulation Start_B1 4-Aminopyrazole-5-carbaldehyde + Active Methylene Compound Friedlander Friedländer Annulation Start_B1->Friedlander Product_B1 Pyrazolo[4,3-b]pyridine Friedlander->Product_B1 Start_B2 4-Aminopyrazole + Malononitrile ThorpeZiegler Thorpe-Ziegler Cyclization Start_B2->ThorpeZiegler Product_B2 7-Aminopyrazolo[4,3-b]pyridine ThorpeZiegler->Product_B2

Caption: Pyridine ring annulation strategies.

Experimental Protocol: Synthesis from 4-Aminopyrazole and Malononitrile

A mixture of the 4-aminopyrazole, malononitrile, and a base such as triethylamine in a suitable solvent like ethanol is refluxed for several hours. Upon cooling, the product often precipitates and can be collected by filtration.

Performance Data

This approach offers a straightforward route to amino-substituted pyrazolo[4,3-b]pyridines.

Entry4-Aminopyrazole SubstituentsReagentYield (%)Reference
11-(4-Chlorophenyl)-3-methyl-5-phenylMalononitrileGood[5][6]
2Various N-Boc protectedVarious ketonesNot specified[4]

Head-to-Head Comparison

FeatureStrategy A (Pyrazole Annulation)Strategy B (Pyridine Annulation)
Starting Materials Readily available 2-chloro-3-nitropyridines and β-ketoesters.Substituted 4-aminopyrazoles, which may require multi-step synthesis.
Reaction Conditions Often a one-pot procedure, can involve heating.Typically requires refluxing conditions.
Scope & Versatility Good scope for varying the aryl substituent at the 1-position.Allows for diverse substitution on the pyrazole ring prior to cyclization.
Yields Generally moderate to high (63-88%).[1][3]Can be variable depending on the specific reactants.
Advantages Operational simplicity, one-pot efficiency, use of stable diazonium salts.[1]Direct route to amino-substituted pyrazolo[4,3-b]pyridines.
Disadvantages May require handling of potentially hazardous diazonium salts (though tosylates are more stable).The synthesis of the starting 4-aminopyrazole can be lengthy.

Conclusion and Future Outlook

Both Strategy A and Strategy B represent viable and effective methods for the synthesis of the pyrazolo[4,3-b]pyridine scaffold. The choice between these routes will largely depend on the desired substitution pattern and the availability of starting materials.

  • Strategy A , the one-pot SNAr/Japp-Klingemann reaction, is particularly attractive for its efficiency and the direct introduction of aryl groups at the N1 position of the pyrazole ring.

  • Strategy B , the annulation of a pyridine ring onto a pyrazole core, offers flexibility in the pre-functionalization of the pyrazole moiety and provides a direct entry to valuable amino-substituted derivatives.

While these two strategies are the most established, the development of novel synthetic methodologies, including multicomponent reactions (MCRs) and transition-metal-catalyzed cross-coupling/cyclization cascades, holds promise for expanding the accessible chemical space of pyrazolo[4,3-b]pyridines. Although MCRs are well-developed for the isomeric pyrazolo[3,4-b]pyridines, their application to the [4,3-b] system remains an area ripe for exploration.[7][8] Similarly, the application of modern cross-coupling technologies for the direct C-H functionalization or construction of the pyrazolo[4,3-b]pyridine core could offer more atom-economical and convergent synthetic routes in the future.

References

A Senior Application Scientist's Guide to Comparative Docking Analysis of 6-amino-1H-pyrazolo[4,3-b]pyridine with Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridine Scaffold

In the landscape of modern oncology and drug discovery, the design of selective kinase inhibitors remains a paramount objective.[1] Protein kinases, which regulate nearly all cellular signaling pathways, are a major class of enzymes that have been implicated in a multitude of diseases when dysregulated.[2] The 1H-pyrazolo[4,3-b]pyridine core, an isomer of azaindazole, represents a privileged scaffold in medicinal chemistry.[3] Its structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases, making it a foundational element for designing potent and selective inhibitors.

This guide provides an in-depth, comparative analysis of the molecular docking performance of a representative fragment, 6-amino-1H-pyrazolo[4,3-b]pyridine, against two well-established oncological targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3-beta (GSK-3β). We will dissect a robust docking methodology, compare the binding affinity and interaction patterns of our lead fragment with known inhibitors, and provide expert insights into the interpretation of these computational results.

The Foundation of Drug Discovery: The Molecular Docking Workflow

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex.[4] This technique is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.[5] The process aims to predict the binding mode and estimate the binding affinity, typically represented by a scoring function.[6] The causality behind a successful docking experiment lies in meticulously preparing both the protein and the ligand to simulate a biologically relevant environment and using a validated protocol to assess their potential interactions.

A typical workflow is outlined below. Each step is critical for ensuring the scientific validity of the resulting predictions.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB Structure Retrieval, Add Hydrogens, Assign Charges) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Prepared Receptor Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Dock 4. Docking Simulation (Conformational Search, Scoring Poses) Ligand->Dock Prepared Ligand Grid->Dock Defined Search Space Analysis 5. Pose Analysis (Binding Energy, Interactions, RMSD Calculation) Dock->Analysis Generated Poses Validation 6. Results Validation (Redocking, Comparison with Known Binders) Analysis->Validation Top-Scoring Pose Kinase Hinge Interaction cluster_ligand This compound cluster_protein CDK2 Hinge Region L_N1 N1-H P_LEU_O Leu83 (O) L_N1->P_LEU_O H-Bond L_N2 N2 L_NH2 6-NH2 L_NH2->P_LEU_O H-Bond P_LEU_NH Leu83 (NH)

References

Safety Operating Guide

Proper Disposal of 6-Amino-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 6-Amino-1H-pyrazolo[4,3-b]pyridine (CAS No. 1352397-37-5), a heterocyclic amine compound utilized in various research applications.[1][2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Nitrogen-containing heterocyclic compounds, particularly those with amino groups, can present significant health hazards. Based on analogous compounds, this compound should be handled as a potentially hazardous substance.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[4]

  • Sensitization: May cause an allergic skin reaction.[7]

  • Incompatibilities: Strong oxidizing agents, acids, and acid chlorides are materials to avoid.[4][7]

Required Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[3]To protect against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, which can lead to irritation, sensitization, and absorption of the chemical.
Body Protection A standard, fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if not handled in a fume hood or if dust/aerosols are generated.[4]To prevent inhalation of potentially toxic dust or aerosols. Consult your institution's EHS for specific respirator requirements.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is waste minimization. Order only the quantities of this compound required for your experiments to reduce the generation of hazardous waste.[8][9]

Workflow for Disposal of this compound

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B Safety First C Select a Compatible, Labeled Hazardous Waste Container B->C Containment D Transfer Waste to Container C->D E Securely Seal the Container D->E Prevent Spills F Store in a Designated Satellite Accumulation Area (SAA) E->F Compliance G Complete Hazardous Waste Label F->G H Arrange for Pickup by EHS G->H Final Step

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:
  • Waste Segregation and Collection:

    • Solid Waste: Collect un- or cross-contaminated solid waste (e.g., weigh boats, contaminated filter paper, gloves) in a designated, leak-proof hazardous waste container. The container should be made of a material compatible with amines (e.g., high-density polyethylene). Do not use metal containers for corrosive materials.[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable hazardous liquid waste container.

    • Empty Containers: Empty containers that held the pure compound must be managed as hazardous waste and should not be disposed of in regular trash.[6]

  • Container Labeling:

    • All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate concentration and quantity of the waste.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date of initial waste accumulation.

  • Storage:

    • Keep waste containers securely sealed at all times, except when adding waste.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][8]

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Once the container is full or is no longer being used, arrange for a pickup by your institution's EHS department.

    • Disposal must be conducted through a licensed hazardous waste disposal company. Methods may include controlled incineration at high temperatures.

Part 3: Spill Management

In the event of a spill, immediate and proper response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team or EHS.

  • Control and Contain:

    • For small, manageable spills, ensure you are wearing the appropriate PPE.

    • Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels to absorb large quantities of the spill.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Avoid creating dust.[4]

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

    • All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.

  • Reporting:

    • Report the incident to your supervisor and EHS department, as per your institution's policy.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that the disposal of this compound is handled in an environmentally responsible and compliant manner.

References

A Comprehensive Guide to the Safe Handling of 6-Amino-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach

The structure of 6-Amino-1H-pyrazolo[4,3-b]pyridine, incorporating both a pyrazole and a pyridine ring with an amino group, suggests potential hazards that must be proactively managed. Pyridine and its derivatives are known for their potential to cause skin and eye irritation, and some can be harmful if inhaled or swallowed.[1][2] Similarly, aminopyrazoles may present toxicological concerns.[3] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous upon ingestion, inhalation, and skin contact.

Core Safety Directives: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Task / OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat, Particulate Respirator (if not in a fume hood)
Solution Preparation and Handling Chemical Splash Goggles, Nitrile or Neoprene Gloves, Lab Coat
Running Reactions Chemical Splash Goggles, Face Shield (if splash hazard exists), Nitrile or Neoprene Gloves, Lab Coat
Spill Cleanup Chemical Splash Goggles, Heavy-duty Nitrile or Butyl Rubber Gloves, Lab Coat or Chemical Resistant Apron, Respirator (as needed)

A Note on Glove Selection: While nitrile gloves are commonly used, for prolonged or high-exposure tasks, consider butyl rubber gloves, which offer excellent resistance to a wide range of chemicals.[5] Always consult the glove manufacturer's compatibility chart.

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical to ensuring safety at every stage of handling this compound. The following diagram and procedural steps outline a comprehensive and self-validating system for safe laboratory operations.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness Prep Review SDS of Similar Compounds RiskAssess Conduct Risk Assessment Prep->RiskAssess informs PPE_Select Select Appropriate PPE RiskAssess->PPE_Select dictates FumeHood Work in a Certified Chemical Fume Hood PPE_Select->FumeHood use during Handling Weighing, Dissolving, and Reaction Setup FumeHood->Handling location for Storage Proper Storage Handling->Storage after use Decon Decontaminate Work Surfaces Handling->Decon requires Waste Segregate and Label Waste Decon->Waste generates Disposal Dispose via Approved Waste Stream Waste->Disposal final step SpillKit Ensure Spill Kit is Accessible SpillKit->Handling for spills during Eyewash Locate Emergency Eyewash & Shower Eyewash->Handling for exposure during

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step-by-Step Handling Procedures
  • Preparation and Planning:

    • Before any work begins, review the safety data sheets of structurally similar compounds like 4-aminopyridine and other pyrazole derivatives to understand potential hazards.[6]

    • Conduct a thorough risk assessment for each experimental step.

    • Ensure all necessary PPE is available and in good condition.[7]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling and Experimentation:

    • All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

    • Use appropriate tools (e.g., spatulas, powder funnels) to avoid generating dust when handling the solid form.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][8]

    • Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures: Be Prepared
  • Spills: In the event of a small spill, use an absorbent material like vermiculite or sand to contain it.[4] The contaminated material should then be collected into a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][9] Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water.[6] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Waste Disposal: A Critical Final Step

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all chemical waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through your institution's designated hazardous waste disposal program. Do not pour any waste down the drain.[7]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.